molecular formula C9H16O B1295366 2,2,5,5-Tetramethylcyclopentanone CAS No. 4541-35-9

2,2,5,5-Tetramethylcyclopentanone

Cat. No.: B1295366
CAS No.: 4541-35-9
M. Wt: 140.22 g/mol
InChI Key: BXYUQRQZHXARGL-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylcyclopentanone is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,5,5-tetramethylcyclopentan-1-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(2)5-6-9(3,4)7(8)10/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYUQRQZHXARGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196506
Record name 2,2,5,5,-Tetramethylcyclopentanone
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Molecular Weight

140.22 g/mol
Source PubChem
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CAS No.

4541-35-9
Record name 2,2,5,5,-Tetramethylcyclopentanone
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Record name 2,2,5,5,-Tetramethylcyclopentanone
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Record name 2,2,5,5-tetramethylcyclopentan-1-one
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Foundational & Exploratory

2,2,5,5-Tetramethylcyclopentanone CAS number 4541-35-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,2,5,5-Tetramethylcyclopentanone (CAS: 4541-35-9)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fascinating molecule characterized by a five-membered ring structure with four methyl groups flanking the carbonyl functional group. This high degree of substitution imparts unique chemical and physical properties, making it a valuable intermediate in various fields of organic synthesis. Its sterically hindered nature influences its reactivity, offering both challenges and opportunities in the design of complex molecules. This guide provides a comprehensive overview of its synthesis, chemical behavior, and applications, with a focus on the practical insights relevant to laboratory and industrial settings.

Core Molecular Properties

This compound is a cyclic ketone with the chemical formula C9H16O.[1][2][3] The symmetrical placement of the gem-dimethyl groups at the C2 and C5 positions creates significant steric hindrance around the carbonyl group, which is a defining feature of its chemical personality.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 4541-35-9[1][2][3]
Molecular Formula C9H16O[1][2][3][4][5]
Molecular Weight 140.22 g/mol [1][2][3][4][5]
Boiling Point 172.1 °C at 760 mmHg[5]
Density 0.865 g/cm³[5]
Flash Point 51 °C[5]
Refractive Index 1.429[5]
LogP 2.40170[5]
SMILES CC1(C)CCC(C)(C)C1=O[4]
InChIKey BXYUQRQZHXARGL-UHFFFAOYSA-N[1][2]

Synthesis and Manufacturing

While various methods for the synthesis of substituted cyclopentanones exist, a common approach involves the cyclization of appropriate precursors.[6][7] A documented laboratory-scale synthesis of this compound is outlined below.

Illustrative Synthetic Protocol

A reported synthesis involves the distillation of the product from a reaction mixture.[8] While the specific precursors for this exact synthesis are not detailed in the provided search result, a general workflow for its purification is described.

Purification by Reduced Pressure Distillation: [8]

  • Preparation: The crude reaction mixture containing this compound is placed in a round-bottom flask suitable for distillation.

  • Separation: Any distinct layers, such as an organic layer and an aqueous saturated sodium chloride solution, are separated. The organic layer is retained.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove residual water.

  • Solvent Removal: The solvent is removed from the dried organic layer by distillation under reduced pressure.

  • Final Distillation: The remaining residue is distilled under reduced pressure (e.g., 55° C at 20 mmHg) to yield purified this compound.[8]

Causality of Experimental Choices:

  • Washing with Saturated Sodium Chloride: This step is performed to remove any residual water-soluble impurities and to decrease the solubility of the organic product in any remaining aqueous phase, thereby improving the yield of the extraction.

  • Drying over Anhydrous Sodium Sulfate: It is crucial to remove all traces of water before the final distillation, as the presence of water can interfere with the distillation process and affect the purity of the final product.

  • Reduced Pressure Distillation: this compound has a relatively high boiling point at atmospheric pressure.[5] Distillation under reduced pressure allows the compound to boil at a lower temperature, which prevents potential thermal decomposition and is more energy-efficient.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_purification Purification cluster_product Final Product A Crude Reaction Mixture B Separate Organic Layer A->B C Dry with Anhydrous Na2SO4 B->C D Solvent Removal (Reduced Pressure) C->D E Distillation (55°C / 20 mmHg) D->E F Pure this compound E->F

Caption: General purification workflow for this compound.

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature.

Key Spectroscopic Data
Spectroscopic TechniqueKey Features
Infrared (IR) Spectroscopy A strong absorption band characteristic of the C=O stretch in a five-membered ring is expected around 1740 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations of the methyl and methylene groups will also be present. The NIST WebBook provides access to the gas-phase IR spectrum for this compound.[1]
Mass Spectrometry (MS) The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 140. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the cyclopentanone ring. The NIST Chemistry WebBook contains mass spectral data for this molecule.[2][3]
¹H NMR Spectroscopy Due to the symmetry of the molecule, two signals are expected. A singlet for the twelve protons of the four methyl groups and a singlet for the four protons of the two methylene groups. However, more complex splitting patterns can arise due to second-order effects.
¹³C NMR Spectroscopy Three signals are expected: one for the carbonyl carbon, one for the quaternary carbons bearing the methyl groups, one for the methyl carbons, and one for the methylene carbons.

Chemical Reactivity and Applications

The sterically hindered nature of this compound governs its reactivity. It serves as a building block in organic synthesis and has applications in the fragrance industry.[9]

Reduction Reactions

This compound can be reduced to the corresponding alcohol, 2,2,5,5-tetramethylcyclopentanol. A typical laboratory procedure for this reduction is as follows:

Experimental Protocol: Reduction with Sodium Borohydride [10]

  • Dissolution: Dissolve 54.9 g of this compound in a solvent mixture of 95 ml of methanol and 95 ml of water.

  • Addition of Reducing Agent: Add 24.0 g of sodium borohydride to the solution.

  • Reaction: Stir the mixture at 70°C for 15 hours.

  • Work-up:

    • Concentrate the reaction solution under reduced pressure.

    • Add 100 ml of water to the residue.

    • Extract the mixture twice with 100 ml of chloroform.

    • Combine the organic layers and wash with 100 ml of an aqueous saturated sodium chloride solution.

    • Concentrate the solution under reduced pressure.

  • Purification: Distill the liquid residue under reduced pressure to obtain 2,2,5,5-tetramethylcyclopentanol.

Photochemical Reactivity: The Norrish Type I Reaction

Saturated cyclic ketones are known to undergo photochemical reactions, with the Norrish Type I cleavage being a primary pathway upon n → π* excitation of the carbonyl group.[11][12][13] This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form a diradical intermediate.[13]

For this compound, the absence of α-hydrogens means that subsequent reactions like the formation of an unsaturated aldehyde or a ketene via intramolecular hydrogen abstraction are not possible.[11] The primary photochemical pathways for this molecule are therefore expected to be recombination to the starting material or decarbonylation.

The Norrish Type I reaction proceeds through the following key steps:[13][14]

  • Photoexcitation: The ketone absorbs a photon, promoting an electron from a non-bonding (n) orbital to an anti-bonding (π*) orbital of the carbonyl group, forming an excited singlet state.

  • Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

  • α-Cleavage: The excited ketone undergoes homolytic cleavage of one of the Cα-CO bonds to form an acyl-alkyl diradical.

  • Secondary Reactions: The diradical can then undergo several transformations, including:

    • Recombination: The diradical can reform the starting ketone.

    • Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a new diradical, which can then form stable products.

Norrish Type I Reaction Diagram

Norrish_Type_I cluster_reaction Norrish Type I Cleavage of this compound Ketone This compound Excited_Ketone Excited State [Ketone]* Ketone->Excited_Ketone hν (UV light) Diradical Acyl-Alkyl Diradical Excited_Ketone->Diradical α-Cleavage Decarbonylated_Diradical Alkyl Diradical + CO Diradical->Decarbonylated_Diradical Decarbonylation (-CO) Recombination_Product Recombination to Ketone Diradical->Recombination_Product Recombination Final_Product Cyclobutane Derivative Decarbonylated_Diradical->Final_Product Ring Closure

Caption: Simplified pathway of the Norrish Type I reaction for this ketone.

Applications in Fragrance and Flavor

Derivatives of tetramethylcyclopentanone are utilized in the fragrance and flavor industry.[15] For instance, related compounds like 2,2,5-trimethyl-5-pentylcyclopentanone are used as fragrance ingredients.[16] While direct information on the fragrance properties of this compound itself is limited in the provided results, its structural similarity to known fragrance components suggests its potential as a precursor or building block in this industry.[9][17]

Safety and Handling

Appropriate safety precautions must be taken when handling this compound.

  • Hazards: It is classified as a flammable liquid and can cause skin and serious eye irritation.[18][19] It may also cause respiratory irritation.[20]

  • Precautions:

    • Keep away from heat, sparks, open flames, and hot surfaces.[19]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[19][20]

    • Use in a well-ventilated area and avoid breathing vapors.[21]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]

    • In case of skin contact: Wash off with soap and plenty of water.[19]

    • If inhaled: Move the person into fresh air.[19]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[19]

    • In all cases of exposure, consult a physician.[19]

Conclusion

This compound is a sterically hindered cyclic ketone with a well-defined set of physical and chemical properties. Its synthesis and purification are achievable through standard organic chemistry techniques. The molecule's reactivity is dominated by its carbonyl group, although steric hindrance plays a significant role in dictating reaction outcomes. Its photochemical behavior, particularly the Norrish Type I reaction, offers a pathway to other cyclic structures. Its role as a building block, especially in the synthesis of fragrance compounds, highlights its industrial relevance. A thorough understanding of its properties and reactivity is essential for its safe and effective use in research and development.

References

  • PrepChem. (n.d.). Synthesis of 2,2,5,5-tetramethylcyclopentanol. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,2,5,5-tetramethyl-cyclopentylmethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5,5-trimethylcycloheptanone. Retrieved from [Link]

  • Google Patents. (n.d.). US4173584A - Novel cyclopentanone derivatives as flavor- and odor-modifying ingredients.
  • YouTube. (2020, May 15). Photochemical reaction of cyclic ketones. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanone, 2,2,5,5-tetramethyl-. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanone, 2,2,5,5-tetramethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4,4-Tetramethylcyclopentanone. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
  • NIST. (n.d.). Cyclopentanone, 2,2,5,5-tetramethyl-. Retrieved from [Link]

  • Chemsrc. (n.d.). 2,2,5,5-tetramethylcyclopentan-1-one | CAS#:4541-35-9. Retrieved from [Link]

  • Baxendale Group. (2017, November 8). Sustainable Flow Synthesis of a Versatile Cyclopentenone Building Block. Retrieved from [Link]

  • Pure and Applied Chemistry. (n.d.). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]

  • Photochemistry and Pericyclic Reactions. (n.d.). Photochemistry of Carbonyl Compounds. Retrieved from [Link]

  • PubMed. (2012, October). Fragrance material review on 2,2,5-trimethyl-5-pentylcyclopentanone. Retrieved from [Link]

  • Google Patents. (n.d.). EP1757576A1 - Process for production of cyclopentanone-2,3,5-tricarboxylic triesters.
  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanone. Retrieved from [Link] cGRmfGU4Y2U5Y2M5YjZjYjQyYjU5YmY4YjQyYjQyYjQyYjQyYjQyYjQyYjQyYjQyYjQyYjQyYjQyYjQyYjQyYjQyYjQ

  • Georganics. (2011, February 21). 2,2,5,5-TETRAKIS-(HYDROXYMETHYL)-CYCLOPENTANONE. Retrieved from [Link]

  • SciSpace. (2021, September 18). Applications of Norrish type I and II reactions in the total synthesis of natural products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,2,5,5-Tetramethylcyclohexanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of a Polyketone Building Block with Vinyl Groups—9,10-Diethyl-9,10-ethenoanthracene-2,3,6,7(9H,10H)-tetraone—and a Preliminary Photoelectrical Property Study of Its Azaacene Derivatives. Retrieved from [Link]

  • Slideshare. (n.d.). Norrish type 1 and 2 reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use.
  • ProQuest. (n.d.). THE PHOTOCHEMISTRY OF SOME CYCLIC KETONES. Retrieved from [Link]

  • YouTube. (2024, April 19). Norrish type-1 reaction. Retrieved from [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

  • Reddit. (n.d.). Multiplicity of cyclopentanone for H NMR. Retrieved from [Link]

Sources

physical properties of 2,2,5,5-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 2,2,5,5-Tetramethylcyclopentanone

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No. 4541-35-9). Designed for researchers, chemists, and drug development professionals, this document synthesizes data from various chemical databases and employs predictive models to offer a detailed characterization. It covers core physicochemical properties, spectroscopic signatures, and standardized experimental protocols for verification. The guide emphasizes the compound's unique structural features—a sterically hindered ketone within a five-membered ring—and discusses their influence on its physical behavior and potential applications.

Introduction

This compound is a saturated cyclic ketone with the molecular formula C₉H₁₆O.[1][2][3][4] Its structure is characterized by a cyclopentanone core symmetrically substituted with four methyl groups on the alpha carbons (C2 and C5). This high degree of substitution results in two adjacent quaternary carbon centers, which impart significant steric hindrance around the carbonyl group. This feature is crucial as it influences the molecule's reactivity, stability, and intermolecular interactions, making it an interesting substrate for studies in organic synthesis, mechanistic chemistry, and materials science. Understanding its physical properties is the foundational step for any application or further investigation.

Core Physicochemical Properties

The physical state and behavior of this compound are dictated by its molecular structure. The combination of a compact, rigid ring system and non-polar methyl groups, contrasted with a single polar carbonyl functional group, results in a unique set of properties. Much of the publicly available quantitative data is derived from computational models, such as the Joback and Crippen methods, which provide reliable estimates where experimental data is scarce.[1]

Summary of Physicochemical Data
PropertyValueUnitData Source
CAS Number 4541-35-9-Cheméo, NIST[1][3]
Molecular Formula C₉H₁₆O-Cheméo, NIST[1][3]
Molecular Weight 140.22 g/mol Cheméo, NIST[1][2]
Melting Point (Tfus) 313.87 (40.72)K (°C)Joback (Calculated)[1]
Boiling Point (Tboil) 484.23 (211.08)K (°C)Joback (Calculated)[1]
Water Solubility (log₁₀WS) -2.28-Crippen (Calculated)[1]
Octanol/Water Partition Coeff. (logP) 2.402-Crippen (Calculated)[1]
Enthalpy of Vaporization (ΔvapH°) 37.52kJ/molJoback (Calculated)[1]
Enthalpy of Fusion (ΔfusH°) 0.99kJ/molJoback (Calculated)[1]
Discussion of Properties
  • Melting and Boiling Points: The calculated melting point of approximately 41°C suggests that this compound is a solid at standard room temperature. Its relatively high calculated boiling point of 211°C is consistent with its molecular weight and the polarity imparted by the ketone group, which allows for dipole-dipole interactions. The symmetrical structure may contribute to efficient crystal packing, explaining its solid state at ambient temperatures.

  • Solubility and Lipophilicity: The calculated log₁₀WS of -2.28 indicates very low solubility in water.[1] This is expected, as the large, non-polar hydrocarbon portion of the molecule dominates the single polar carbonyl group. The octanol/water partition coefficient (logP) of 2.402 further confirms its lipophilic (fat-loving) nature, suggesting it will preferentially dissolve in non-polar solvents, oils, and lipids.[1] This property is critical for applications in fragrance formulation or as a synthetic intermediate in non-aqueous reaction media.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for chemical identification and structural elucidation. For this compound, mass spectrometry and infrared spectroscopy data are available, while NMR data can be reliably predicted from its highly symmetrical structure.

Mass Spectrometry (MS)

The National Institute of Standards and Technology (NIST) provides the electron ionization (EI) mass spectrum for this compound.[2][5]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 140) should be observed, confirming the compound's identity.

  • Fragmentation Pattern: Due to the quaternary carbons adjacent to the carbonyl, a prominent fragmentation pathway is alpha-cleavage. Loss of a methyl group (•CH₃) would yield a stable acylium ion at m/z = 125. Another significant fragmentation would be the loss of an ethyl group (•C₂H₅) or cleavage of the C-C bond next to the carbonyl, leading to other characteristic fragments.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum is available from the NIST database.[2][3] The most diagnostic feature for any ketone is the carbonyl (C=O) stretching vibration.

  • Carbonyl (C=O) Stretch: For cyclopentanones, this peak typically appears at a higher frequency (around 1740-1750 cm⁻¹) compared to acyclic ketones (1715 cm⁻¹) due to increased ring strain. This prominent, sharp absorption is a key identifier.

  • C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region are expected, corresponding to the C-H stretching vibrations of the numerous methyl and methylene groups.

  • C-H Bending: Peaks corresponding to methyl and methylene bending vibrations will be visible in the 1350-1470 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public experimental NMR spectra were not identified, the high symmetry of the molecule allows for a straightforward prediction.

Predicted NMR Signals for this compound H_Me Singlet (12H) ~1.1 ppm (4 equivalent -CH₃ groups) H_CH2 Singlet (4H) ~1.9 ppm (2 equivalent -CH₂- groups) C_CO C=O ~220 ppm (Carbonyl Carbon) C_Quat C(CH₃)₂ ~45 ppm (2 equivalent Quaternary Carbons) C_CH2 -CH₂- ~35 ppm (2 equivalent Methylene Carbons) C_Me -CH₃ ~25 ppm (4 equivalent Methyl Carbons)

Caption: Predicted ¹H and ¹³C NMR signals based on molecular symmetry.

  • ¹H NMR: The molecule possesses a plane of symmetry through the carbonyl group. This renders all four methyl groups chemically equivalent and the two methylene groups equivalent. Therefore, the spectrum is expected to be remarkably simple:

    • A singlet integrating to 12 protons for the four methyl groups.

    • A singlet integrating to 4 protons for the two methylene groups.

  • ¹³C NMR: Similarly, the spectrum will show only four distinct signals:

    • One signal for the carbonyl carbon (downfield, >200 ppm).

    • One signal for the two equivalent quaternary carbons.

    • One signal for the two equivalent methylene carbons.

    • One signal for the four equivalent methyl carbons.

Experimental Methodologies for Property Determination

To ensure scientific integrity, calculated data should be validated by empirical measurement. The following section outlines standard, self-validating protocols for characterizing a novel or purified sample of this compound.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the comprehensive characterization of a chemical sample like this compound.

G cluster_char Structural & Physical Characterization start Obtain/Synthesize Sample purify Purification (e.g., Recrystallization/Sublimation) start->purify purity_check Purity Assessment (e.g., TLC, GC-MS) purify->purity_check purity_check->purify Impure ms Mass Spectrometry (MS) Confirm MW = 140.22 purity_check->ms ir Infrared Spectroscopy (IR) Confirm C=O stretch ~1745 cm⁻¹ purity_check->ir nmr NMR Spectroscopy (¹H and ¹³C) Confirm Symmetry purity_check->nmr mp Melting Point (MP) Determine Range purity_check->mp report Data Compilation & Reporting ms->report ir->report nmr->report mp->report

Caption: Standard experimental workflow for chemical characterization.

Protocol 1: Determination of Melting Point

Causality: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A pure crystalline solid will exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden this range.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (10-15°C/min) for a coarse measurement to quickly identify the approximate melting temperature.

    • Allow the apparatus to cool. Using a fresh sample, repeat the measurement with a slow heating ramp (1-2°C/min) starting from ~15°C below the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

Protocol 2: Acquisition of Attenuated Total Reflectance (ATR) IR Spectrum

Causality: ATR-IR is a rapid, non-destructive technique for obtaining the infrared spectrum of a solid or liquid sample with minimal preparation. It identifies the functional groups present in the molecule by measuring the absorption of specific frequencies of IR light.

Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the ambient spectrum (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Use the apparatus's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Spectrum Acquisition: Initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should show absorbance/transmittance versus wavenumber (cm⁻¹). Identify the key peaks, paying close attention to the carbonyl (C=O) stretching region (~1745 cm⁻¹) and the C-H stretching region (2850-3000 cm⁻¹).

Safety, Handling, and Potential Applications

  • Potential Applications: The unique structure of this compound suggests several areas of application. Its high stability, conferred by the absence of enolizable alpha-hydrogens, makes it a candidate for use as a stable high-boiling point solvent or as a building block in syntheses requiring harsh reaction conditions. The significant steric hindrance around the carbonyl could be exploited to control stereoselectivity in reactions or to create sterically demanding ligands for catalysis. In fragrance chemistry, related hindered ketones are valued for their unique scent profiles and stability.[6]

Conclusion

This compound is a symmetric, sterically hindered ketone whose physical properties are largely defined by its molecular structure. While much of the available data is computational, it consistently points to a lipophilic solid with a high boiling point and characteristic spectroscopic signatures. The provided protocols offer a clear path for the experimental validation of these properties. The unique combination of stability and steric bulk makes this compound a molecule of interest for further exploration in synthetic chemistry, materials science, and beyond.

References

  • Title: Cyclopentanone, 2,2,5,5-tetramethyl- Source: Cheméo URL: [Link]

  • Title: Cyclopentanone, 2,2,5,5-tetramethyl- Source: NIST Chemistry WebBook URL: [Link]

  • Title: 2,2,4,4-Tetramethylcyclopentanone Source: PubChem URL: [Link]

  • Title: Cyclopentanone, 2,2,5,5-tetramethyl- Source: NIST Chemistry WebBook (IR Spectrum) URL: [Link]

  • Title: 2,2,5,5-TETRAKIS-(HYDROXYMETHYL)-CYCLOPENTANONE Safety Information Source: Georganics URL: [Link]

  • Title: this compound Source: ChemSynthesis URL: [Link]

  • Title: Cyclopentanone, 2,2,5,5-tetramethyl- (Mass Spectrum) Source: NIST Chemistry WebBook URL: [Link]

  • Title: 2,2,5,5-tetramethylcyclopentan-1-one Source: Chemsrc URL: [Link]

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An In-depth Technical Guide to the 1H NMR Spectrum of 2,2,5,5-Tetramethylcyclopentanone: From Theoretical Prediction to Practical Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation in Modern Research

In the landscape of scientific research and pharmaceutical development, the precise structural elucidation of molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical technique, providing unparalleled insight into the atomic-level structure of molecules.[1][2][3] This guide focuses on the ¹H NMR spectrum of 2,2,5,5-tetramethylcyclopentanone, a saturated cyclic ketone. Understanding its spectral features serves as a valuable case study for researchers engaged in organic synthesis, medicinal chemistry, and materials science. This document will provide a comprehensive analysis of the predicted ¹H NMR spectrum, a detailed experimental protocol for its acquisition, and a discussion of its relevance in the broader context of drug discovery.

Predicting the ¹H NMR Spectrum of this compound: A Case of Molecular Symmetry

The structure of this compound (C₉H₁₆O) dictates a simple yet informative ¹H NMR spectrum due to its high degree of symmetry.[4][5][6] A plane of symmetry bisects the carbonyl group and the C3-C4 bond, rendering the protons on opposite sides of the ring chemically equivalent.[7]

Key Molecular Features:

  • Chemical Formula: C₉H₁₆O[4][5][6]

  • Molecular Weight: 140.22 g/mol [4][8]

  • Structure: A five-membered carbon ring containing a ketone functional group, with two methyl groups attached to each of the alpha-carbons (C2 and C5).

Analysis of Proton Environments:

Due to the molecule's symmetry, we can predict the following:

  • Number of Signals: There are two distinct sets of chemically equivalent protons in the molecule.[7][9]

    • The twelve protons of the four methyl groups at the C2 and C5 positions.

    • The four protons of the two methylene groups at the C3 and C4 positions. Therefore, the ¹H NMR spectrum is expected to show two signals .

  • Chemical Shift (δ): The chemical shift of a proton is influenced by its electronic environment.

    • Methyl Protons (C2 and C5): These protons are on carbons adjacent to the carbonyl group. However, they are one carbon removed from the direct deshielding effect of the carbonyl. Their chemical shift is anticipated to be in the typical alkane region, likely around 1.0-1.2 ppm .

    • Methylene Protons (C3 and C4): These protons are on carbons that are beta to the carbonyl group. They are further from the deshielding influence of the C=O bond compared to alpha-protons. Their chemical shift is expected to be slightly downfield from typical alkane methylene groups, estimated to be in the range of 1.7-1.9 ppm . For comparison, the alpha-protons in cyclopentanone itself appear at approximately 2.0 ppm, and in a deuterated analog, cyclopentanone-2,2,5,5-d4, the remaining protons resonate at 1.894 ppm.[10]

  • Integration: The area under each NMR signal is proportional to the number of protons it represents.[11]

    • The signal for the methyl protons will integrate to 12H .

    • The signal for the methylene protons will integrate to 4H . The ratio of the integrals will be 12:4, which simplifies to 3:1 .

  • Splitting Pattern (Multiplicity): The splitting of a signal is determined by the number of neighboring non-equivalent protons according to the n+1 rule.

    • Methyl Protons (C2 and C5): The adjacent carbons (C3 and C4) have methylene protons. However, the methyl protons are attached to quaternary carbons (C2 and C5) which have no attached protons. Therefore, there are no adjacent protons to cause splitting. This signal will appear as a singlet .

    • Methylene Protons (C3 and C4): The adjacent carbons are the quaternary carbons C2 and C5, which bear no protons. Therefore, these protons also have no adjacent protons to couple with and will appear as a singlet .

Summary of Predicted ¹H NMR Spectral Data

SignalChemical Shift (δ, ppm) (Predicted)IntegrationMultiplicityAssignment
11.0 - 1.212HSinglet-CH₃ groups at C2 and C5
21.7 - 1.94HSinglet-CH₂- groups at C3 and C4

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and careful instrument setup.[12]

I. Sample Preparation:

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample.[13] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For a routine ¹H NMR spectrum, a concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[12][14]

  • Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added to the deuterated solvent by the manufacturer and serves as an internal reference standard, with its signal defined as 0.0 ppm.[15]

II. Instrument Setup and Data Acquisition:

  • Spectrometer: A standard 300-500 MHz NMR spectrometer is suitable for acquiring a high-resolution ¹H NMR spectrum.

  • Locking and Shimming: The instrument's deuterium lock system will use the deuterium signal from the solvent to stabilize the magnetic field.[16] The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is used for ¹H NMR.

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to ensure all signals are captured.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-25 mg of This compound B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) A->B C Filter into NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Lock and Shim D->E F Acquire 1H NMR Spectrum E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Structural Elucidation I->J

Caption: Workflow for obtaining and analyzing the ¹H NMR spectrum.

The Role of NMR in Drug Discovery and Development

NMR spectroscopy is an indispensable tool in the pharmaceutical industry, contributing to various stages of drug discovery and development.[2][17][18]

  • Hit Identification and Validation: NMR-based screening methods can identify small molecules ("hits") that bind to a biological target.

  • Structure-Based Drug Design: NMR provides atomic-level structural information about ligand-protein interactions, guiding the optimization of hit compounds into potent drug candidates.[1]

  • Lead Optimization: By analyzing changes in the NMR spectra of a target protein upon ligand binding, researchers can understand the structure-activity relationship (SAR) and design more effective molecules.

  • Quality Control: NMR is used to confirm the structure and purity of synthesized compounds, ensuring the integrity of the data generated in biological assays.

The analysis of molecules like this compound, while seemingly simple, provides foundational knowledge for interpreting the more complex spectra of drug candidates. The principles of chemical shift, integration, and splitting are universally applicable.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be remarkably simple, exhibiting two singlets with an integration ratio of 3:1, a direct consequence of its symmetrical structure. This guide has provided a theoretical framework for understanding this spectrum, a practical protocol for its experimental acquisition, and a broader context for the application of NMR in the critical field of drug discovery. As researchers and scientists continue to push the boundaries of molecular innovation, a firm grasp of fundamental spectroscopic principles remains an essential asset.

References

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  • 2,2,4,4-Tetramethylcyclopentanone | C9H16O. PubChem. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]

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13C NMR chemical shifts of 2,2,5,5-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2,2,5,5-Tetramethylcyclopentanone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. While direct experimental data for this specific molecule is not widely published, this document leverages fundamental principles of NMR spectroscopy, substituent effects, and comparative data from analogous structures to predict and interpret its chemical shifts. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and molecular characterization. We will explore the influence of molecular symmetry, steric hindrance, and electronic effects on the carbon environment, culminating in a detailed assignment of the expected spectral peaks. Furthermore, a standard protocol for the experimental acquisition of such data is provided.

Introduction: The Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon skeleton of a molecule.[1] Unlike 1H NMR, where spin-spin coupling can create complex multiplets, standard 13C NMR spectra are typically acquired with broadband proton decoupling, resulting in a simplified spectrum where each unique carbon atom appears as a single line.[2] The chemical shift (δ), reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS), is highly sensitive to the local electronic environment of each carbon nucleus.[3] This sensitivity allows for the differentiation of carbons based on their hybridization, connectivity, and proximity to electron-withdrawing or electron-donating groups.

This compound (CAS No. 4541-35-9) presents an interesting case for NMR analysis.[4] Its highly symmetric structure simplifies the expected spectrum, while the steric strain introduced by the four methyl groups influences the chemical shifts in a predictable manner. This guide will deconstruct these influences to provide a robust, predictive model of its 13C NMR spectrum.

Molecular Structure and Symmetry Considerations

The structure of this compound possesses a C2 axis of symmetry that bisects the carbonyl group and the C3-C4 bond. This symmetry dictates that several carbon atoms are chemically equivalent and will therefore be represented by the same resonance in the NMR spectrum.

The molecule contains a total of nine carbon atoms, but due to symmetry, they fall into only four distinct chemical environments:

  • C1: The carbonyl carbon (C=O).

  • C2 & C5: The two quaternary carbons alpha (α) to the carbonyl, each bearing two methyl groups.

  • C3 & C4: The two methylene carbons beta (β) to the carbonyl.

  • Methyl Carbons: The four equivalent methyl groups attached to C2 and C5.

This simplification means that the proton-decoupled 13C NMR spectrum is expected to display only four distinct signals.

Caption: Molecular structure and unique carbon environments.

Predictive Analysis of 13C Chemical Shifts

The prediction of chemical shifts is grounded in established empirical data and an understanding of substituent effects. We will build our prediction by comparing the parent cyclopentanone structure to our target molecule.

Foundational Data: Cyclopentanone

The unsubstituted cyclopentanone provides a baseline. Its 13C NMR spectrum shows three signals:

  • C=O: ~220 ppm

  • α-Carbons (C2, C5): ~38 ppm

  • β-Carbons (C3, C4): ~23 ppm[5]

The Carbonyl Carbon (C1)

The chemical shift of a carbonyl carbon in a ketone typically appears in the range of 205-220 ppm.[6] The high deshielding is due to the electronegativity of the oxygen atom and the sp2 hybridization. In this compound, the substitution at the α-carbons introduces steric strain and alkyl inductive effects. While alkyl groups are weakly electron-donating, the primary influence here is the substitution pattern. Increased alkyl substitution at the α-position in acyclic ketones often leads to a slight upfield shift (a decrease in ppm). However, in a constrained cyclic system, changes in bond angles and steric interactions can have a more complex effect. Given the typical range for substituted cyclopentanones, the C1 signal is predicted to be highly deshielded.

  • Predicted Shift (C1): ~222 ppm

The Quaternary α-Carbons (C2, C5)

These carbons are subject to several strong influences. They are adjacent to the electron-withdrawing carbonyl group, which deshields them. More significantly, they are quaternary, a feature known to cause a downfield shift compared to a corresponding methylene (CH2) or methine (CH) carbon. This is known as the "alpha effect" of substitution. Starting from the ~38 ppm baseline of cyclopentanone's α-carbons, adding two methyl groups will cause a significant downfield shift.

  • Predicted Shift (C2, C5): ~48 ppm

  • Expected Intensity: Signals for quaternary carbons are typically weak due to the lack of attached protons and a resulting unfavorable nuclear Overhauser effect (NOE).[7]

The Methylene β-Carbons (C3, C4)

The chemical shift of these carbons is influenced by the "beta effect." The addition of methyl groups at the adjacent C2 and C5 positions will cause a downfield shift relative to the β-carbons in unsubstituted cyclopentanone (~23 ppm). This effect is generally smaller than the alpha effect but is consistently observed.

  • Predicted Shift (C3, C4): ~35 ppm

The Methyl Carbons

The four methyl groups are equivalent due to symmetry. Their chemical shift falls into the typical alkane region (10-30 ppm).[6] They are attached to a quaternary carbon, which generally results in a chemical shift in the mid-to-high 20s.

  • Predicted Shift (Methyls): ~26 ppm

Summary of Predicted 13C NMR Data

The predicted chemical shifts for this compound are summarized below. These values provide a clear set of expectations for experimental verification.

Assigned Carbon(s)Carbon TypePredicted Chemical Shift (δ, ppm)Key Influencing FactorsExpected Signal Intensity
C1Carbonyl (C=O)~222sp2 hybridization, electronegative oxygenWeak to Medium
C2, C5Quaternary (C)~48α-position to carbonyl, quaternary substitutionWeak
C3, C4Methylene (CH2)~35β-position to carbonyl, adjacent substitutionStrong
-CH3 (x4)Methyl (CH3)~26Alkyl group attached to quaternary carbonStrong

Experimental Verification and Advanced Methods

The definitive assignment of these signals requires experimental data. The workflow below outlines the logical process for acquiring and confirming the 13C NMR spectrum.

cluster_workflow Spectral Acquisition & Verification Workflow A Sample Preparation (Compound in CDCl3) B 1D 13C NMR Acquisition (Proton Decoupled) A->B Instrument Loading C Initial Spectrum Analysis (Observe 4 distinct signals) B->C Data Processing D DEPT-135 Experiment C->D Need for Multiplicity Data E Signal Assignment Confirmation D->E Phase Analysis: CH3/CH (+), CH2 (-) F Final Structure Verification E->F Correlation of Data

Caption: Workflow for experimental verification of carbon signals.

DEPT-135 Spectroscopy

To unambiguously confirm the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable.[1] This experiment differentiates carbon signals based on the number of attached protons:

  • CH3 groups appear as positive signals.

  • CH2 groups appear as negative signals.

  • CH groups appear as positive signals.

  • Quaternary carbons (and the C=O carbon) are absent from the spectrum.

For this compound, a DEPT-135 experiment would be expected to show:

  • One positive signal at ~26 ppm (from the four CH3 groups).

  • One negative signal at ~35 ppm (from the two CH2 groups).

  • The signals at ~222 ppm and ~48 ppm would be absent, confirming their assignment as the carbonyl and quaternary carbons, respectively.

Standard Experimental Protocol for 13C NMR Acquisition

This section provides a field-proven methodology for acquiring a high-quality 13C NMR spectrum for a small organic molecule like this compound.

Objective: To obtain a proton-decoupled 13C NMR spectrum with good signal-to-noise ratio.

Materials:

  • This compound (15-25 mg)

  • Deuterated Chloroform (CDCl3) with 0.03% TMS

  • 5 mm NMR Tube

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Standard broadband or cryoprobe

Methodology:

  • Sample Preparation: a. Weigh approximately 20 mg of this compound directly into a clean, dry vial. b. Add approximately 0.6 mL of CDCl3 (containing TMS) to dissolve the sample. c. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Tuning: a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal from the CDCl3 solvent. c. Tune and match the probe for the 13C frequency.

  • Acquisition Parameters (Example for a 400 MHz Spectrometer): a. Pulse Program: zgpg30 or zgdc30 (standard proton-decoupled experiment with 30° pulse).[8] b. Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm). c. Acquisition Time (AQ): ~1.0 - 1.5 seconds. d. Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei between scans, which is particularly important for the non-protonated carbons. e. Number of Scans (NS): Start with 128 scans. Increase as needed to improve the signal-to-noise ratio, especially for the weak quaternary carbon signals.[8] f. Temperature: 298 K (25 °C).

  • Data Processing: a. Apply an exponential window function (line broadening of ~1 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase correct the spectrum. d. Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the residual CDCl3 triplet to 77.16 ppm. e. Integrate the signals (note: for standard acquisition, integrals are not quantitative).[2] f. Pick the peaks and annotate the chemical shifts.

Conclusion

This guide provides a scientifically grounded prediction of the 13C NMR spectrum of this compound. Based on molecular symmetry and established substituent effects, the spectrum is expected to exhibit four distinct signals corresponding to the carbonyl, quaternary α-carbons, methylene β-carbons, and the four equivalent methyl groups. The predicted chemical shifts are approximately 222 ppm (C=O), 48 ppm (Cquat), 35 ppm (CH2), and 26 ppm (CH3). These assignments can be definitively confirmed using a DEPT-135 experiment. The provided experimental protocol offers a reliable method for acquiring high-fidelity data for this and similar small molecules, serving as a valuable resource for researchers in chemical analysis and drug discovery.

References

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • NIST. (n.d.). Cyclopentanone, 2,2,5,5-tetramethyl-. NIST Chemistry WebBook. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. [Link]

  • University of Missouri-St. Louis Chemistry Department. (2020). Optimized Default 13C Parameters. [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]

  • CEIC, Charles University. (n.d.). 13C NMR (carbon nuclear magnetic resonance). [Link]

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An In-depth Technical Guide to 2,2,5,5-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2,5,5-tetramethylcyclopentanone, a unique alicyclic ketone. Designed for researchers, scientists, and professionals in drug development, this document delves into its core physicochemical properties, synthesis, spectroscopic profile, and potential applications, with an emphasis on the chemical principles and experimental causality that underpin its utility in modern organic synthesis.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 4541-35-9) is a saturated cyclic ketone characterized by a five-membered ring with gem-dimethyl groups at both alpha-positions to the carbonyl. This extensive methylation imparts significant steric hindrance around the carbonyl group, a feature that dictates its reactivity and distinguishes it from its parent compound, cyclopentanone. This steric shielding makes it a fascinating substrate for stereoselective reactions and a valuable building block for complex molecular architectures where precise control of reactivity is paramount.

Its fundamental properties are summarized below, providing a foundational dataset for experimental design.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O[1][2]
Molecular Weight 140.22 g/mol [1][3][4]
CAS Number 4541-35-9[2][3]
Density 0.865 g/cm³[2][5]
Boiling Point 172.1 °C at 760 mmHg[2]
155-156 °C[5]
Flash Point 51 °C[2]
LogP (Octanol/Water) 2.40[2][3]
Refractive Index 1.429[2]
InChIKey BXYUQRQZHXARGL-UHFFFAOYSA-N[2][3]
SMILES CC1(C)CCC(C)(C)C1=O[1][2]

Note: Discrepancies in reported boiling points may arise from variations in experimental pressure or purity.

Molecular Structure and Spectroscopic Characterization

The unique structural arrangement of this compound gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Caption: 2D structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum is a key diagnostic tool for confirming the presence of the carbonyl group.[6] A strong, sharp absorption band is expected in the region of 1740-1750 cm⁻¹ , characteristic of a five-membered ring ketone. The exact position can be influenced by the strain of the cyclopentanone ring. Additionally, C-H stretching vibrations from the methyl and methylene groups will be prominent in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) should be observed at m/z = 140.12 .[2][4] Key fragmentation patterns would likely involve alpha-cleavage, leading to the loss of a methyl group (m/z = 125) or an ethyl group, followed by the characteristic loss of carbon monoxide (CO) from the acylium ion, a common fragmentation pathway for ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

  • ¹H NMR: Due to the molecule's symmetry, only two signals are expected.

    • A singlet integrating to 12 protons for the four equivalent methyl groups.

    • A singlet integrating to 4 protons for the two equivalent methylene (CH₂) groups.

  • ¹³C NMR: The symmetry of the molecule simplifies the spectrum. Expected signals include:

    • A signal for the carbonyl carbon (C=O ) in the downfield region (>200 ppm).

    • A signal for the quaternary carbons bearing the methyl groups.

    • A signal for the methyl carbons (CH₃ ).

    • A signal for the methylene carbons (CH₂ ). The availability of ¹³C NMR data has been noted in the literature, confirming its utility for structural verification.[7]

Synthesis Protocol: Exhaustive Methylation of Cyclopentanone

A common and effective method for synthesizing this compound is the exhaustive methylation of cyclopentanone using a strong base and a methylating agent.[8] This protocol is self-validating as the final product's high degree of substitution and distinct physical properties (e.g., boiling point) make its successful isolation and purification straightforward to verify.

Causality of Experimental Choices
  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to completely deprotonate the alpha-carbons of cyclopentanone, forming the enolate. The insolubility of NaH in the reaction solvent (THF) necessitates a heterogeneous reaction, but its irreversible nature drives the enolate formation to completion.

  • Dimethyl Sulfate: This is a potent and cost-effective methylating agent. It readily reacts with the enolate nucleophile in an Sₙ2 reaction to form the new C-C bond.

  • Tert-Butanol Quench: After the reaction, excess, highly reactive sodium hydride must be safely neutralized. Tert-butanol is added slowly as a mild proton source to quench the NaH without causing an uncontrolled exothermic reaction.

  • Reflux with Water: This step serves to hydrolyze and decompose any remaining, unreacted dimethyl sulfate, which is toxic and must be removed before workup.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification start Cyclopentanone + NaH in THF add_dms Add Dimethyl Sulfate (Methylation) start->add_dms reflux Reflux (2h) add_dms->reflux quench Cool & Quench (t-Butanol) reflux->quench Reaction Complete hydrolyze Add H₂O & Reflux (Decompose excess DMS) quench->hydrolyze separate Separate Layers hydrolyze->separate wash Wash Organic Layer (Sat. NaCl) separate->wash dry Dry (Na₂SO₄) wash->dry distill Vacuum Distillation dry->distill product 2,2,5,5-Tetramethyl- cyclopentanone distill->product Final Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Preparation: To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF), add cyclopentanone dropwise under an inert atmosphere (e.g., nitrogen or argon) while maintaining cooling.

  • Methylation: Slowly add dimethyl sulfate to the reaction mixture. After the addition is complete, heat the mixture to reflux for approximately 2 hours to ensure complete methylation.[8]

  • Quenching: Cool the reaction vessel in an ice bath. Carefully and slowly add tert-butanol dropwise to decompose any unreacted sodium hydride.[8]

  • Hydrolysis: Add 1.0 L of water and heat the mixture to reflux for another 2 hours. This step is crucial for hydrolyzing excess dimethyl sulfate.[8]

  • Extraction: After cooling, the mixture will separate into two layers. Transfer the mixture to a separatory funnel and collect the organic layer.

  • Washing: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent (THF) under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by vacuum distillation to yield pure this compound (b.p. 55°C at 20 mmHg).[8]

Role in Drug Discovery and Advanced Synthesis

While direct applications of this compound in marketed drugs are not prevalent, its structural motif is highly relevant to drug discovery, particularly as a scaffold in the synthesis of compound libraries. The field of medicinal chemistry increasingly relies on multicomponent reactions (MCRs) to rapidly generate molecular diversity from simple building blocks.[9][10][11]

A Sterically Encumbered Scaffold

The primary value of this ketone lies in its steric bulk. In drug design, introducing gem-dimethyl groups (the "Thorpe-Ingold effect") can pre-organize a molecule into a specific conformation, which can enhance its binding affinity to a biological target. Furthermore, this steric hindrance can be exploited for:

  • Metabolic Stability: The quaternary carbons are resistant to metabolic oxidation, potentially increasing the half-life of a drug candidate.

  • Stereocontrol: The bulky methyl groups can direct incoming reagents to attack the carbonyl or other parts of the molecule from the least hindered face, enabling high levels of stereoselectivity in subsequent reactions.

Cyclopentanone and its derivatives are known starting materials for synthesizing biologically active heterocycles like pyrans and pyridines.[9] this compound serves as a specialized variant for creating analogues with a distinct, sterically defined core. Such scaffolds are invaluable in structure-activity relationship (SAR) studies.

MCR_Concept cluster_inputs Input Building Blocks A 2,2,5,5-Tetramethyl- cyclopentanone MCR Multicomponent Reaction (MCR) A->MCR B Amine (Component B) B->MCR C Isocyanide (Component C) C->MCR D Other Reagents... D->MCR Library Diverse Library of Complex Molecules MCR->Library Rapid Synthesis

Sources

An In-depth Technical Guide to the Safe Handling of 2,2,5,5-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2,2,5,5-Tetramethylcyclopentanone (CAS No. 4541-35-9) was publicly available at the time of this writing. The following guide has been synthesized from data available for structurally similar compounds, including cyclopentanone and other substituted ketones, as well as general principles of laboratory safety. It is imperative to treat this compound with caution and to supplement this guide with a risk assessment specific to your experimental conditions.

Introduction: Understanding the Compound

This compound is a cyclic ketone that serves as a versatile building block in organic synthesis. Its sterically hindered carbonyl group and the surrounding quaternary carbons impart unique reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules, including potential pharmaceutical candidates.[1] Substituted cyclopentanones are key structural motifs in a variety of biologically active compounds.[2][3] However, its utility in the laboratory is matched by potential hazards that necessitate a thorough understanding of its properties and a rigorous approach to its handling.

This guide provides a comprehensive overview of the known and anticipated safety considerations for this compound, enabling researchers to work with this compound in a safe and controlled manner.

Physicochemical and Hazard Profile

A summary of the known and predicted properties of this compound is presented below. This information is critical for understanding its behavior and potential hazards.

PropertyValueSource
CAS Number 4541-35-9[4]
Molecular Formula C₉H₁₆O[4]
Molecular Weight 140.22 g/mol [4]
Appearance Not specified; likely a liquidInferred
Boiling Point 155-156 °C[5]
Flash Point Not specified; likely flammableInferred from related compounds[6][7]
Density 0.8653 g/cm³[5]
Solubility Not specified; likely soluble in organic solventsInferred

Hazard Classification (Anticipated):

Based on data for similar ketones, this compound is anticipated to be classified as follows:

  • Flammable Liquid: Ketones with similar molecular weights and structures are typically flammable.[6][7]

  • Skin Irritant: Direct contact may cause skin irritation.[6][8]

  • Eye Irritant: Can cause serious eye irritation.[6][8]

  • Respiratory Tract Irritant: Inhalation of vapors may cause respiratory irritation.[8]

Globally Harmonized System (GHS) Pictograms (Anticipated):

Anticipated Hazard and Precautionary Statements:

  • H226: Flammable liquid and vapor.[9]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[8]

Core Safety Directives: A Risk-Based Approach

A proactive approach to safety is paramount when working with any chemical, especially one with limited publicly available safety data. The following directives are designed to create a self-validating system of safety protocols.

The Primacy of Engineering Controls

The most effective way to mitigate exposure to hazardous chemicals is through the use of engineering controls.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[10] This is to control the accumulation of flammable vapors and to minimize inhalation exposure.[10]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the buildup of vapors in the event of an unforeseen release.[11]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are primary, appropriate PPE is essential for personal protection.[12]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.[13][14]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[14] Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant laboratory coat is required.[12] Ensure clothing covers all exposed skin.[12]

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge may be necessary. Consult with your institution's environmental health and safety department for specific guidance.[8]

PPE_Hierarchy cluster_Controls Mitigation Strategy cluster_Researcher Researcher Protection Engineering Engineering Controls (Fume Hood, Ventilation) Work_Practices Safe Work Practices (Small Quantities, Controlled Conditions) Engineering->Work_Practices Primary Control PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) Researcher Researcher PPE->Researcher Direct Protection Work_Practices->PPE Secondary Control

Caption: Hierarchy of controls for safe handling.

Experimental Protocols: Safe Handling in Practice

Adherence to detailed, step-by-step protocols is crucial for ensuring safety and reproducibility.

Storage and Handling
  • Storage: Store this compound in a dedicated flammable liquids cabinet.[7] The storage area should be cool, dry, and well-ventilated.[11] Keep containers tightly closed when not in use.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[8]

  • Transfer: When transferring from one container to another, ensure both containers are bonded and grounded to prevent static discharge, which can be an ignition source.[15]

Spill Response Protocol

In the event of a spill, a prompt and appropriate response is critical.[16]

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For small spills (less than 200 mL) that you are trained and equipped to handle, proceed with cleanup. For larger spills, evacuate the laboratory and contact your institution's emergency response team.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[13]

  • Ventilate: Ensure the fume hood is operational to help ventilate the area.[16]

  • Don PPE: Put on the appropriate PPE as outlined in section 3.2.[16]

  • Contain and Absorb: Contain the spill using a chemical spill kit with absorbent materials suitable for flammable liquids (e.g., vermiculite or sand).[13] Do not use combustible materials like paper towels to absorb the bulk of the spill.[12]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your supervisor and your institution's environmental health and safety department.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Assess Assess Spill Size Evacuate->Assess Small_Spill Small Spill (<200mL) Assess->Small_Spill Large_Spill Large Spill (>200mL) Assess->Large_Spill Small_Spill->Large_Spill No Cleanup Proceed with Cleanup Small_Spill->Cleanup Yes Emergency Contact Emergency Response Large_Spill->Emergency Yes Control_Ignition Control Ignition Sources Cleanup->Control_Ignition Ventilate Ventilate Area Control_Ignition->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain & Absorb Don_PPE->Contain Dispose Collect & Dispose Contain->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Spill Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

Fire Safety
  • Extinguishing Media: For small fires, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[8][17] Do not use a direct water stream, as it may spread the flammable liquid.[6]

  • Fire Response: In case of a fire that cannot be immediately extinguished with a portable extinguisher, evacuate the area, activate the fire alarm, and contact emergency services.

Waste Disposal
  • Collection: Collect all waste containing this compound in a properly labeled, sealed, and compatible container.[18]

  • Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations.[8] Do not dispose of down the drain.[8]

Toxicological and Ecological Considerations

  • Toxicology: The toxicological properties of this compound have not been fully investigated.[8] Based on data for similar compounds, it may be harmful if inhaled, swallowed, or absorbed through the skin.[8] No data is available on its carcinogenic, mutagenic, or reproductive effects.[6][8]

  • Ecology: Do not allow this chemical to enter the environment.[8] The ecological effects are unknown.

Conclusion: A Culture of Safety

The safe use of this compound in a research and development setting is contingent upon a thorough understanding of its potential hazards and the strict implementation of robust safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and adhering to established procedures for handling, storage, and emergency response, researchers can confidently and safely harness the synthetic utility of this valuable compound. A proactive and informed approach to safety is not merely a procedural requirement but a cornerstone of scientific integrity and professional responsibility.

References

  • Georganics. (2011, February 21). 2,2,5,5-TETRAKIS-(HYDROXYMETHYL)
  • U.S. Chemical Storage. (2017, October 11). Safely Store Flammable MEK Solvents.
  • National Oceanic and Atmospheric Administration. METHYL ETHYL KETONE. CAMEO Chemicals.
  • Carl Roth. (2025, March 31).
  • University of Tennessee Environmental Health & Safety. Use and Storage of Flammable and Combustible Liquids.
  • Sigma-Aldrich. (2019, November 6).
  • Flinn Scientific. (2014, September 22).
  • University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids.
  • Sigma-Aldrich. (2025, June 27).
  • Storemasta. (2023, March 15).
  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.
  • Maratek Environmental. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?.
  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids.
  • Mahdi, B., et al. (2024a). Synthesis of para-carboxamidostilbene derivatives as antihyperglycemiaagents and their in silico ADMET and molecular docking studies. ChemistrySelect, 9, e202402433.
  • ChemicalBook. (2023, July 14). This compound | 4541-35-9.
  • International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE.
  • Carl Roth.
  • The Chemistry Blog. (2024, May 22). Safe Handling of Flammable Chemicals.
  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • Occupational Safety and Health Administration. (1992, November 13). Guidance on the outside storage and use of Methyl Ethyl Ketone (MEK).
  • Guan, Y., et al. (2012). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Archiv der Pharmazie, 345(9), 677-686.
  • Maratek Environmental. What is Methyl Ethyl Ketone (MEK) and How is it Recycled?.
  • Fire Engineering. (1988, June 1). Methyl Ethyl Ketone.
  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste.
  • American Chemical Society. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition.
  • The University of British Columbia. Flammable Liquid Spill Clean Up.
  • Sigma-Aldrich. (2009, August 21).
  • International Enviroguard. Flammable and Combustible Liquids Safety Measures and PPE.
  • CDH Fine Chemical.
  • Health and Safety Executive. (2015). Safe use and handling of flammable liquids.
  • Guan, Y., et al. (2012).
  • The University of Tennessee, Knoxville.
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  • Reddit. (2024, December 17). Found this in my late dad's garage- how do I get rid of it safely?. r/chemistry.
  • OSHA Training School. (2024, July 28). Safe Handling of Flammable Liquids: Key Safety Tips.
  • Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11.
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Commercial Availability and Synthetic Pathways of 2,2,5,5-Tetramethylcyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,2,5,5-tetramethylcyclopentanone (CAS No. 4541-35-9), a specialty chemical with growing interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its commercial availability, synthetic routes, and potential applications.

Introduction: The Structural Significance of a Sterically Hindered Ketone

This compound is a cyclic ketone characterized by the presence of four methyl groups on the carbon atoms adjacent to the carbonyl group. This high degree of substitution imparts significant steric hindrance, influencing its reactivity and making it a unique building block in organic synthesis. Its molecular formula is C9H16O, and it has a molecular weight of 140.22 g/mol .[1][2] The rigid, substituted cyclopentane core is a motif of interest in medicinal chemistry for the development of conformationally restricted molecules.[3]

Commercial Sourcing and Availability

This compound is available from a range of chemical suppliers, typically in research and development quantities. The purity and available quantities can vary between suppliers. Below is a summary of representative commercial sources.

SupplierProduct NumberPurityAvailable Quantity
Toronto Research Chemicals (TRC)T205590N/A50mg
Jiangsu Aikang Biomedical Research and Development Co., LtdN/AN/AN/A
Shaanxi Xihua Chemical Industry Co., LtdN/AN/AN/A
Anjali LabsAL-CYCLOPENTA>95%5kg, 10kg, 25kg

This table is for illustrative purposes and is not exhaustive. Researchers should contact suppliers directly for current pricing and availability.

Synthetic Methodologies: A Mechanistic Perspective

The synthesis of this compound can be achieved through various organic transformations. A common and effective method involves the methylation of a suitable precursor.

Exhaustive Methylation of Cyclopentanone

A prevalent synthetic route involves the exhaustive methylation of cyclopentanone in the presence of a strong base. This reaction proceeds via the formation of an enolate, which then acts as a nucleophile to attack a methylating agent. The process is repeated until all four alpha-hydrogens are replaced by methyl groups.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Purification Cyclopentanone Cyclopentanone Enolate_Formation Enolate Formation Cyclopentanone->Enolate_Formation Base Methylating_Agent Methylating Agent (e.g., CH3I) Nucleophilic_Attack Nucleophilic Attack Methylating_Agent->Nucleophilic_Attack Strong_Base Strong Base (e.g., NaH) Strong_Base->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Enolate Repetition Repetitive Methylation Nucleophilic_Attack->Repetition Intermediate Product Product This compound Repetition->Product Final Product Purification Distillation Product->Purification

Sources

Methodological & Application

Synthesis of 2,2,5,5-Tetramethylcyclopentanol: A Detailed Guide to the Reduction of a Sterically Hindered Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of 2,2,5,5-tetramethylcyclopentanol via the reduction of its corresponding ketone, 2,2,5,5-tetramethylcyclopentanone. This transformation, while conceptually straightforward, presents unique challenges due to significant steric hindrance around the carbonyl group. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into reagent selection, reaction mechanisms, experimental setup, and product purification. We will explore the nuances of using sodium borohydride (NaBH₄) for this specific reduction, providing a robust, validated protocol. Furthermore, a comparative discussion with lithium aluminum hydride (LiAlH₄) will be presented to highlight the critical considerations in choosing a suitable reducing agent for sterically encumbered substrates.

Introduction: Navigating Steric Hindrance in Carbonyl Reduction

The reduction of ketones to secondary alcohols is a cornerstone of organic synthesis.[1][2] However, when the carbonyl carbon is flanked by bulky substituents, as in the case of this compound, the reaction kinetics and outcomes can be significantly affected. The four methyl groups in close proximity to the reactive center create a sterically congested environment, impeding the approach of the reducing agent.

This guide focuses on providing a practical and reliable method for overcoming this steric barrier to achieve a high-yield synthesis of 2,2,5,5-tetramethylcyclopentanol. Understanding the interplay between the substrate's structure and the properties of the reducing agent is paramount for success.

Choosing the Right Tool for the Job: NaBH₄ vs. LiAlH₄

The two most common hydride-donating reducing agents in the organic chemist's arsenal are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3][4][5] While both can effectively reduce ketones, their reactivity profiles are markedly different, making the choice of reagent a critical decision, especially for a sterically hindered substrate.

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Milder, more selectiveHighly reactive, less selective
Solvent Compatibility Protic solvents (e.g., methanol, ethanol, water)Aprotic solvents (e.g., diethyl ether, THF)
Safety Relatively safe to handlePyrophoric, reacts violently with water
Functional Group Tolerance Reduces aldehydes and ketonesReduces aldehydes, ketones, esters, carboxylic acids, amides, etc.[6]

For the reduction of this compound, sodium borohydride is the recommended reagent. The rationale behind this choice is multifaceted:

  • Sufficient Reactivity: While milder than LiAlH₄, NaBH₄ possesses adequate reactivity to reduce the sterically hindered ketone, especially when the reaction conditions are optimized (e.g., elevated temperature).

  • Enhanced Safety: The use of NaBH₄ avoids the hazards associated with the highly pyrophoric nature of LiAlH₄, making the procedure safer and more amenable to standard laboratory settings.[5]

  • Practicality: NaBH₄ can be used in protic solvents like methanol and water, which are less hazardous and easier to handle than the strictly anhydrous conditions required for LiAlH₄ reactions.

While LiAlH₄ is a more potent reducing agent and could potentially offer a faster reaction rate, its high reactivity can also lead to undesired side reactions and presents significant handling challenges.[6] Given that a reliable protocol exists for the NaBH₄ reduction, it represents the more prudent and practical choice for this specific transformation.

The Mechanism of Reduction: A Tale of Hydride Attack

The reduction of this compound with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Figure 2: Step-by-step experimental workflow.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 54.9 g of this compound in a solvent mixture of 95 mL of methanol and 95 mL of water. [7]2. Addition of Reducing Agent: To the stirred solution, carefully and portion-wise add 24.0 g of sodium borohydride. The addition may cause some effervescence.

  • Reaction: Heat the reaction mixture to 70°C and stir for 15 hours. [7]The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction solution under reduced pressure using a rotary evaporator to remove most of the methanol. [7]5. Aqueous Workup: To the concentrated residue, add 100 mL of deionized water.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the aqueous layer twice with 100 mL portions of chloroform. [7]7. Washing: Combine the organic layers and wash with 100 mL of a saturated aqueous sodium chloride solution (brine) to remove any remaining water-soluble impurities. [7]8. Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a colorless oily substance.

  • Purification: Purify the crude product by distillation under reduced pressure. The expected boiling point of 2,2,5,5-tetramethylcyclopentanol is approximately 40°C at 3 mmHg. [7]This step is crucial to remove any non-volatile impurities.

Characterization of Starting Material and Product

Confirmation of the successful transformation of the ketone to the alcohol is achieved through spectroscopic analysis.

This compound (Starting Material)
  • Appearance: Colorless to pale yellow liquid.

  • Molecular Formula: C₉H₁₆O

  • Molar Mass: 140.22 g/mol

  • Infrared (IR) Spectrum: The most prominent feature in the IR spectrum is a strong, sharp absorption band around 1740-1725 cm⁻¹ , which is characteristic of the C=O stretch of a five-membered ring ketone.

2,2,5,5-Tetramethylcyclopentanol (Product)
  • Appearance: Colorless oily substance.

  • Molecular Formula: C₉H₁₈O

  • Molar Mass: 142.24 g/mol

  • Predicted Infrared (IR) Spectrum: The IR spectrum of the product will show the disappearance of the strong carbonyl (C=O) peak around 1740-1725 cm⁻¹ and the appearance of a broad, strong absorption band in the region of 3600-3200 cm⁻¹ , characteristic of the O-H stretching vibration of an alcohol.

  • Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show singlets for the four equivalent methyl groups and signals for the methylene protons of the cyclopentane ring. A key signal will be the proton attached to the carbon bearing the hydroxyl group (the carbinol proton), which will likely appear as a multiplet. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

  • Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will show the disappearance of the ketone carbonyl carbon signal (typically >200 ppm) and the appearance of a new signal for the carbon attached to the hydroxyl group (the carbinol carbon) in the range of 60-80 ppm.

Troubleshooting and Safety Considerations

Potential Side Reactions and Byproducts
  • Incomplete Reaction: Due to the steric hindrance, the reaction may not go to completion if the reaction time or temperature is insufficient. Monitoring the reaction by TLC is crucial to ensure the complete consumption of the starting material.

  • Borate Esters: The intermediate alkoxyborates can sometimes be difficult to hydrolyze completely during the workup. Ensuring a thorough aqueous workup is important to break down these intermediates and liberate the desired alcohol. [8]

Purification Challenges
  • Distillation: While vacuum distillation is effective for removing non-volatile impurities, careful control of the pressure and temperature is necessary to prevent decomposition of the product.

  • Column Chromatography: If further purification is required, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would be a suitable starting point.

Safety Precautions
  • Sodium Borohydride: While safer than LiAlH₄, sodium borohydride is still a reactive chemical. It can react with acidic protons to release hydrogen gas, which is flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Chloroform: Chloroform is a suspected carcinogen and should be handled with care in a fume hood.

  • General Precautions: As with all chemical reactions, it is essential to conduct a thorough risk assessment before beginning the experiment.

Conclusion

The synthesis of 2,2,5,5-tetramethylcyclopentanol from its corresponding ketone is a practical example of navigating the challenges of steric hindrance in organic synthesis. By selecting the appropriate reducing agent, sodium borohydride, and optimizing the reaction conditions, this transformation can be achieved in high yield and with a good safety profile. The detailed protocol and mechanistic insights provided in this application note are intended to equip researchers with the knowledge and tools necessary to successfully perform this synthesis and to apply these principles to other sterically demanding reductions.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]

  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,2,5,5-tetramethylcyclopentanol. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Reddit. (2018, August 7). What are the byproducts of reduction with borohydride?. Retrieved from [Link]

Sources

Application Notes and Protocols for the Grignard Reaction with 2,2,5,5-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides an in-depth exploration of the Grignard reaction with the sterically hindered ketone, 2,2,5,5-tetramethylcyclopentanone. The resulting product, 1,2,2,5,5-pentamethylcyclopentanol, is a highly substituted tertiary alcohol, a structural motif of increasing importance in medicinal chemistry and materials science. This document offers a detailed mechanistic overview, highlighting the unique challenges posed by steric hindrance. A meticulously designed protocol for the synthesis of 1,2,2,5,5-pentamethylcyclopentanol using methylmagnesium bromide is presented, complete with considerations for minimizing common side reactions. Furthermore, this guide discusses the broader applications of sterically hindered tertiary alcohols in drug development, providing context for the significance of this chemical transformation.

Introduction: Navigating Steric Hindrance in Carbon-Carbon Bond Formation

The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1][2] The reaction of a Grignard reagent with a ketone is a classical and reliable method for the synthesis of tertiary alcohols.[3][4] However, when the ketone substrate is sterically encumbered, as is the case with this compound, the reaction landscape becomes more complex. The four methyl groups flanking the carbonyl group present a significant steric shield, impeding the approach of the nucleophilic Grignard reagent.

This steric congestion can lead to a decrease in the rate of the desired nucleophilic addition and an increase in the prevalence of side reactions, primarily enolization and reduction.[5] Understanding and mitigating these competing pathways is paramount to achieving a high yield of the desired tertiary alcohol. This guide will dissect these challenges and provide a robust protocol for the successful synthesis of 1,2,2,5,5-pentamethylcyclopentanol.

Mechanistic Insights: The Interplay of Nucleophilic Addition and Competing Pathways

The fundamental mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[1] This attack results in the formation of a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol.[6][7]

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup Ketone This compound Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Nucleophilic Attack Grignard CH3MgBr (Methylmagnesium Bromide) Grignard->Intermediate Product 1,2,2,5,5-Pentamethylcyclopentanol Intermediate->Product Protonation Workup H3O+ Workup->Product

Caption: General workflow of the Grignard reaction with a ketone.

However, the steric bulk of this compound introduces two significant competing pathways:

  • Enolization: The Grignard reagent, being a strong base, can abstract an α-proton from the ketone, leading to the formation of a magnesium enolate.[5] This pathway is particularly favored in sterically hindered ketones where the carbonyl carbon is less accessible. Subsequent workup will regenerate the starting ketone, thus reducing the overall yield of the desired alcohol.

  • Reduction: If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), a reduction of the ketone to the corresponding secondary alcohol can occur via a six-membered cyclic transition state (Meerwein-Pondorf-Verley-type reduction).[5] While less of a concern with methylmagnesium bromide, it is a critical consideration when selecting the Grignard reagent.

To favor the desired 1,2-addition, the reaction conditions must be carefully controlled. The choice of a less sterically demanding Grignard reagent, such as methylmagnesium bromide, is crucial. Additionally, the use of a suitable solvent and careful temperature control can influence the reaction outcome.

Competing_Pathways Start This compound + CH3MgBr Addition 1,2-Addition (Desired Pathway) Start->Addition Enolization Enolization (Side Reaction) Start->Enolization Reduction Reduction (Side Reaction - with β-H) Start->Reduction Product 1,2,2,5,5-Pentamethylcyclopentanol Addition->Product Ketone_Regen Regenerated Ketone Enolization->Ketone_Regen Secondary_Alcohol Secondary Alcohol Reduction->Secondary_Alcohol

Caption: Competing reaction pathways in the Grignard reaction with a sterically hindered ketone.

Experimental Protocol: Synthesis of 1,2,2,5,5-Pentamethylcyclopentanol

This protocol details the synthesis of 1,2,2,5,5-pentamethylcyclopentanol from this compound and methylmagnesium bromide. Strict adherence to anhydrous conditions is critical for the success of this reaction.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PuritySupplier
This compoundC₉H₁₆O140.22>98%Sigma-Aldrich
Methylmagnesium bromideCH₃MgBr107.233.0 M in diethyl etherSigma-Aldrich
Diethyl ether (anhydrous)(C₂H₅)₂O74.12>99.7%Sigma-Aldrich
Saturated aqueous ammonium chlorideNH₄Cl53.49Saturated solutionFisher Scientific
Hydrochloric acidHCl36.461 MFisher Scientific
Magnesium sulfate (anhydrous)MgSO₄120.37AnhydrousFisher Scientific
Equipment
  • Round-bottom flask (100 mL), three-necked

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen inlet/outlet

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-necked round-bottom flask with the reflux condenser, dropping funnel, and nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure the removal of any residual moisture. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: To the reaction flask, add this compound (5.0 g, 35.6 mmol) dissolved in 20 mL of anhydrous diethyl ether via a syringe.

  • Grignard Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add methylmagnesium bromide (15.0 mL of a 3.0 M solution in diethyl ether, 45.0 mmol, 1.26 equivalents) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of the ketone over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution. This should be done with vigorous stirring to dissipate the heat generated.

  • Workup: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether and 20 mL of 1 M hydrochloric acid. Shake the funnel and allow the layers to separate.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1,2,2,5,5-pentamethylcyclopentanol.

Troubleshooting

IssuePossible CauseSolution
Low yield of product Incomplete reactionIncrease reaction time or use a slight excess of Grignard reagent.
Significant enolizationEnsure slow addition of the Grignard reagent at low temperature.
Presence of moistureEnsure all glassware is thoroughly dried and anhydrous solvents are used.
Presence of starting material Incomplete reaction or enolizationSee above.
Formation of a white precipitate during reaction Magnesium alkoxide formationThis is expected and indicates the reaction is proceeding.

Applications in Drug Development and Beyond

The product of this reaction, 1,2,2,5,5-pentamethylcyclopentanol, is a sterically hindered tertiary alcohol. Such motifs are of growing interest in medicinal chemistry for several reasons:

  • Metabolic Stability: Tertiary alcohols are resistant to oxidation, a common metabolic pathway for primary and secondary alcohols.[8] The steric bulk around the hydroxyl group in highly substituted tertiary alcohols can also hinder enzymatic conjugation (e.g., glucuronidation), leading to improved metabolic stability and a longer in vivo half-life of a drug candidate.

  • Modulation of Physicochemical Properties: The introduction of a hydroxyl group can increase the polarity and aqueous solubility of a molecule, which are often desirable properties for drug candidates.[9] The hindered nature of the alcohol can fine-tune these properties without introducing a metabolic liability.

  • Scaffold for Complex Molecules: Highly substituted cyclopentane rings serve as valuable building blocks in the synthesis of complex natural products and other biologically active molecules. The tertiary alcohol functionality provides a handle for further chemical transformations.

  • Ligand Design: The unique three-dimensional shape and electronic properties of sterically hindered alcohols can be exploited in the design of ligands for specific biological targets, where precise steric and electronic interactions are required for high affinity and selectivity.

The synthesis of compounds like 1,2,2,5,5-pentamethylcyclopentanol provides a gateway to novel chemical entities with potentially valuable applications in drug discovery and materials science.[10]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
  • Ishihara, K., & Yamamoto, H. (1994). A new and efficient method for the Grignard reaction of sterically hindered ketones. Journal of the American Chemical Society, 116(4), 1561-1562.
  • The Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Grignard Reagents for Addition to Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Retrieved from [Link]

  • Grignard Reactions in Cyclopentyl Methyl Ether. (2016). Asian Journal of Organic Chemistry, 5(5), 636-643. [Link]

  • Synthesis of Highly Congested Tertiary Alcohols via the[11][11] Radical Deconstruction of Breslow Intermediates. (2019). Organic Letters, 21(15), 6030-6034. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). The Organic Chemistry Tutor. [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. (n.d.). Hypha Discovery. Retrieved from [Link]

  • Impact of reaction products on the Grignard reaction with silanes and ketones. (2006). Journal of Organometallic Chemistry, 691(17), 3693-3698. [Link]

  • Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III) catalyst. (2019). Nature Communications, 10(1), 3465. [Link]

  • Why would in this case, Grignard selectively reacts with ester over ketone? (2022, February 27). Reddit. [Link]

  • Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. (2019). Journal of Medicinal Chemistry, 62(11), 5343-5361. [Link]

  • (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. (2014). Molecules, 19(12), 20092-20106. [Link]

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Application Notes and Protocols for the Synthesis of 2-Methylene-1,1,4,4-tetramethylcyclopentane via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Challenges of Steric Hindrance in Alkene Synthesis

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a reliable and versatile method for the construction of carbon-carbon double bonds from carbonyl compounds.[1][2][3] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the interaction of a phosphorus ylide with an aldehyde or a ketone to yield an alkene and triphenylphosphine oxide.[1] A significant advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond, a feature not always achievable with other olefination methods.[4]

This application note provides a comprehensive guide to the successful application of the Wittig reaction for the synthesis of 2-methylene-1,1,4,4-tetramethylcyclopentane from the sterically hindered ketone, 2,2,5,5-tetramethylcyclopentanone. The presence of four quaternary methyl groups adjacent to the carbonyl functionality presents a significant steric challenge, which can impede the approach of the nucleophilic ylide, potentially leading to slower reaction rates and diminished yields.[3] This guide will detail a robust protocol leveraging a non-stabilized ylide, known for its higher reactivity, to overcome this steric barrier and achieve efficient methylenation.

Mechanistic Rationale: Overcoming Steric Obstacles

The generally accepted mechanism of the Wittig reaction involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon, leading to the formation of a zwitterionic intermediate known as a betaine. This betaine then cyclizes to form a four-membered ring intermediate, the oxaphosphetane, which subsequently collapses to furnish the desired alkene and the thermodynamically stable triphenylphosphine oxide.[2][5]

For sterically hindered ketones like this compound, the initial nucleophilic attack is the rate-determining step. To drive this reaction forward, a highly reactive, non-stabilized ylide is essential. Stabilized ylides, which are less nucleophilic due to delocalization of the carbanionic charge, often fail to react with such hindered substrates.[2] Therefore, for the methylenation of this compound, the use of methylenetriphenylphosphorane (Ph₃P=CH₂), a non-stabilized ylide, is paramount. This ylide is typically generated in situ from the corresponding phosphonium salt, methyltriphenylphosphonium bromide, by deprotonation with a strong, non-nucleophilic base.

Experimental Workflow Overview

The overall synthetic strategy involves two main stages: the in situ preparation of the Wittig reagent (methylenetriphenylphosphorane) and the subsequent reaction with this compound to yield the target alkene.

Wittig_Reaction_Workflow reagents Methyltriphenylphosphonium Bromide + Potassium tert-butoxide ylide In situ generation of Methylenetriphenylphosphorane (Ylide) reagents->ylide Anhydrous THF reaction Wittig Reaction ylide->reaction ketone This compound ketone->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification product 2-Methylene-1,1,4,4-tetramethylcyclopentane purification->product

Caption: A schematic overview of the Wittig reaction workflow.

Detailed Experimental Protocols

Protocol 1: In situ Generation of Methylenetriphenylphosphorane

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Flame-dry the flask under vacuum and then cool to room temperature under a stream of dry nitrogen to ensure anhydrous conditions.

  • Add anhydrous THF via a syringe to create a suspension of the phosphonium salt.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Under a positive pressure of nitrogen, slowly add potassium tert-butoxide (1.05 equivalents) portion-wise to the stirred suspension.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, followed by stirring at room temperature for at least 1 hour. A characteristic orange-red color of the ylide should develop, indicating its successful formation.

Protocol 2: Wittig Reaction with this compound

Materials:

  • In situ prepared methylenetriphenylphosphorane solution

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Cool the freshly prepared ylide solution to 0 °C in an ice-water bath.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask.

  • Slowly add the solution of the ketone to the stirred ylide solution via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up and Purification

The purification of the final product requires the removal of the major byproduct, triphenylphosphine oxide, and any unreacted starting materials.

  • Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3 x 50 mL). The low polarity of the product makes pentane an excellent choice for selective extraction.

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: The product is expected to be volatile, so care should be taken during solvent removal.

  • The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as pentane or hexane to isolate the volatile alkene from the non-polar triphenylphosphine oxide. Alternatively, for small-scale reactions, preparative TLC can be employed.

Data Presentation

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Key Reaction ParametersExpected Outcome
This compound C₉H₁₆O140.22Ylide: MethylenetriphenylphosphoraneProduct: 2-Methylene-1,1,4,4-tetramethylcyclopentane
Base: Potassium tert-butoxideByproduct: Triphenylphosphine oxide
Solvent: Anhydrous THFExpected Yield: >80% (based on analogous reactions with hindered ketones)
Reaction Time: 12-24 hours
Temperature: 0 °C to room temperature

Troubleshooting

IssuePossible CauseRecommended Solution
Low or no product formation Incomplete ylide formation due to moisture.Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly opened anhydrous THF.
Low reactivity of the ketone.Increase the reaction time and/or temperature (refluxing in THF can be attempted, but monitor for side reactions).
Difficult separation of product and triphenylphosphine oxide Similar polarities.Use a non-polar eluent like pentane for column chromatography. Multiple columns may be necessary. For volatile products, distillation under reduced pressure can be an effective purification method.
Formation of side products The ylide can act as a base, leading to enolization of the ketone.Maintain a low reaction temperature during the addition of the ketone.

Characterization of the Product

The final product, 2-methylene-1,1,4,4-tetramethylcyclopentane, can be characterized by standard spectroscopic methods:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the exocyclic methylene protons (around 4.5-5.0 ppm) as two distinct singlets or a narrow multiplet, and singlets for the four equivalent methyl groups and the methylene protons of the cyclopentane ring.

  • ¹³C NMR: The spectrum should display signals for the sp² carbons of the double bond (one quaternary and one methylene), as well as the sp³ carbons of the methyl groups and the cyclopentane ring.

  • GC-MS: This technique will provide the molecular weight of the product and its fragmentation pattern, confirming its identity. The expected molecular ion peak would be at m/z = 138.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and strong bases like potassium tert-butoxide are hazardous and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The use of inert atmosphere (nitrogen or argon) is crucial for the successful formation of the ylide.

Conclusion

The Wittig reaction provides a powerful tool for the synthesis of exocyclic alkenes from sterically hindered ketones like this compound. By employing a highly reactive, non-stabilized ylide generated in situ with a strong base, the steric hindrance can be effectively overcome to achieve high yields of the desired product. The detailed protocols and troubleshooting guide provided in this application note are intended to enable researchers to successfully perform this challenging transformation and apply it in their synthetic endeavors.

References

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Kedrowski, B. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • Taylor & Francis Online. The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • ChemHelp ASAP. Wittig reaction for alkene synthesis. YouTube. [Link]

  • Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]

  • PubChem. 1,2,4,4-Tetramethylcyclopentene. [Link]

  • PubChem. Methylenecyclopentane. [Link]

Sources

Application Note: Derivatization of 2,2,5,5-Tetramethylcyclopentanone for Enhanced Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides detailed methodologies for the derivatization of 2,2,5,5-tetramethylcyclopentanone, a sterically hindered cyclic ketone, to improve its analytical characteristics for gas chromatography (GC) analysis. Direct GC analysis of this compound can be challenging due to its volatility and potential for suboptimal peak shape. This document explores two robust derivatization strategies: oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and hydrazone formation with 2,4-Dinitrophenylhydrazine (DNPH). The underlying chemical principles, step-by-step protocols, and expected analytical outcomes are presented to guide researchers, scientists, and drug development professionals in achieving reliable and sensitive quantification of this ketone.

Introduction: The Rationale for Derivatization

This compound is a cyclic ketone with significant steric hindrance around the carbonyl group due to the presence of four methyl substituents. While amenable to direct GC analysis, derivatization is often employed to enhance analytical performance for several key reasons:

  • Improved Chromatographic Behavior: Derivatization can increase the molecular weight and alter the polarity of the analyte, leading to better peak shape, reduced tailing, and improved resolution from matrix interferences.

  • Enhanced Sensitivity: The introduction of specific functional groups, such as the pentafluorobenzyl group in PFBHA derivatization, can significantly increase the sensitivity of detection, particularly with an electron capture detector (ECD). For mass spectrometry (MS), derivatization can lead to the formation of characteristic high-mass ions, moving them out of the low-mass background noise.

  • Increased Thermal Stability: Derivatization can protect the analyte from thermal degradation in the hot GC inlet and column, ensuring more accurate quantification.[1]

  • Structural Confirmation: The formation of a derivative with a predictable mass increase provides an additional layer of confidence in the identification of the analyte.

This application note will focus on two widely applicable derivatization techniques for ketones: oximation and hydrazone formation. The choice between these methods will depend on the specific analytical requirements, such as desired sensitivity and the available detector.

Oximation with PFBHA: A High-Sensitivity Approach

Oximation is a common derivatization reaction for aldehydes and ketones, involving the reaction of the carbonyl group with a hydroxylamine reagent to form an oxime.[1] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a particularly effective reagent for GC analysis as the resulting PFB-oxime derivatives are thermally stable and exhibit high sensitivity towards electron capture detection.[1]

Reaction Mechanism

The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime. The reaction is typically carried out in a slightly acidic or neutral solution.

Caption: Oximation reaction of this compound with PFBHA.

Experimental Protocol: PFBHA Derivatization

Note: Due to the steric hindrance of this compound, extended reaction times and elevated temperatures may be necessary to achieve complete derivatization. Optimization of these parameters is recommended.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Solvent (e.g., Toluene, Ethyl Acetate, GC grade)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • 2 mL autosampler vials with PTFE-lined septa

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Reagent Solution: Prepare a PFBHA solution of 10-20 mg/mL in deionized water.

  • Derivatization Reaction: a. To a 2 mL vial, add 100 µL of the ketone standard solution. b. Add 200 µL of the PFBHA reagent solution. c. Cap the vial tightly and vortex for 30 seconds. d. Heat the vial at 60-80°C for 1-2 hours in a heating block or water bath.

  • Extraction: a. After cooling to room temperature, add 500 µL of a non-polar solvent (e.g., hexane or iso-octane). b. Vortex vigorously for 1 minute to extract the PFB-oxime derivative. c. Allow the layers to separate.

  • Sample Preparation for GC: a. Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. b. Transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.

Recommended GC-MS Conditions
ParameterSetting
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless (or split 10:1, depending on concentration)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan Rangem/z 50-550
Expected Results

The PFB-oxime derivative of this compound will have a significantly longer retention time than the underivatized ketone. The mass spectrum is expected to show a prominent molecular ion and a characteristic base peak at m/z 181, corresponding to the pentafluorotropylium ion.

Table 1: Expected Analytical Data for PFBHA Derivatization

CompoundMolecular WeightExpected Retention TimeKey Mass Fragments (m/z)
This compound140.22Early eluting140, 125, 83, 69, 55
PFB-Oxime Derivative335.31Later eluting335 (M+), 181 (base peak), 125

Hydrazone Formation with DNPH: A Classic Approach

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is a well-established method for the analysis of aldehydes and ketones. The reaction forms a stable, colored hydrazone derivative, which is particularly useful for HPLC-UV analysis but can also be effectively analyzed by GC-MS.

Reaction Mechanism

The reaction involves the nucleophilic attack of the terminal amine of DNPH on the carbonyl carbon, followed by dehydration to form the 2,4-dinitrophenylhydrazone. This reaction is typically acid-catalyzed.

Caption: DNPH derivatization of this compound.

Experimental Protocol: DNPH Derivatization

Note: The steric hindrance of this compound may necessitate more forcing reaction conditions for complete derivatization with the bulkier DNPH reagent.

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (ACN), HPLC grade

  • Sulfuric acid (concentrated)

  • Deionized water

  • Hexane, GC grade

  • 2 mL autosampler vials with PTFE-lined septa

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Reagent Solution: Prepare a saturated solution of DNPH in acetonitrile. Add 2-3 drops of concentrated sulfuric acid per 10 mL of solution.

  • Derivatization Reaction: a. To a 2 mL vial, add 100 µL of the ketone standard solution. b. Add 500 µL of the acidic DNPH reagent solution. c. Cap the vial tightly and vortex for 30 seconds. d. Let the reaction proceed at room temperature for at least 1 hour, or heat at 40-50°C for 30 minutes to facilitate the reaction with the hindered ketone.

  • Neutralization and Extraction: a. Add 1 mL of deionized water to the reaction mixture. b. Extract the DNPH-hydrazone derivative with 500 µL of hexane by vortexing for 1 minute. c. Allow the layers to separate.

  • Sample Preparation for GC: a. Transfer the upper hexane layer to a clean vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent like ethyl acetate for GC-MS analysis.

Recommended GC-MS Conditions

The GC-MS conditions can be similar to those used for the PFBHA derivatives, although a higher final oven temperature may be required due to the higher molecular weight of the DNPH-hydrazone.

Expected Results

The DNPH-hydrazone derivative will be significantly less volatile than the parent ketone, resulting in a much longer retention time. The mass spectrum will be characterized by a strong molecular ion and fragment ions corresponding to the loss of nitro groups.

Table 2: Expected Analytical Data for DNPH Derivatization

CompoundMolecular WeightExpected Retention TimeKey Mass Fragments (m/z)
This compound140.22Early eluting140, 125, 83, 69, 55
DNPH-Hydrazone Derivative320.34Very late eluting320 (M+), 303, 275, 162

Workflow and Logic

The overall analytical workflow for the derivatization and GC analysis of this compound is summarized in the following diagram.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Sample Workup cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound React Mix Sample/Standard with Reagent Sample->React Standard Prepare Standard Solution Standard->React Reagent Prepare Derivatization Reagent (PFBHA or DNPH) Reagent->React Heat Incubate/Heat (Optimize for hindered ketone) React->Heat Extract Solvent Extraction of Derivative Heat->Extract Dry Dry Organic Phase (e.g., Na2SO4) Extract->Dry Concentrate Concentrate/Reconstitute Dry->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify by Retention Time and Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Overall workflow for the derivatization and GC-MS analysis.

Conclusion

Derivatization of this compound via oximation with PFBHA or hydrazone formation with DNPH offers significant advantages for GC analysis, including improved chromatographic performance and enhanced sensitivity. Due to the sterically hindered nature of the target analyte, optimization of the reaction conditions, particularly temperature and time, is crucial for achieving complete derivatization. The protocols provided in this application note serve as a robust starting point for method development. The expected retention behavior and mass spectral data will aid in the successful identification and quantification of this challenging cyclic ketone in various sample matrices.

References

  • Orata, F. "Derivatization Reactions and Reagents for Gas Chromatography Analysis." In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. InTech, 2012. [Link]

  • NIST. "Cyclopentanone, 2,2,5,5-tetramethyl-." NIST Chemistry WebBook.[Link]

  • U.S. Environmental Protection Agency. "Method 556: Determination of Carbonyl Compounds in Drinking Water by Pentafluorobenzylhydroxylamine Derivatization and Capillary Gas Chromatography with Electron Capture Detection." EPA.
  • Poole, C. F. "Derivatization for gas chromatography.
  • Knapp, D. R. Handbook of analytical derivatization reactions. John Wiley & Sons, 1979.
  • Kataoka, H. "Derivatization for gas chromatography." Encyclopedia of Chromatography, 3rd ed., pp. 635-642. CRC press, 2010.
  • Minoo, M., & Douroudgari, M. R. "A review on derivatization in gas chromatography." TrAC Trends in Analytical Chemistry 26, no. 9 (2007): 846-860.
  • Blau, K., & King, G. S. (Eds.).
  • Simkus, D. N., et al. "FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS." 50th Lunar and Planetary Science Conference 2019 (LPI Contrib. No. 2132). [Link]

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Application Notes and Protocols for 2,2,5,5-Tetramethylcyclopentanone in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Alkylated Cyclopentanones in Modern Fragrance

The family of cyclic ketones, and specifically alkylated cyclopentanones, represents a cornerstone in the palette of synthetic fragrance ingredients. These molecules are prized for their diverse and often potent olfactory profiles, ranging from fruity and floral to musky and woody. Their stability and substantivity make them valuable components in a wide array of consumer products, from fine fragrances to household cleaners. 2,2,5,5-Tetramethylcyclopentanone belongs to this important class of fragrance molecules.[1]

While extensive peer-reviewed literature on the specific application of this compound in fragrance compositions is not abundant, its structural similarity to well-documented fragrance ketones allows for scientifically grounded inferences regarding its potential applications and evaluation. This guide will provide detailed protocols and application notes for researchers and developers interested in exploring the potential of this compound, drawing upon established methodologies for the broader class of alkylated cyclic ketones. We will delve into its synthesis, olfactory evaluation, analytical characterization, and stability assessment, providing a comprehensive framework for its investigation and potential use in fragrance chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental to its effective application. These properties influence its volatility, solubility, and stability in various formulations.

PropertyValueSource
CAS Number 4541-35-9[2]
Molecular Formula C₉H₁₆O[2]
Molecular Weight 140.22 g/mol [2]
Boiling Point 155-156 °C[3]
Density 0.8653 g/cm³[3]
logP (Octanol/Water) 2.402 (Calculated)[4]

Synthesis and Purification

The synthesis of this compound can be achieved through the methylation of cyclopentanone. The following protocol is based on established alkylation methodologies for cyclic ketones.[5]

Protocol 1: Synthesis of this compound

Causality: This synthesis relies on the formation of an enolate from cyclopentanone, which then acts as a nucleophile to attack a methylating agent. The use of a strong base is crucial for deprotonation, and the reaction is performed in an inert atmosphere to prevent side reactions.

Materials:

  • Cyclopentanone

  • Sodium hydride (NaH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • t-Butanol

  • Anhydrous diethyl ether or THF

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, suspend sodium hydride in anhydrous diethyl ether or THF.

  • Slowly add cyclopentanone to the suspension via the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.

  • Cool the reaction mixture in an ice bath and slowly add dimethyl sulfate via the dropping funnel.

  • After the addition of dimethyl sulfate, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete methylation.

  • Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow, dropwise addition of t-butanol.[5]

  • Add water to the reaction mixture to dissolve the inorganic salts.[5]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with a saturated aqueous sodium chloride solution.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5]

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound (b.p. 55°C at 20 mmHg).[5]

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start Start: Cyclopentanone & NaH in Ether/THF Enolate Enolate Formation Start->Enolate Methylation Methylation with (CH₃)₂SO₄ Enolate->Methylation Quench Quenching with t-Butanol Methylation->Quench Workup Aqueous Workup & Extraction Quench->Workup Dry Drying over Na₂SO₄ Workup->Dry Purify Purification by Distillation Dry->Purify Product Final Product Purify->Product

Synthesis Workflow Diagram

Olfactory Properties and Applications in Fragrance Chemistry

While specific sensory data for this compound is limited in public literature, the olfactory profiles of structurally similar alkylated cyclopentanones provide valuable insights into its potential fragrance character. The size and branching of the alkyl groups significantly influence the odor of these ketones.[6]

Expected Olfactory Profile: Based on related compounds, this compound is anticipated to possess a complex odor profile, likely with camphoraceous, minty, and potentially fruity or herbaceous undertones. The gem-dimethyl groups on both alpha carbons to the carbonyl will sterically hinder the carbonyl group, which can influence its interaction with olfactory receptors and its overall odor profile.

Context from Related Compounds:

CompoundOlfactory DescriptionSource
2,2,5-Trimethyl-5-pentylcyclopentanone Fruity, reminiscent of peach, with a green note.[7][7]
2-Cyclopentylcyclopentanone Fresh, cool, and minty with light green notes.[8][8]
General Cyclic Ketones (e.g., Muscone, Civetone) Musky odors, prized in the perfume industry.[6][6]

Potential Applications in Fragrance Compositions:

  • Top to Middle Note Modifier: Its expected volatility suggests it could influence the initial impression and the heart of a fragrance.

  • Enhancement of Fruity or Minty Accords: It could be used to add complexity and a unique twist to fruity or minty fragrance compositions.

  • Creation of Novel Accords: The unique substitution pattern may provide an interesting building block for novel fragrance accords.

  • Functional Fragrances: Due to the general stability of cyclic ketones, it could find use in functional products like soaps, detergents, and cosmetics.[7]

Analytical Protocols for Quality Control and Formulation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile fragrance ingredients.[9]

Protocol 2: GC-MS Analysis of this compound

Causality: This method separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: 40-400 amu.

Sample Preparation:

  • Pure Compound: Prepare a 1% solution of this compound in ethanol.

  • Fragrance Formulation: Dilute the fragrance oil to 1% in ethanol.

Data Analysis:

  • Identify the peak corresponding to this compound by its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).

  • Quantify the compound using an internal or external standard method.

AnalyticalWorkflow cluster_analysis GC-MS Analytical Workflow SamplePrep Sample Preparation (Dilution) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry Ionization Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection DataAnalysis Data Analysis (Identification & Quantification) Detection->DataAnalysis

GC-MS Analytical Workflow

Performance and Stability Evaluation

The stability of a fragrance ingredient is crucial for the shelf-life and performance of the final product.

Protocol 3: Accelerated Stability Testing

Causality: Exposing a fragrance in a product base to elevated temperatures accelerates the chemical reactions that might occur over time, providing a predictive measure of its long-term stability.

Procedure:

  • Prepare samples of the unperfumed product base and the base fragranced with this compound at the desired concentration.

  • Store samples under the following conditions:

    • Room temperature (20-25°C) in the dark (control).

    • Elevated temperature (40°C) in an oven.

    • Under UV light to simulate exposure to sunlight.

  • Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for:

    • Olfactory Changes: Compare the scent of the aged samples to the control.

    • Color and Appearance: Note any changes in color, clarity, or viscosity.

    • Chemical Degradation: Analyze the samples by GC-MS to quantify the remaining concentration of this compound.

StabilityTesting cluster_stability Stability Testing Protocol SamplePrep Prepare Fragranced & Unfragranced Samples Storage Store under Different Conditions (RT, 40°C, UV) SamplePrep->Storage Evaluation Periodic Evaluation (Olfactory, Visual, GC-MS) Storage->Evaluation Evaluation->Storage Continue Testing Analysis Data Analysis & Shelf-life Prediction Evaluation->Analysis

Stability Testing Workflow
Protocol 4: Olfactory Threshold Determination

Causality: The olfactory threshold is the lowest concentration of a substance that can be detected by the human sense of smell. This is a critical parameter for understanding the potency of a fragrance ingredient.

Methodology (General Approach):

  • Prepare a series of dilutions of this compound in an odorless solvent (e.g., diethyl phthalate or ethanol). The concentration steps should be logarithmic.

  • Present the dilutions to a panel of trained sensory assessors in a controlled environment.

  • Use a forced-choice method (e.g., a triangle test where the panelist must identify the scented sample from three, two of which are blanks) to determine the lowest concentration at which the odor can be reliably detected.

  • The geometric mean of the last concentration detected and the first concentration not detected is taken as the individual's threshold. The group threshold is the geometric mean of the individual thresholds.

Safety Assessment

This compound falls within the structural group of Ketones Cyclopentanones and Cyclopentenones. The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this group of materials.[1] The alkyl cyclic ketone (ACK) fragrance ingredients, a closely related group, are generally considered to have low acute toxicity and are non-irritating to human skin at typical use levels.[10] Human sensitization studies indicate a low sensitization potential for most ACK fragrance ingredients.[10] Based on these group assessments, this compound is not expected to present a safety concern at typical levels of use in fragrance applications. However, as with any new ingredient, it is recommended to conduct a full safety and toxicological assessment.

Conclusion

This compound is a member of the structurally significant family of alkylated cyclopentanones. While specific data on its olfactory profile and use in fragrances are not widely published, its chemical nature suggests potential as a unique fragrance ingredient. By applying the detailed protocols for synthesis, analysis, and evaluation outlined in this guide, researchers and perfumers can systematically explore the properties of this molecule. The provided methodologies, grounded in the established science of fragrance chemistry and leveraging data from related compounds, offer a robust framework for unlocking the potential of this compound and other novel cyclic ketones in the creation of innovative and memorable fragrances.

References

  • Cheméo. (2024). Chemical Properties of Cyclopentanone, 2,2,5,5-tetramethyl- (CAS 4541-35-9). Retrieved from [Link]

  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2,2,5-trimethyl-5-pentylcyclopentanone. Food and Chemical Toxicology, 50, S668-S672. Retrieved from [Link]

  • Givaudan S.A. (1979). Novel cyclopentanone derivatives as flavor- and odor-modifying ingredients. U.S. Patent 4,173,584.
  • Cometto-Muñiz, J. E., & Abraham, M. H. (2010). Olfactory psychometric functions for homologous 2-ketones. Chemical Senses, 35(9), 785-793. Retrieved from [Link]

  • Obana, H., Furuta, M., Tanaka, Y., & Hori, S. (2005). Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish. Journal of Agricultural and Food Chemistry, 53(19), 7413-7418. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M., Fryer, A. D., ... & Sipes, I. G. (2013). A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. Food and Chemical Toxicology, 55, 631-647. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Cyclopentanone. Retrieved from [Link]

  • Cedre.fr. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. Retrieved from [Link]

  • Kuraray Co Ltd. (2007). Process for production of cyclopentanone-2,3,5-tricarboxylic triesters. EP1757576A1.
  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-cyclopentylcyclopentanone. Food and Chemical Toxicology, 50, S606-S607. Retrieved from [Link]

  • Långström, B., et al. (2024). Rapid and sensitive method for the simultaneous determination of PAHs and alkyl-PAHs in scrubber water using HS-SPME-GC–MS/MS. MethodsX, 12, 102579. Retrieved from [Link]

  • Chemistry For Everyone. (2023, September 5). What Is The Odor Of Ketones? [Video]. YouTube. Retrieved from [Link]

  • Soda Aromatic Co Ltd. (1980). 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use. EP0016650A2.
  • Laska, M., & Teubner, P. (2014). Olfactory sensitivity and odor structure-activity relationships for aliphatic ketones in CD-1 mice. Chemical Senses, 39(4), 307-317. Retrieved from [Link]

  • de Mattos, M. C., & Kover, W. B. (2005). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 105(12), 4315-4352. Retrieved from [Link]

  • Api, A. M., Belsito, D., Bhatia, S., Bruze, M., Calow, P., Dagli, M. L., ... & Sipes, I. G. (2003). The safety assessment of fragrance materials. Regulatory toxicology and pharmacology, 37(2), 218-273. Retrieved from [Link]

  • Tadesse, S., et al. (2013). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of the Arkansas Academy of Science, 67(1), 22. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-cyclopentyl cyclopentanone. Retrieved from [Link]

  • Cheméo. (2024). Chemical Properties of Cyclopentanone, 2,2,5,5-tetramethyl- (CAS 4541-35-9). Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Compounds from 2,2,5,5-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2,2,5,5-Tetramethylcyclopentanone is a fascinating and synthetically valuable starting material. Its core structure, a five-membered ring flanked by two gem-dimethyl groups, imparts significant steric hindrance around the carbonyl group. This steric shielding not only influences the ketone's reactivity but also provides a robust scaffold for the synthesis of unique and sterically demanding molecules. The gem-dimethyl groups lock the alpha-positions, preventing common side reactions like enolization and aldol condensation under many conditions, thereby directing reactions to the carbonyl carbon itself. This guide provides detailed protocols for transforming this unique ketone into various novel compounds, offering insights into the causality behind experimental choices for researchers in medicinal chemistry and materials science.

Section 1: Ring Expansion via Baeyer-Villiger Oxidation: Synthesis of 3,3,6,6-Tetramethyl-oxepan-2-one

The Baeyer-Villiger oxidation is a powerful reaction that converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group.[1][2] This transformation is a cornerstone of synthetic chemistry, providing access to valuable intermediates for natural product synthesis.[3] The reaction proceeds via the Criegee intermediate, and the migratory aptitude of the adjacent carbon atoms dictates the regioselectivity of oxygen insertion.[1] For symmetrical ketones like this compound, only one lactone product is possible.

Expertise & Experience: The "Why" Behind the Protocol

The choice of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant is deliberate. It is a commercially available, relatively stable peroxyacid that is highly effective for Baeyer-Villiger oxidations.[3][4] Dichloromethane (DCM) is selected as the solvent due to its inertness under the reaction conditions and its ability to dissolve both the ketone and the m-CPBA. The reaction is typically performed at a low temperature initially to control the exothermic nature of the oxidation and then allowed to warm to ensure completion. The workup procedure involving sodium bisulfite is crucial to quench any unreacted peroxyacid, a critical safety and purification step.

Experimental Protocol: Baeyer-Villiger Oxidation

Objective: To synthesize 3,3,6,6-Tetramethyl-oxepan-2-one.

Materials & Reagents:

Reagent Formula M.W. Amount Moles
This compound C₉H₁₆O 140.22 5.00 g 35.7 mmol
m-CPBA (77% max) C₇H₅ClO₃ 172.57 8.80 g ~39.2 mmol
Dichloromethane (DCM) CH₂Cl₂ 84.93 100 mL -
Saturated NaHCO₃ solution - - 50 mL -
Saturated Na₂S₂O₃ solution - - 50 mL -
Brine - - 30 mL -

| Anhydrous MgSO₄ | - | - | - | - |

Procedure:

  • Dissolve this compound (5.00 g, 35.7 mmol) in 100 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (8.80 g, ~39.2 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Upon completion, cool the mixture back to 0 °C and slowly add saturated sodium bisulfite solution (50 mL) to quench the excess peroxyacid. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (e.g., silica gel, 10:1 Hexanes:Ethyl Acetate) to yield the pure lactone.

Data Summary:

Compound Structure Expected Yield Physical State

| 3,3,6,6-Tetramethyl-oxepan-2-one | C₉H₁₆O₂ | 80-90% | Colorless Oil |

Workflow Visualization

baeyer_villiger_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ketone in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA cool->add_mcpba Slowly warm_stir Warm to RT & Stir 12-16h add_mcpba->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with Na₂S₂O₃ monitor->quench Upon Completion extract Wash with NaHCO₃, H₂O, Brine quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Final Product

Caption: Baeyer-Villiger Oxidation Workflow.

Section 2: Carbonyl Olefination via the Wittig Reaction: Synthesis of (2,2,5,5-Tetramethylcyclopentylidene)methane

The Wittig reaction is a Nobel Prize-winning method for converting aldehydes and ketones into alkenes.[5] It utilizes a phosphonium ylide (a Wittig reagent), which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate.[6][7] This intermediate then collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction forward.[6] For a sterically hindered ketone like this compound, a reactive, non-stabilized ylide is required.

Expertise & Experience: The "Why" Behind the Protocol

The protocol involves the in situ generation of the Wittig reagent, methylenetriphenylphosphorane. Methyltriphenylphosphonium bromide is the stable salt precursor. A very strong base is needed to deprotonate it to form the reactive ylide; n-butyllithium (n-BuLi) is a common and effective choice. Anhydrous tetrahydrofuran (THF) is used as the solvent because it is aprotic and can dissolve the organometallic intermediates. The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent the highly reactive n-BuLi and ylide from reacting with oxygen or moisture. The characteristic deep red/orange color of the ylide serves as a visual indicator of its successful formation.

Experimental Protocol: Wittig Reaction

Objective: To synthesize (2,2,5,5-Tetramethylcyclopentylidene)methane.

Materials & Reagents:

Reagent Formula M.W. Amount Moles
Methyltriphenylphosphonium Bromide C₁₉H₁₈BrP 357.23 14.3 g 40.0 mmol
Anhydrous Tetrahydrofuran (THF) C₄H₈O 72.11 150 mL -
n-Butyllithium (2.5 M in hexanes) C₄H₉Li 64.06 16.0 mL 40.0 mmol
This compound C₉H₁₆O 140.22 5.00 g 35.7 mmol
Saturated NH₄Cl solution - - 50 mL -
Diethyl Ether (C₂H₅)₂O 74.12 100 mL -

| Anhydrous MgSO₄ | - | - | - | - |

Procedure:

  • Add methyltriphenylphosphonium bromide (14.3 g, 40.0 mmol) to a flame-dried 500 mL three-neck flask under a nitrogen atmosphere.

  • Add anhydrous THF (150 mL) via cannula. Stir the resulting suspension.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add n-BuLi (16.0 mL of 2.5 M solution, 40.0 mmol) dropwise via syringe. A deep orange-red color will develop, indicating ylide formation.

  • After addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Re-cool the ylide solution to 0 °C.

  • In a separate flask, dissolve this compound (5.00 g, 35.7 mmol) in 20 mL of anhydrous THF.

  • Add the ketone solution dropwise to the ylide solution over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. The red color will fade as the ylide is consumed.

  • Quench the reaction by slowly adding saturated ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product contains triphenylphosphine oxide. Purify by either distillation or flash chromatography (Hexanes) to isolate the volatile alkene.

Data Summary:

Compound Structure Expected Yield Physical State

| (2,2,5,5-Tetramethylcyclopentylidene)methane | C₁₀H₁₈ | 65-75% | Colorless Liquid |

Workflow Visualization

wittig_workflow cluster_ylide Ylide Formation (Inert Atmosphere) cluster_reaction Olefination Reaction cluster_workup Workup & Purification start Suspend Ph₃PCH₃Br in Anhydrous THF cool_ylide Cool to 0 °C start->cool_ylide add_buli Add n-BuLi Dropwise cool_ylide->add_buli stir_ylide Stir at RT for 1h add_buli->stir_ylide recool Re-cool Ylide to 0 °C stir_ylide->recool add_ketone Add Ketone Solution recool->add_ketone warm_stir Warm to RT & Stir 4-6h add_ketone->warm_stir quench Quench with NH₄Cl warm_stir->quench Upon Completion extract Extract with Ether quench->extract dry Dry & Concentrate extract->dry purify Distillation or Chromatography dry->purify end end purify->end Final Product

Caption: Wittig Olefination Workflow.

Section 3: Synthesis of Nitrogen-Containing Heterocycles: A Spiro-bis-pyrazoline Derivative

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials.[8] Ketones are excellent precursors for these structures. The reaction of a ketone with a bifunctional nucleophile like hydrazine can lead to a variety of interesting cyclic compounds through condensation and cyclization pathways.[9]

Expertise & Experience: The "Why" Behind the Protocol

This protocol uses hydrazine hydrate in an acid-catalyzed condensation reaction. The acid (acetic acid) serves to protonate the carbonyl oxygen, activating it towards nucleophilic attack by the hydrazine nitrogen. Ethanol is a good solvent as it dissolves the reactants and is easy to remove. The reaction is heated to reflux to provide the necessary activation energy for both the initial condensation to form a hydrazone and the subsequent intramolecular cyclization steps, if applicable, or reaction with a second ketone molecule. The steric hindrance of the ketone may favor the formation of a spirocyclic bis-adduct where two cyclopentane rings are linked to a central heterocyclic core.

Experimental Protocol: Hydrazine Condensation

Objective: To synthesize a spiro-bis-pyrazoline or related heterocyclic derivative.

Materials & Reagents:

Reagent Formula M.W. Amount Moles
This compound C₉H₁₆O 140.22 5.00 g 35.7 mmol
Hydrazine Hydrate (~64% N₂H₄) N₂H₄·H₂O 50.06 0.56 g 17.8 mmol
Ethanol (95%) C₂H₅OH 46.07 50 mL -
Glacial Acetic Acid CH₃COOH 60.05 0.5 mL -
Saturated NaHCO₃ solution - - 50 mL -
Ethyl Acetate C₄H₈O₂ 88.11 100 mL -

| Anhydrous Na₂SO₄ | - | - | - | - |

Procedure:

  • Combine this compound (5.00 g, 35.7 mmol, 2.0 eq) and ethanol (50 mL) in a 100 mL round-bottom flask.

  • Add glacial acetic acid (0.5 mL) to act as a catalyst.

  • Add hydrazine hydrate (0.56 g, 17.8 mmol, 1.0 eq) dropwise to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Redissolve the residue in ethyl acetate (100 mL) and water (50 mL).

  • Transfer to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution (50 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting solid or oil by recrystallization (e.g., from ethanol/water) or column chromatography to obtain the pure heterocyclic product.

Data Summary:

Compound Structure Expected Yield Physical State

| Spiro-heterocycle | C₁₈H₃₂N₂ (example) | 50-70% | Crystalline Solid |

Workflow Visualizationdot

heterocycle_workflow cluster_reaction Condensation & Cyclization cluster_workup Workup & Purification mix Combine Ketone, Ethanol, Acetic Acid add_hydrazine Add Hydrazine Hydrate mix->add_hydrazine reflux Heat to Reflux for 8h add_hydrazine->reflux monitor Monitor by TLC reflux->monitor concentrate Remove Ethanol monitor->concentrate Upon Completion extract Extract with Ethyl Acetate concentrate->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Recrystallize or Chromatography dry->purify end end purify->end Final Product

Sources

Application Notes & Protocols: Strategic Protection of the Sterically Hindered Ketone 2,2,5,5-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the protecting group strategies for 2,2,5,5-tetramethylcyclopentanone, a ketone characterized by significant steric hindrance around the carbonyl group. This steric impediment, arising from the four methyl groups on the carbons alpha to the carbonyl, presents unique challenges for standard protection methodologies.[1] These application notes detail the rationale behind selecting appropriate protecting groups, provide optimized protocols for their installation and subsequent removal, and discuss the compatibility of these strategies with common synthetic transformations. The focus is on providing researchers, scientists, and drug development professionals with a practical framework for manipulating this and similarly hindered ketone moieties within complex synthetic sequences.

Introduction: The Challenge of Steric Hindrance

In multi-step organic synthesis, the temporary masking of a reactive functional group is a cornerstone of molecular construction.[2] For ketones, this is often achieved by conversion to an acetal or ketal, which are stable to a wide range of nucleophilic and basic reagents.[3][4] However, the reactivity of the carbonyl group in this compound is significantly attenuated by the four flanking methyl groups. This steric shield impedes the approach of reagents, making standard equilibrium-driven protection reactions, such as acetalization, kinetically challenging. Consequently, forcing conditions are often required, which can compromise the stability of other functional groups within the molecule.

The primary objective when selecting a protecting group for this compound is to overcome this kinetic barrier while ensuring the protecting group is stable to the intended downstream reaction conditions and can be removed selectively and in high yield. This guide will explore the most effective strategies to achieve this.

Strategic Selection of Protecting Groups

The choice of a protecting group is dictated by the overall synthetic plan. Key considerations include the stability of the protecting group to acidic, basic, or reductive conditions, and the orthogonality of its deprotection conditions relative to other protecting groups present in the molecule.

Cyclic Acetals (Dioxolanes): A First Line of Defense

Cyclic acetals, particularly 1,3-dioxolanes formed with ethylene glycol, are a common and effective choice for protecting ketones.[5] The formation of a five-membered ring provides a thermodynamic advantage. However, for a sterically hindered ketone like this compound, driving the equilibrium towards the protected form requires careful consideration of reaction conditions.

  • Rationale: The use of ethylene glycol in the presence of an acid catalyst is a standard method for acetal formation.[5] To favor product formation with a hindered ketone, the removal of water is crucial. This is typically achieved by azeotropic distillation with a suitable solvent like toluene or benzene using a Dean-Stark apparatus.

  • Stability: Dioxolanes are stable to a wide range of non-acidic reagents, including organometallics (e.g., Grignard reagents), hydrides (e.g., LiAlH4, NaBH4), and strong bases.[4][6]

  • Deprotection: Deprotection is typically achieved by acid-catalyzed hydrolysis.[7] A variety of acidic conditions can be employed, from aqueous mineral acids to milder Lewis acids, allowing for a degree of tunability.[8]

Thioacetals (Dithiolanes): For Enhanced Stability and Alternative Deprotection

When greater stability to acidic conditions is required, or when alternative deprotection methods are desired, thioacetals are a superior choice. 1,3-Dithiolanes, formed from the reaction of the ketone with 1,2-ethanedithiol, are significantly more stable to acidic conditions than their oxygen-containing counterparts.[6]

  • Rationale: The formation of thioacetals is also an acid-catalyzed process.[9] For sterically hindered ketones, Lewis acids such as BF3·OEt2 or ZnCl2 can be more effective than Brønsted acids.[9] The reaction is often driven to completion by the same principles of water removal as in acetalization.

  • Stability: Dithiolanes are exceptionally stable to a broad range of reaction conditions, including strongly acidic and basic media.[6] This robustness makes them ideal for multi-step syntheses where harsh reagents are employed.

  • Deprotection: The increased stability of thioacetals necessitates more specific deprotection methods. Common methods include oxidative cleavage with reagents like N-bromosuccinimide (NBS) or mercury(II) salts. Reductive desulfurization with Raney nickel can also be employed, which converts the protected ketone to the corresponding methylene group, a useful transformation in its own right.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: Protection of this compound as a 1,3-Dioxolane

This protocol describes the formation of the ethylene glycol ketal of this compound.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Combine Ketone, Ethylene Glycol, p-TsOH, and Toluene in a flask with a Dean-Stark trap. Reflux Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap. Setup->Reflux Heat Cool Cool the reaction mixture. Reflux->Cool Reaction complete Wash Wash with saturated NaHCO3 and brine. Cool->Wash Dry Dry the organic layer over anhydrous Na2SO4. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify the crude product by distillation or column chromatography. Concentrate->Purify

Caption: Workflow for Dioxolane Protection.

Materials:

  • This compound

  • Ethylene glycol[10][11][12][13]

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add this compound (1.0 eq), ethylene glycol (1.5 eq), a catalytic amount of p-TsOH (0.02 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 4-8 hours). The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting ketone.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO3 to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Deprotection of the 1,3-Dioxolane

This protocol outlines the acidic hydrolysis of the dioxolane to regenerate the ketone.

Materials:

  • Protected this compound

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the protected ketone in a mixture of acetone and water.

  • Add a catalytic amount of 1 M HCl.

  • Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO3 until the solution is neutral or slightly basic.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure to yield the deprotected ketone.

Protocol 3: Protection of this compound as a 1,3-Dithiolane

This protocol details the formation of the 1,2-ethanedithiol thioacetal.

Reaction Scheme:

G Ketone This compound Reagents + 1,2-Ethanedithiol BF3.OEt2, CH2Cl2 Ketone->Reagents Product 1,3-Dithiolane Reagents->Product

Caption: Dithiolane Protection Scheme.

Materials:

  • This compound

  • 1,2-Ethanedithiol

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) and 1,2-ethanedithiol (1.2 eq) in anhydrous CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BF3·OEt2 (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting ketone is consumed as indicated by TLC or GC-MS.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

Protecting GroupProtection ConditionsTypical YieldDeprotection ConditionsStability
1,3-Dioxolane Ethylene glycol, p-TsOH, Toluene, reflux75-90%Aqueous acid (e.g., HCl, H2SO4)Basic, nucleophilic, reductive
1,3-Dithiolane 1,2-Ethanedithiol, BF3·OEt2, CH2Cl280-95%Oxidative (e.g., NBS, HgCl2), Reductive (Raney Ni)Acidic, basic, nucleophilic, reductive

Troubleshooting and Advanced Considerations

  • Incomplete Protection: For particularly stubborn hindered ketones, increasing the amount of diol/dithiol and catalyst, or using a more efficient water-scavenging method (e.g., molecular sieves in addition to a Dean-Stark trap) may improve yields.

  • Lewis Acid Choice: For thioacetalization, other Lewis acids such as TiCl4 or TMSOTf can be explored if BF3·OEt2 is not effective.

  • Orthogonal Deprotection: In a complex molecule with multiple protecting groups, the choice of a ketone protecting group should be made in the context of an orthogonal protection strategy. For instance, if an acid-labile silyl ether is present, a dithiolane would be a better choice for the ketone to allow for selective deprotection of the alcohol.

Conclusion

The protection of the sterically hindered ketone this compound requires a departure from standard protocols. By employing forcing conditions for the formation of cyclic acetals or utilizing the more robust thioacetals, this challenging functional group can be effectively masked to allow for a wide range of subsequent chemical transformations. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to successfully incorporate this and similar sterically encumbered ketones into their synthetic endeavors.

References

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. [Link]

  • Royal Society of Chemistry. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. [Link]

  • YouTube. Ethylene Glycol for Protecting Groups. [Link]

  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]

  • MDPI. Pd(II)-Catalyzed Deprotection of Acetals and Ketals Containing Acid Sensitive Functional Groups. [Link]

  • Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]

  • Bulletin of the Chemical Society of Japan. Synthesis, Chemical Properties, and Structure of a Sterically Hindered Ketone, 2,2,5,5-Tetramethyl-4,4-diphenyl-3-thiolanone. [Link]

  • ResearchGate. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols. [Link]

  • Chardon Labs. How to Use Glycol in Closed Loop Systems. [Link]

  • Organic Chemistry Portal. Thioacetal synthesis by thioacetalisation or 1,4-addition. [Link]

  • Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

  • Hydratech. Ethylene Glycol - Technical Library. [Link]

  • The Chemistry Blog. What Are the Uses of Ethylene Glycol?. [Link]

  • Chemistry LibreTexts. 20.12 Protecting Groups. [Link]

  • MDPI. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 2,2,5,5-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable two-stage synthesis of 2,2,5,5-tetramethylcyclopentanone. The protocol is designed for large-scale production, emphasizing safety, efficiency, and reproducibility. The synthesis commences with the formation of the key intermediate, 2,5-dichloro-2,5-dimethylhexane, from 2,5-dimethyl-2,5-hexanediol. This is followed by a Thorpe-Ziegler cyclization pathway, involving the conversion of the dichloro-intermediate to 2,5-dicyano-2,5-dimethylhexane and its subsequent base-catalyzed intramolecular cyclization and hydrolysis to yield the target ketone. This document provides in-depth procedural details, mechanistic insights, safety protocols, and data to support successful implementation in a research and development or manufacturing setting.

Introduction

This compound is a valuable synthetic intermediate in the pharmaceutical and fine chemical industries. Its sterically hindered cyclic ketone structure makes it a unique building block for the synthesis of complex molecules. The demand for efficient and scalable synthetic routes is therefore of significant interest. This application note presents a detailed protocol for the large-scale synthesis of this compound, focusing on a two-part strategy that is both chemically sound and amenable to industrial production.

The synthesis is divided into two primary stages:

  • Synthesis of the Dichloro Intermediate: Production of 2,5-dichloro-2,5-dimethylhexane from 2,5-dimethyl-2,5-hexanediol via a nucleophilic substitution reaction.

  • Thorpe-Ziegler Cyclization and Hydrolysis: Conversion of the dichloro-intermediate to the corresponding dinitrile, followed by a base-catalyzed intramolecular cyclization and subsequent hydrolysis to afford the final product, this compound.

This guide provides a detailed explanation of the underlying chemical principles, step-by-step protocols, and critical considerations for process scale-up.

Part 1: Synthesis of 2,5-Dichloro-2,5-dimethylhexane

The initial stage of the synthesis involves the conversion of a diol to a dihalide. This is achieved through a well-established SN1 reaction mechanism.

Reaction Scheme
Mechanistic Insights

The reaction of 2,5-dimethyl-2,5-hexanediol with concentrated hydrochloric acid proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. The key steps are:

  • Protonation of the Hydroxyl Group: The hydroxyl group is protonated by the strong acid, forming a good leaving group (water).

  • Formation of a Tertiary Carbocation: The departure of water leads to the formation of a stable tertiary carbocation.

  • Nucleophilic Attack by Chloride: The chloride ion acts as a nucleophile, attacking the carbocation to form the alkyl chloride.

This process occurs at both ends of the diol to yield the desired 2,5-dichloro-2,5-dimethylhexane.

Experimental Protocol: Large-Scale Synthesis of 2,5-Dichloro-2,5-dimethylhexane

Materials and Equipment:

  • Large-scale glass-lined reactor with overhead stirrer, temperature control unit, and reflux condenser.

  • Addition funnel.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles, and face shield.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
2,5-Dimethyl-2,5-hexanediol146.2310.068.4
Concentrated Hydrochloric Acid (~37%)36.4630.0 (approx. 25 L)~300

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging the Reactor: Charge the reactor with 10.0 kg of 2,5-dimethyl-2,5-hexanediol.

  • Reagent Addition: Slowly add 30.0 kg of concentrated hydrochloric acid to the reactor via the addition funnel over a period of 2-3 hours. The reaction is exothermic, and the temperature should be maintained between 20-30°C using the reactor's cooling system.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 12-16 hours.

  • Work-up: Add 20 L of cold water to the reaction mixture. The product will precipitate as a white solid.

  • Isolation: Filter the solid product using a Nutsche filter-dryer.

  • Washing: Wash the product cake with copious amounts of water until the washings are neutral to pH paper.

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.

Expected Yield: 11-12 kg (85-95% of theoretical yield).

Part 2: Thorpe-Ziegler Cyclization to this compound

This stage involves a three-step sequence: conversion of the dichloride to a dinitrile, intramolecular cyclization, and hydrolysis.

Reaction Scheme
  • Dinitrile Formation:

  • Thorpe-Ziegler Cyclization:

  • Hydrolysis:

Mechanistic Insights: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile catalyzed by a strong base to form a cyclic enamine, which upon hydrolysis yields a cyclic ketone.[1][2]

  • Deprotonation: A strong base, such as sodium hydride, abstracts an α-proton from one of the nitrile groups, forming a carbanion.[1]

  • Intramolecular Nucleophilic Attack: The carbanion then attacks the electrophilic carbon of the other nitrile group within the same molecule, leading to the formation of a cyclic imine anion.[1]

  • Tautomerization and Protonation: Tautomerization of the imine anion followed by protonation during workup yields a stable cyclic enamine.

  • Hydrolysis: Acidic hydrolysis of the enamine first produces an imine, which is then further hydrolyzed to the final cyclopentanone product.

Experimental Protocol: Large-Scale Synthesis of this compound

Materials and Equipment:

  • Large-scale, inert-atmosphere reactor with overhead stirrer, temperature control, and reflux condenser.

  • Solid addition system for sodium hydride.

  • Quenching vessel.

  • Distillation apparatus for large volumes.

  • PPE: Flame-retardant lab coat, chemical-resistant gloves, safety goggles, face shield.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
2,5-Dichloro-2,5-dimethylhexane183.1110.054.6
Sodium Cyanide49.015.9120
Dimethyl Sulfoxide (DMSO)78.1350 L-
Sodium Hydride (60% dispersion in oil)24.00 (as NaH)4.4 (as 60% disp.)110
Toluene (anhydrous)92.1460 L-
Sulfuric Acid (concentrated)98.08As needed for hydrolysis-

Step 2A: Synthesis of 2,5-Dicyano-2,5-dimethylhexane

  • Reactor Setup: Set up the reactor for inert atmosphere operation.

  • Charging Reagents: Charge the reactor with 10.0 kg of 2,5-dichloro-2,5-dimethylhexane and 50 L of DMSO.

  • Addition of Sodium Cyanide: Carefully add 5.9 kg of sodium cyanide in portions, maintaining the temperature below 60°C.

  • Reaction: Heat the mixture to 120-130°C and maintain for 6-8 hours. Monitor the reaction progress by GC-MS.

  • Work-up: Cool the reaction mixture and pour it into a large volume of cold water. The dinitrile will precipitate.

  • Isolation and Drying: Filter the solid, wash with water, and dry under vacuum.

Step 2B: Thorpe-Ziegler Cyclization and Hydrolysis

  • Reactor Setup: The reactor must be scrupulously dry and maintained under a nitrogen atmosphere.

  • Solvent and Base: Charge the reactor with 60 L of anhydrous toluene. Carefully add 4.4 kg of 60% sodium hydride dispersion. For large-scale operations, specialized charging systems for pyrophoric reagents are recommended.[3]

  • Addition of Dinitrile: Slowly add a solution of the dried 2,5-dicyano-2,5-dimethylhexane in anhydrous toluene to the sodium hydride suspension at a rate that maintains the temperature between 80-90°C. The reaction will generate hydrogen gas, which must be safely vented.

  • Reaction: After the addition is complete, heat the mixture to reflux (around 110°C) for 4-6 hours.

  • Quenching Excess Sodium Hydride: Cool the reactor to 0-10°C. Slowly and carefully add isopropanol to quench any unreacted sodium hydride until gas evolution ceases.[4] This is a highly exothermic and potentially hazardous step that requires careful control.

  • Hydrolysis: Slowly add a mixture of water and concentrated sulfuric acid to the reaction mixture to achieve a final acid concentration of approximately 30-40%. Heat the mixture to reflux for 8-12 hours to effect hydrolysis of the enamine intermediate.

  • Work-up: Cool the mixture and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the toluene by distillation. The crude product is then purified by fractional distillation under reduced pressure. The boiling point of this compound is approximately 55°C at 20 mmHg.[5]

Expected Yield: 5.5-6.5 kg (70-80% yield from the dinitrile).

Visualizations

Workflow Diagram

G cluster_0 Part 1: Dichloro Intermediate Synthesis cluster_1 Part 2: Thorpe-Ziegler Cyclization A 2,5-Dimethyl-2,5-hexanediol C SN1 Reaction A->C B Concentrated HCl B->C D 2,5-Dichloro-2,5-dimethylhexane C->D F Dinitrile Formation D->F E Sodium Cyanide E->F G 2,5-Dicyano-2,5-dimethylhexane F->G I Intramolecular Cyclization G->I H Sodium Hydride H->I J Cyclic Enamine Intermediate I->J K Acidic Hydrolysis J->K L This compound K->L

Caption: Overall workflow for the synthesis of this compound.

Thorpe-Ziegler Reaction Mechanism

G cluster_0 Thorpe-Ziegler Mechanism Dinitrile Dinitrile Carbanion Carbanion Dinitrile->Carbanion + Base (-BH) Cyclic Imine Anion Cyclic Imine Anion Carbanion->Cyclic Imine Anion Intramolecular Attack Cyclic Enamine Cyclic Enamine Cyclic Imine Anion->Cyclic Enamine Tautomerization + H+ Ketone Ketone Cyclic Enamine->Ketone Hydrolysis (H2O, H+)

Caption: Simplified mechanism of the Thorpe-Ziegler cyclization and hydrolysis.

Safety and Handling

General Precautions:

  • All operations should be conducted in a well-ventilated area, preferably in a fume hood or a designated chemical processing area.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Be aware of the location and proper use of safety equipment, such as fire extinguishers, safety showers, and eyewash stations.

Specific Chemical Hazards:

  • Concentrated Hydrochloric Acid: Highly corrosive and can cause severe burns. Handle with extreme care and use appropriate acid-resistant PPE.

  • Sodium Cyanide: Highly toxic if ingested, inhaled, or absorbed through the skin. Handle in a well-ventilated area and take precautions to avoid generating hydrogen cyanide gas (e.g., by contact with acids).

  • Sodium Hydride: A pyrophoric solid that reacts violently with water to produce flammable hydrogen gas.[4] It should be handled under an inert atmosphere (nitrogen or argon).[7] Use of sodium hydride in pre-measured dissolvable bags can enhance safety on a large scale.[3][8]

  • Toluene and DMSO: Flammable and/or combustible organic solvents. Keep away from ignition sources.

Emergency Procedures:

  • Spills: In case of a spill, evacuate the area and follow established laboratory procedures for chemical spill cleanup.

  • Exposure: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

The described two-part synthesis provides a comprehensive and scalable pathway to this compound. By following the detailed protocols and adhering to the stringent safety guidelines, researchers and production chemists can confidently produce this valuable intermediate on a large scale. The mechanistic insights provided offer a deeper understanding of the chemical transformations involved, aiding in process optimization and troubleshooting.

References

  • MDPI. (n.d.). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]

  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Chemjobber. (2011). Process Wednesday: "The Safe Use of Sodium Hydride on Scale". Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction. Retrieved from [Link]

  • ACS Omega. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

  • Notability. (n.d.). Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • NIH. (n.d.). Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. Retrieved from [Link]

  • YouTube. (2024). WURTZ REACTION VS FITTING VS WURTZ FITTING REACTION. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of ketones.
  • Organic Syntheses. (n.d.). Ketene. Retrieved from [Link]

  • Pure.tue.nl. (n.d.). Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Summary of methods for ketone synthesis. B) Relative commercial abundance of alkyl‐functionalized feedstock chemicals. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S N 1 Reaction. Retrieved from [Link]

  • ResearchGate. (2014). What is the best way to remove Ketones?. Retrieved from [Link]

  • ResearchGate. (2014). Is it essential to quench NaH after the completion of a reaction?. Retrieved from [Link]

  • Chem-Station. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Retrieved from [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction. Retrieved from [Link]

  • NIH. (n.d.). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Retrieved from [Link]

  • DR-NTU. (n.d.). COMMUNICATION Cobalt-Catalyzed Intramolecular Reaction between Vinylcyclopropane and Alkyne: Switchable [5 + 2] Cycloaddition an. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-2,5-hexanediol. Retrieved from [Link]

  • YouTube. (2020). Distillation of unknown Compound |Ketone Making |Simple Distillation. Retrieved from [Link]

  • YouTube. (2020). Synthesis of Cyclopropane by the Wurtz Reaction. Retrieved from [Link]

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  • YouTube. (2020). Thorpe Zieglar Condensation Mechanism. Retrieved from [Link]

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Application Note: Regioselective α-Alkylation of 2,2,5,5-Tetramethylcyclopentanone via Kinetically Controlled Lithium Enolate Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the α-alkylation of 2,2,5,5-tetramethylcyclopentanone. Due to the steric hindrance imposed by the four methyl groups, this substrate presents unique challenges. The described methodology leverages the in situ generation of a lithium enolate under cryogenic conditions using lithium diisopropylamide (LDA) to ensure efficient and regioselective alkylation. This guide details the reaction mechanism, provides a step-by-step experimental procedure, and includes a troubleshooting section to address common issues, making it an essential resource for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

The alkylation of ketones at the α-carbon is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The resulting substituted ketones are valuable intermediates in the synthesis of natural products, pharmaceuticals, and complex organic molecules. This compound is a symmetrical, sterically hindered ketone. Its symmetry simplifies regioselectivity, as all four α-hydrogens are chemically equivalent. However, the steric bulk surrounding the α-positions necessitates a powerful and sterically hindered base to efficiently generate the corresponding enolate.

The core of this protocol is the deprotonation of the ketone using a strong, non-nucleophilic base to form an enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[1]

Causality Behind Experimental Choices:

  • Base Selection: Lithium diisopropylamide (LDA) is the base of choice. Its significant steric bulk prevents it from acting as a nucleophile and attacking the ketone's carbonyl carbon. Furthermore, its high basicity (pKa of the conjugate acid is ~36) ensures rapid and essentially irreversible deprotonation of the ketone (α-proton pKa ≈ 19-20), driving the equilibrium towards the enolate.[1][2]

  • Reaction Conditions: The reaction is conducted at a very low temperature (-78 °C). This is crucial for maintaining kinetic control, which prevents unwanted side reactions such as aldol condensation and ensures the stability of the highly reactive lithium enolate.[1][2][3] The use of an aprotic solvent like tetrahydrofuran (THF) is mandatory to prevent protonation of the highly basic LDA and the resulting enolate.[4]

  • Alkylation Agent: Primary alkyl halides (e.g., iodomethane, benzyl bromide) are ideal electrophiles as they are highly reactive in SN2 reactions and minimize competing elimination reactions.[1]

Reaction Mechanism and Workflow

The overall process involves three key stages: preparation of the LDA reagent, formation of the ketone enolate, and the final nucleophilic attack on the alkylating agent.

Reaction Scheme:

Caption: General mechanism for the LDA-mediated α-alkylation.

Experimental Workflow Diagram:

G setup Apparatus Setup (Dry Glassware, Inert Atmosphere) lda_prep In Situ LDA Preparation (n-BuLi + Diisopropylamine in THF at -78°C) setup->lda_prep 1. System Prep enolate_form Enolate Formation (Ketone addition to LDA at -78°C) lda_prep->enolate_form 2. Reagent Ready alkylation Alkylation (Alkyl Halide addition, warm to RT) enolate_form->alkylation 3. Nucleophile Formed quench Reaction Quench (Aqueous NH4Cl) alkylation->quench 4. Reaction Complete workup Aqueous Workup (Extraction & Washing) quench->workup 5. Isolate Crude purify Purification (Column Chromatography) workup->purify 6. Purify Product characterize Characterization (NMR, IR, MS) purify->characterize 7. Verify Structure

Caption: Step-by-step experimental workflow for ketone alkylation.

Detailed Experimental Protocol

This protocol describes the methylation of this compound using iodomethane as the alkylating agent.

3.1 Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichEnsure it is dry before use.
DiisopropylamineAnhydrous, ≥99.5%Acros OrganicsDistill from CaH₂ before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichTitrate before use for accurate molarity.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsDry using a solvent purification system.
Iodomethane (Methyl Iodide)≥99.5%Sigma-AldrichStore over copper wire to remove iodine.
Saturated Ammonium Chloride (NH₄Cl)Reagent GradeFisher ChemicalAqueous solution.
Diethyl Ether (Et₂O)AnhydrousFisher ChemicalFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousVWR ChemicalsFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.

3.2 Safety Precautions

  • Pyrophoric Reagents: n-Butyllithium (n-BuLi) is highly pyrophoric and reacts violently with water. Handle only under an inert atmosphere (Argon or Nitrogen) using proper syringe techniques.

  • Corrosive and Toxic Chemicals: Diisopropylamine is corrosive and flammable. Iodomethane is a carcinogen and a lachrymator. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Cryogenic Temperatures: The use of a dry ice/acetone bath (-78 °C) requires insulated gloves to prevent cold burns.

3.3 Step-by-Step Procedure

(Part A: Preparation of LDA)

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer.

  • Maintain a positive pressure of inert gas throughout the experiment.

  • To the flask, add anhydrous THF (e.g., 40 mL for a 10 mmol scale reaction).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Using a dry syringe, add diisopropylamine (1.1 eq., e.g., 1.54 mL, 11 mmol for a 10 mmol scale).

  • Slowly add n-BuLi (1.05 eq., e.g., 4.2 mL of 2.5 M solution, 10.5 mmol) dropwise to the stirred solution. The addition should take approximately 10 minutes.

  • After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C for 15-20 minutes to ensure complete formation of LDA.

  • Cool the freshly prepared LDA solution back down to -78 °C.

(Part B: Enolate Formation and Alkylation) 9. In a separate dry flask, dissolve this compound (1.0 eq., e.g., 1.40 g, 10 mmol) in a minimal amount of anhydrous THF (e.g., 10 mL). 10. Using a syringe, add the ketone solution dropwise to the stirred LDA solution at -78 °C over 15 minutes. A color change (typically to yellow or orange) indicates enolate formation. 11. Stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete deprotonation.[5] 12. Add iodomethane (1.2 eq., e.g., 0.75 mL, 12 mmol) dropwise to the enolate solution at -78 °C. 13. After the addition, continue stirring at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature and stir for an additional 2-3 hours or until TLC analysis indicates consumption of the starting material.

(Part C: Workup and Purification) 14. Cool the reaction mixture to 0 °C in an ice bath. 15. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (e.g., 20 mL). This step protonates any remaining enolate or base. 16. Transfer the mixture to a separatory funnel and add diethyl ether (e.g., 50 mL). 17. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). 18. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. 19. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,2,3,3,5-pentamethylcyclopentanone.

Characterization and Troubleshooting

Expected Product Characterization:

  • ¹H NMR: Expect a new singlet or multiplet corresponding to the added alkyl group and a change in the integration and multiplicity of the remaining α-protons. For methylation, a new singlet for the methyl group will appear.

  • ¹³C NMR: Appearance of a new signal for the carbon of the alkyl group and a shift in the signals for the α- and β-carbons of the ring.

  • IR Spectroscopy: The carbonyl (C=O) stretch should remain visible, typically around 1740 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the alkylated product.

Troubleshooting Guide:

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive n-BuLi.2. Wet reagents or glassware.3. Incomplete enolate formation.1. Titrate n-BuLi solution before use.2. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.3. Extend stirring time after ketone addition at -78 °C.
Recovery of Starting Material 1. Insufficient base.2. Alkylating agent is not reactive enough.1. Use a slight excess of LDA (1.05-1.1 eq.).2. Use a more reactive halide (I > Br > Cl). Consider using an alkyl triflate for very unreactive systems.
Presence of Aldol Side Products Reaction temperature was too high, allowing enolate to attack neutral ketone.Maintain the temperature strictly at -78 °C during enolate formation and alkylation. Ensure slow addition of the ketone to the LDA solution.
Dialkylation Product Observed The mono-alkylated product enolized and reacted again. This can happen if the reaction is not quenched properly or if excess base and alkylating agent are present.Use only a slight excess of the alkylating agent (1.1-1.2 eq.). Ensure the reaction is promptly and efficiently quenched once complete.

References

  • Li, M.-M., et al. (2023). Ketone α-alkylation at the more-hindered site. Nature Communications, 14(1), 3326. Available at: [Link]

  • Chemistry LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Available at: [Link]

  • Organic Syntheses. 5-Dodecen-2-one, (E)-. Available at: [Link]

  • JoVE. (2023). Regioselective Formation of Enolates. Available at: [Link]

  • McGlacken, G., et al. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,2,5,5-Tetramethylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Tetramethyl" Challenge

Synthesizing 2,2,5,5-tetramethylcyclopentanone is deceptively difficult.[1] While the chemistry appears to be simple exhaustive alkylation, two primary factors consistently degrade yield in research environments:

  • Steric Stalling (The Kinetic Barrier): The addition of the fourth methyl group is sterically hindered.[1] The reaction often "stalls" at the 2,2,5-trimethyl intermediate, leading to inseparable mixtures.[1]

  • Fugacity (The Workup Trap): The target molecule is a volatile solid (mp ~37-38°C) with significant vapor pressure.[1] Standard high-vacuum rotary evaporation protocols frequently result in >40% product loss into the solvent trap.[1]

This guide provides an optimized Solid-Liquid Phase Transfer Catalysis (SL-PTC) protocol designed to overcome the kinetic barrier, followed by a volatility-aware workup strategy.

Core Protocol: Exhaustive Methylation via SL-PTC

We recommend Solid-Liquid Phase Transfer Catalysis over traditional NaH/THF methods.[1]

  • Why? NaH methods often suffer from "caking" and self-condensation (aldol) side reactions.[1] The SL-PTC system maintains a low concentration of active enolate in the organic phase, suppressing side reactions while driving the exhaustive alkylation to completion using solid KOH as a dehydrating base.[1]

Optimized Reagent System
ComponentSpecificationRole & Criticality
Substrate Cyclopentanone (Reagent Grade)Starting material.[1]
Alkylating Agent Methyl Iodide (MeI) (Excess: 4.5–5.0 eq)Warning: Toxic/Carcinogenic.[1] Use excess to drive kinetics.[1]
Base Potassium Hydroxide (KOH) (Solid, Flakes/Powder)Critical: Must be ground immediately before use.[1] Water content kills the reaction.[1]
Catalyst 18-Crown-6 (5 mol%) OR Aliquat 336Solubilizes K+ in organic phase.[1] 18-Crown-6 is superior for sterically demanding steps.[1]
Solvent Toluene or Benzene (Anhydrous)Non-polar solvent promotes tight ion pairing, favoring C-alkylation over O-alkylation.[1]
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer (magnetic stirring often fails due to salt precipitation), reflux condenser, and addition funnel.

  • Base Activation: Charge solid KOH (5.0 eq) and 18-Crown-6 (0.05 eq) into Toluene. Stir vigorously for 15 min.

  • Addition: Mix Cyclopentanone (1.0 eq) with Methyl Iodide (4.5 eq). Add this mixture dropwise to the suspension.

    • Note: The reaction is exothermic.[1] Control addition to maintain a gentle reflux.[1]

  • The "Push": Once addition is complete, heat the mixture to reflux for 2–4 hours .

    • Technical Insight: The reflux is necessary to overcome the activation energy for the final methylation (Tri ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       Tetra).
      
  • Monitoring: Check GC-MS. Look for the molecular ion peak (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     140). If 
    
    
    
    126 (Trimethyl) is present >5%, add 0.5 eq MeI and continue reflux.

Troubleshooting & Diagnostics

Visualizing the Kinetic Trap

The following diagram illustrates the energy landscape and where the reaction typically fails.

MethylationPathway cluster_legend Legend Start Cyclopentanone Mono Mono-Methyl (Easy) Start->Mono MeI, Base Fast Di 2,2-Dimethyl 2,5-Dimethyl Mono->Di MeI, Base Fast Tri 2,2,5-Trimethyl (STALL POINT) Di->Tri MeI, Base Moderate Tetra 2,2,5,5-Tetramethyl (Target) Tri->Tetra MeI, Base High Activation Energy Requires Reflux Side O-Alkylated Byproducts Tri->Side Polar Solvent (DMSO/DMF) key Yellow Node = Kinetic Trap (Steric Hindrance) Green Node = Desired Product

Figure 1: Reaction pathway showing the "Stall Point" at the tri-methyl stage due to steric hindrance.

FAQ: Common Failure Modes

Q1: My GC-MS shows a mix of Tri- and Tetramethyl product. Can I separate them?

  • Answer: Extremely difficult. The boiling points are too close for standard fractional distillation.[1]

  • Fix: Do not attempt separation. Instead, "push" the crude mixture again. Resuspend the crude oil in fresh Toluene/KOH/Catalyst and reflux with excess MeI for another 2 hours. It is chemically easier to force the reaction to completion than to purify the mixture.[1]

Q2: I isolated the product, but the yield is only 30%. The reaction looked clean on TLC.

  • Answer: You likely lost product during solvent removal.[1] this compound sublimes and evaporates easily.[1]

  • Fix:

    • Never use high vacuum (< 10 mbar) on the rotovap if the bath is warm.[1]

    • Use a fractionating column (Vigreux) to remove the toluene at atmospheric pressure (or slight vacuum) rather than rotary evaporation.

    • If using a rotovap, keep the bath at 30°C and stop exactly when the solvent volume is low, then switch to a gentle stream of nitrogen.[1]

Q3: Why is my product yellow/brown?

  • Answer: Trace Iodine contamination from Methyl Iodide oxidation.[1]

  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) solution during workup until the color dissipates.
    

Purification Protocol (The "Yield Saver")[1]

Standard silica columns can be risky due to product volatility and streaking.[1] We recommend Steam Distillation or Vacuum Sublimation for high purity.[1]

Method A: Modified Distillation (Best for >5g scale)[1]
  • Quench: Add water to the reaction mixture to dissolve salts.

  • Phase Cut: Separate organic layer.[1][2][3] Extract aqueous layer with Pentane (low BP allows easy removal).[1]

  • Wash: Brine wash ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Thiosulfate wash 
    
    
    
    Dry over
    
    
    .
  • Concentrate: Carefully remove Pentane (atmospheric pressure distillation recommended).

  • Distill: Collect the fraction boiling at 55°C / 20 mmHg [1].

    • Critical: Cool the receiving flask in dry ice/acetone. The vapor pressure is high enough that product will bypass a water-cooled condenser.[1]

Method B: Chemical Purification (If Distillation fails)

If you cannot distill, convert the ketone to its semicarbazone derivative.[1]

  • React crude ketone with semicarbazide hydrochloride/NaOAc.[1]

  • The tetramethyl derivative will crystallize (solid).[1]

  • Filter and wash the crystals (impurities stay in mother liquor).

  • Hydrolyze back to the ketone using dilute HCl and steam distill.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue CheckGC Check GC-MS/NMR Problem->CheckGC TriMix Mixture of Tri/Tetra-methyl CheckGC->TriMix Incomplete Alkylation LowYield Pure Product but Low Mass CheckGC->LowYield Loss during Workup NoRxn No Reaction (SM Recovery) CheckGC->NoRxn Inactive System PushRxn Action: Re-subject to KOH/MeI/Toluene Reflux TriMix->PushRxn CheckTrap Action: Check Rotovap Trap (Volatility Issue) LowYield->CheckTrap CheckWater Action: Check Reagents (Wet KOH kills enolate) NoRxn->CheckWater

Figure 2: Diagnostic workflow for resolving yield and purity issues.

References

  • Synthesis of this compound. PrepChem. (Detailed protocol using NaH/DMS, noting boiling point 55°C at 20mmHg). Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. (General mechanism for alkylation using PTC). Available at: [Link]

  • Purification of Cyclopentanone.Google Patents (US2513534A). (Discusses acid reflux purification and distillation parameters).
  • This compound Properties. ChemSynthesis. (Physical property data verification). Available at: [Link][1]

Sources

Technical Support Center: Purification of Crude 2,2,5,5-Tetramethylcyclopentanone by Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 2,2,5,5-tetramethylcyclopentanone via distillation. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during experimental work. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower users to make informed decisions.

Section 1: Pre-Distillation Checklist & Characterization

This section addresses the foundational knowledge required before commencing any purification protocol. A thorough understanding of the material's properties and potential contaminants is the first step toward a successful separation.

Q1: What are the critical physical properties of this compound that influence its distillation?

Understanding the physical properties is paramount for designing an effective distillation strategy. The boiling point, in particular, dictates the required methodology.

PropertyValueSignificance for DistillationSource(s)
CAS Number 4541-35-9N/A[1][2]
Molecular Formula C₉H₁₆ON/A[1][2]
Molecular Weight 140.22 g/mol N/A[1][2]
Boiling Point (Atmospheric) ~172°CAt this temperature, thermal decomposition or side reactions are possible. This strongly indicates the need for vacuum distillation.[3][2]
Boiling Point (Vacuum) 55°C at 20 mmHgDemonstrates the significant reduction in boiling point under reduced pressure, allowing for safer, more efficient distillation.[4][4]
Density 0.865 g/cm³Useful for mass-to-volume calculations and for identifying the compound in biphasic mixtures.[2]
Flash Point 51°CThe compound is a flammable liquid.[2][5] Distillation apparatus must be free of ignition sources.[5][6][7][2]
Q2: What are the common impurities I should expect in my crude this compound?

The nature of impurities is dictated by the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like certain diesters, which may have boiling points close to the product, complicating separation.[8]

  • Solvents: Residual solvents from the reaction or workup (e.g., t-butanol, toluene) are common.[4][8] These are typically more volatile and can be removed as an initial fraction.

  • Water: From aqueous workup steps. Incomplete drying can lead to water in the crude material.

  • Aldol Condensation Products: Ketones are susceptible to self-condensation under acidic or basic conditions, especially at elevated temperatures.[9] These products are typically high-boiling, viscous oils or "tars" and are often colored (yellow to red-brown).[9] Their presence is a primary reason to use lower distillation temperatures.

  • Salts: Inorganic salts from the workup, if not properly removed, will remain as non-volatile residue in the distillation flask.

Q3: What safety precautions are essential before starting the distillation?

Safety is non-negotiable. The combination of heat, flammable liquids, and vacuum requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses (a face shield is recommended when working with vacuum), a flame-retardant lab coat, and appropriate chemical-resistant gloves.[6][10]

  • Ventilation: All operations must be conducted within a certified chemical fume hood to manage flammable vapors.[6]

  • Implosion Hazard: Vacuum distillation carries a risk of implosion. Always use round-bottom flasks and glassware specifically designed for vacuum work. Inspect all glassware for cracks or defects before use. A safety shield should be placed between the apparatus and the user.[3]

  • Flammability: Ensure the distillation setup is assembled away from sparks, open flames, and other ignition sources.[5] Use a heating mantle with a stirrer, not a hot plate, to ensure even heating and avoid localized hot spots.

Q4: Is a pre-treatment step necessary for my crude material?

In some cases, a pre-treatment can simplify the distillation and improve the final purity.

  • Acid Wash: For crude material containing significant basic impurities or to break up certain complexes, a wash with dilute acid may be beneficial.

  • Drying: If water is suspected, drying the crude material with an anhydrous salt like sodium sulfate or magnesium sulfate before distillation is crucial.[4]

  • Degradation of Impurities: For some cyclic ketones, a brief reflux with a small amount of syrupy phosphoric acid can help degrade certain impurities before the final distillation, leaving them as non-volatile residue.[11]

Section 2: Choosing the Right Distillation Method

The choice of distillation technique is the most critical parameter for successful purification.

Q1: Should I use simple, fractional, or vacuum distillation?

For this compound, a combination of vacuum and fractional distillation is the authoritative and recommended approach. The following decision workflow illustrates why.

G start Start: Crude Ketone q1 Is the boiling point >150°C OR is the compound thermally sensitive? start->q1 ans1_yes Yes q1->ans1_yes  BP is ~172°C and  ketones can undergo  aldol condensation ans1_no No q1->ans1_no q2 Are boiling points of impurities close to product (<100°C difference)? ans1_yes->q2 ans1_no->q2 ans2_yes Yes q2->ans2_yes  Likely q2->ans2_yes  Likely ans2_no No q2->ans2_no q2->ans2_no fractional_dist Atmospheric Fractional Distillation ans2_yes->fractional_dist vac_frac_dist Vacuum Fractional Distillation (Recommended Method) ans2_yes->vac_frac_dist simple_dist Simple Distillation ans2_no->simple_dist vacuum_dist Simple Vacuum Distillation ans2_no->vacuum_dist

Caption: Decision workflow for selecting the appropriate distillation method.

Q2: What are the specific advantages of vacuum distillation for this compound?
  • Prevents Thermal Decomposition: The primary advantage is lowering the boiling point to a temperature where the compound is thermally stable.[3] Heating to ~172°C for an extended period risks decomposition and side reactions.

  • Minimizes Aldol Condensation: The lower temperature required for vacuum distillation significantly reduces the rate of aldol condensation, preventing the formation of high-boiling, tarry impurities and maximizing the yield of the desired monomeric ketone.[9]

  • Energy Efficiency: Less energy is required to reach the reduced boiling point.

Section 3: Experimental Protocol: Vacuum Fractional Distillation

This section provides a self-validating, step-by-step protocol for the purification.

Apparatus Setup

A correctly assembled apparatus is crucial for efficiency and safety. All glass joints should be lightly greased with a suitable vacuum grease to ensure a good seal.[12]

G Vacuum Fractional Distillation Apparatus cluster_0 Heating & Distillation cluster_1 Condensation & Collection cluster_2 Vacuum System flask Distilling Flask (with stir bar) column Fractionating Column (e.g., Vigreux) flask->column mantle Heating Mantle + Stirrer mantle->flask adapter Distillation Head (Claisen adapter recommended) column->adapter thermometer Thermometer adapter->thermometer condenser Condenser adapter->condenser receiver Receiving Flask condenser->receiver vac_adapter Vacuum Adapter receiver->vac_adapter trap Cold Trap (e.g., Dry Ice/Acetone) vac_adapter->trap manometer Manometer trap->manometer pump Vacuum Pump manometer->pump

Caption: Diagram of a standard vacuum fractional distillation setup.

Step-by-Step Procedure
  • Charge the Flask: Charge the round-bottom distilling flask with the crude this compound and a magnetic stir bar. Do not use boiling stones, as they are ineffective under vacuum.[12] The flask should be no more than two-thirds full.

  • Assemble the Apparatus: Assemble the glassware as shown in the diagram above. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Seal and Evacuate: Begin stirring. Turn on the condenser cooling water. Close the system to the atmosphere and slowly open the connection to the vacuum pump. The liquid may bubble as volatile dissolved gases and low-boiling impurities are removed.[12]

  • Validate the Vacuum: Allow the system to pump down to a stable, low pressure. Monitor the manometer. A stable vacuum (e.g., holding at 20 mmHg) indicates that all joints are properly sealed. Do not proceed to heating if the pressure is unstable.[12]

  • Apply Heat: Once a stable vacuum is achieved, begin to gently heat the distilling flask using the heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first fraction, which will consist of any low-boiling impurities (e.g., residual solvents). The distillation temperature will be low and may not be stable.

    • Main Fraction: As the temperature rises and stabilizes at the expected boiling point for your system's pressure (e.g., ~55°C at 20 mmHg), switch to a new receiving flask to collect the pure this compound.[4] Record the stable temperature range and the pressure.

    • Residue: When the distillation rate slows and the temperature begins to rise or fall, or if the material in the pot begins to darken significantly, stop the distillation. The material remaining in the flask is the high-boiling residue.

  • Shutdown: Turn off the heating mantle and allow the system to cool completely. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump. Disassemble the apparatus.

Section 4: Troubleshooting Guide

This section addresses common problems in a direct question-and-answer format.

ProblemQuestionProbable Cause(s)Recommended Solution(s)
No Distillate My compound isn't distilling, even at a high mantle setting.1. Vacuum Leak: The system pressure is too high, meaning the boiling point has not been sufficiently lowered.[13] 2. Insufficient Heating: The vapor pressure of the compound has not yet reached the system pressure. 3. Blockage: A physical obstruction in the column or condenser.1. Stop heating, cool the system, and re-check all seals and joints for leaks. Re-grease if necessary. 2. Increase the heat input gradually. Insulate the column and distillation head with glass wool or aluminum foil to minimize heat loss.[12] 3. Cool the system, vent, and inspect for any blockages.
Low Purity My collected distillate is impure. How can I improve separation?1. Distillation Rate Too Fast: Insufficient time for vapor-liquid equilibria to be established in the column. 2. Inefficient Column: The fractionating column has too few theoretical plates for the separation. 3. Poor Reflux: The column is not being operated under proper reflux conditions.1. Reduce the heating rate to slow the distillation. A good rate is typically 1-2 drops per second. 2. Use a longer or more efficient fractionating column (e.g., a packed column instead of a Vigreux). 3. Ensure the column is vertical and properly insulated to encourage reflux.
Decomposition Why is my crude material turning into a dark tar during distillation?1. Thermal Decomposition: The distillation temperature is too high.[3] 2. Aldol Condensation: A common side reaction for ketones at high temperatures, leading to polymerization and tar formation.[9]1. Improve the Vacuum: The most effective solution. Use a better vacuum pump to achieve a lower system pressure, which will further decrease the boiling point. 2. Distill Faster (if stable): Minimize the time the material spends at high temperature. 3. Consider Pre-treatment: An acid wash (e.g., with phosphoric acid) before distillation might remove catalysts for condensation.[11]
Pressure Instability I can't maintain a stable vacuum. What are the likely causes?1. System Leaks: The most common cause. Poorly sealed joints, cracked glassware, or leaking tubing.[13] 2. Pump Issues: The vacuum pump oil may be contaminated with solvent. 3. Outgassing: The crude material may contain dissolved gases that are being released.1. Systematically check every connection for leaks. A Tesla coil can be useful for finding leaks in glass systems. 2. Change the pump oil. Ensure a cold trap is used effectively to protect the pump.[14] 3. Allow the system to stir under vacuum without heat for a period before starting the distillation to remove most dissolved gases.
Violent Bumping How can I prevent violent bumping in the distillation flask?1. Lack of Nucleation Sites: Superheating of the liquid followed by sudden, violent boiling. 2. Ineffective Stirring: The stir bar is not spinning or is spinning too slowly.1. Use a Stir Bar: Always use vigorous magnetic stirring. 2. Introduce a Capillary Leak: A very fine capillary tube can be inserted to introduce a steady stream of tiny air bubbles to promote smooth boiling (note: this will raise the minimum achievable pressure). 3. Ensure Even Heating: Use a heating mantle appropriately sized for the flask.

Section 5: References

  • This compound - 4541-35-9, C9H16O, density, melting point, boiling point, structural formula, synthesis. (n.d.). Chemical Synthesis. Retrieved January 28, 2026, from [Link]

  • Synthesis of this compound - PrepChem.com. (n.d.). Retrieved January 28, 2026, from [Link]

  • 5.3: Fractional Distillation - Chemistry LibreTexts. (2021). Retrieved January 28, 2026, from [Link]

  • EP1645553A1 - Process for the preparation of cyclic ketones - Google Patents. (n.d.). Retrieved January 28, 2026, from

  • Vacuum pressure lowering boiling point. Distillation and troubleshooting - Reddit. (2024). Retrieved January 28, 2026, from [Link]

  • Fragrance material review on 2,2,5-trimethyl-5-pentylcyclopentanone - PubMed. (2012). Retrieved January 28, 2026, from [Link]

  • US4885397A - Process for the preparation of cyclic ketones by isomerization of epoxides - Google Patents. (n.d.). Retrieved January 28, 2026, from

  • How Do You Troubleshoot Common Distillation Column Issues? - Chemistry For Everyone. (2025). Retrieved January 28, 2026, from [Link]

  • Safety Data Sheet: Cyclopentanone - Carl ROTH. (n.d.). Retrieved January 28, 2026, from [Link]

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. (2022). Retrieved January 28, 2026, from [Link]

  • Chemical Properties of Cyclopentanone, 2,2,5,5-tetramethyl- (CAS 4541-35-9) - Cheméo. (n.d.). Retrieved January 28, 2026, from [Link]

  • 2,2,5,5-tetramethylcyclopentan-1-one | CAS#:4541-35-9 | Chemsrc. (2025). Retrieved January 28, 2026, from [Link]

  • Cubane Episode 3 - Vacuum Distillation for the Ketal? - YouTube. (2020). Retrieved January 28, 2026, from [Link]

  • US2513534A - Purification of cyclopentanone - Google Patents. (n.d.). Retrieved January 28, 2026, from

  • PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. (n.d.). Retrieved January 28, 2026, from [Link]

  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns - Aidic. (n.d.). Retrieved January 28, 2026, from [Link]

  • How Can You Fix Problems In Distillation Columns? - Chemistry For Everyone - YouTube. (2025). Retrieved January 28, 2026, from [Link]

  • 2,2,5,5-TETRAKIS-(HYDROXYMETHYL)-CYCLOPENTANONE | Georganics. (2011). Retrieved January 28, 2026, from [Link]

  • 2,4,4-trimethylcyclopentanone - Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]

  • Fractional Distillation Chemistry Questions with Solutions - BYJU'S. (n.d.). Retrieved January 28, 2026, from [Link]

  • Vacuum Distillation - YouTube. (2022). Retrieved January 28, 2026, from [Link]

  • Oxygen Nucleophiles: Cyclic Acetals and Ketals - YouTube. (2020). Retrieved January 28, 2026, from [Link]

  • CN111662170B - The purification method of cyclopentanone - Google Patents. (n.d.). Retrieved January 28, 2026, from

  • Alcohols, Phenols and Ethers - NCERT. (n.d.). Retrieved January 28, 2026, from [Link]

  • tetraphenylcyclopentadienone - Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]

  • 2,2,5-Trimethylcyclopentanone | C8H14O | CID 138297 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • 2,2,4,4-Tetramethylcyclopentanone | C9H16O | CID 78417 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of sterically hindered ketones. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique challenges posed by steric congestion in ketone synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and in-depth answers to common questions. Our goal is to empower you to not only solve immediate experimental hurdles but also to design more effective and resilient synthetic routes.

Troubleshooting Guide: Common Experimental Failures

This section is structured in a question-and-answer format to directly address the most frequent and frustrating issues encountered in the laboratory.

Q1: My reaction shows little to no conversion. I've extended the reaction time and see only starting material. What is the primary cause and how can I fix it?

A1: The Root Cause: Overcoming Steric Repulsion

The most common reason for failed or sluggish reactions in the synthesis of hindered ketones is the severe steric clash at the reaction center.[1][2][3] Bulky groups (e.g., tert-butyl, adamantyl, ortho-substituted aryl rings) on either the electrophile or the nucleophile create a significant energetic barrier for the formation of the required tetrahedral intermediate. This steric hindrance dramatically slows down the reaction rate, often to a point where it appears no reaction is occurring under standard conditions.[4]

Troubleshooting Workflow & Solutions:

The following decision tree can guide your optimization process:

G start Problem: Low or No Conversion check_reagent Is the organometallic reagent active? start->check_reagent increase_energy Can reaction energy be increased? check_reagent->increase_energy No, reagent is fresh/titrated sol1 Titrate reagent. Ensure rigorous inert atmosphere. check_reagent->sol1 Yes change_reagent Is an alternative nucleophile feasible? increase_energy->change_reagent No, thermally sensitive substrate sol2 Increase reaction temperature. (Caution: may increase side products) increase_energy->sol2 Yes change_strategy Consider a different synthetic strategy change_reagent->change_strategy No sol3 Switch from Grignard (RMgX) to a more reactive Organolithium (RLi). change_reagent->sol3 Yes, nucleophile is bulky sol4 Employ a less-hindered organometallic if the electrophile is the source of steric bulk. change_reagent->sol4 Yes, electrophile is bulky sol5 Use a method less sensitive to sterics, e.g., Carbonylative Cross-Coupling. change_strategy->sol5 sol1->increase_energy sol2->change_reagent sol3->change_strategy sol4->change_strategy

Caption: Troubleshooting Decision Tree for Low Conversion.

Detailed Solutions:

  • Increase Reaction Temperature: Providing more thermal energy can help reactants overcome the activation energy barrier imposed by steric hindrance.[4] However, this is a delicate balance, as higher temperatures can also promote side reactions like enolization or reagent decomposition. Monitor the reaction closely by TLC or LCMS.

  • Switch to a More Reactive Nucleophile: Organolithium reagents are generally more reactive than their Grignard counterparts and can be more effective against hindered electrophiles.[5][6]

  • Change the Synthetic Strategy: When simple nucleophilic addition fails, it's time to consider fundamentally different approaches. Palladium-catalyzed carbonylative cross-coupling reactions, for instance, are exceptionally powerful for creating sterically congested C-C bonds and are often more tolerant of bulky substrates than traditional methods.[7]

Q2: My primary product is a tertiary alcohol, not the ketone. How do I prevent this over-addition?

A2: The Root Cause: Ketone Reactivity and Intermediate Stability

This is a classic challenge when using highly reactive organometallic reagents like Grignards or organolithiums with acyl halides or esters.[8][9] The ketone product formed in the first addition step is itself a reactive electrophile. In the presence of excess nucleophile, this ketone can be attacked a second time to form a tertiary alcohol, often faster than the starting material reacts.

Solutions Ranked by Effectiveness:

MethodPrinciple of ActionProsCons
Weinreb Amide Forms a stable, chelated tetrahedral intermediate that resists a second addition. The ketone is liberated only upon acidic workup.[5][10]High selectivity, excellent yields, tolerates excess nucleophile.Requires an extra step to prepare the amide from the corresponding carboxylic acid.
Slow Addition at Low Temp Maintains a low instantaneous concentration of the nucleophile, favoring reaction with the more reactive starting material (e.g., acid chloride) over the ketone product.Simple procedural modification.Can be difficult to control perfectly; often still yields a mixture of products.
Less Reactive Organometallics Use of organocuprates (Gilman reagents) or organozinc reagents, which are "softer" nucleophiles and are generally less reactive towards ketones.[11]Good selectivity for ketone formation.Reagents can be less stable or require specific preparation.

Recommendation: The Weinreb ketone synthesis is the most reliable and authoritative method for preventing over-addition and should be the first choice for any challenging synthesis of this type.[10]

G cluster_0 Standard Acyl Chloride Pathway cluster_1 Weinreb Amide Pathway Acyl Chloride Acyl Chloride Ketone (Product) Ketone (Product) Acyl Chloride->Ketone (Product) + R-Li Tertiary Alcohol (Byproduct) Tertiary Alcohol (Byproduct) Ketone (Product)->Tertiary Alcohol (Byproduct) + R-Li (fast) Weinreb Amide Weinreb Amide Stable Chelated Intermediate Stable Chelated Intermediate Weinreb Amide->Stable Chelated Intermediate + R-Li Desired Ketone Desired Ketone Stable Chelated Intermediate->Desired Ketone H3O+ Workup No Reaction No Reaction Stable Chelated Intermediate->No Reaction + R-Li (excess)

Caption: Comparison of Reaction Intermediates.

Q3: My organometallic reagent (Grignard/Organolithium) appears to be inactive or gives very low yields. What are the likely operational errors?

A3: The Root Cause: Reagent Sensitivity to Air and Protons

Grignard and organolithium reagents are exceptionally strong bases and are highly reactive towards atmospheric oxygen and moisture.[12][13][14] They are also incompatible with any acidic protons in the reaction medium. Failure to maintain a strictly inert and anhydrous environment is the most common cause of reagent failure.

Essential Best Practices for Inert Atmosphere Technique:

  • Glassware Preparation: All glassware must be rigorously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours are standard procedures. Allow the glassware to cool to room temperature under a positive pressure of a dry, inert gas (Argon or Nitrogen).[15][16]

  • Solvent Purity: Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for ethers, or passage through an activated alumina column).

  • Maintaining Inert Atmosphere: The reaction should be run under a slight positive pressure of inert gas. This can be achieved with a nitrogen/argon line connected to a bubbler or a balloon filled with the inert gas.[17][18] All liquid transfers must be performed using gas-tight syringes or cannulas.[17]

  • Substrate Purity: Ensure your starting material is anhydrous and free of acidic functional groups (-OH, -NH2, -COOH, terminal alkynes).[12] If these groups are present, they must be protected prior to introducing the organometallic reagent.[19][20][21][22]

Frequently Asked Questions (FAQs)

Q: Beyond organometallics, what are the most robust methods for synthesizing sterically hindered aryl ketones?

A: While organometallic additions are common, two other powerful methods are often better suited for hindered aryl systems:

  • Friedel-Crafts Acylation: This classic method involves the reaction of an arene with an acyl chloride or anhydride using a strong Lewis acid catalyst (e.g., AlCl₃).[23] However, for hindered systems, its utility is limited. The reaction is often biased towards acylation at the least sterically encumbered position, making it unsuitable for synthesizing many ortho-substituted ketones.[7]

  • Palladium-Catalyzed Carbonylative Cross-Coupling: This is a state-of-the-art method for constructing hindered ketones.[7] Reactions like the Carbonylative Suzuki or Negishi coupling involve the three-component coupling of an aryl halide, an organometallic reagent (organoboron or organozinc), and carbon monoxide (CO). These methods show excellent functional group tolerance and are highly effective where traditional methods fail due to steric hindrance.[7]

Q: When should I absolutely use a protecting group strategy?

A: A protecting group is non-negotiable when your substrate contains a functional group that is incompatible with your chosen reagents, most commonly an acidic proton that will quench an organometallic reagent.[12][19]

  • Scenario: You need to perform a Grignard addition to a ketone, but your molecule also contains an alcohol or a carboxylic acid.

  • Solution: The alcohol or acid must be "masked" with a protecting group that is stable to the basic/nucleophilic conditions of the Grignard reaction. For example, an alcohol can be converted to a silyl ether. After the Grignard reaction is complete, the protecting group is removed in a separate step to reveal the original functionality.[20][21][24] Acetals are commonly used to protect aldehydes and ketones themselves if another part of the molecule needs to be modified with a nucleophile.[19][22]

Key Experimental Protocols

Protocol 1: Weinreb Ketone Synthesis with a Hindered Substrate

This protocol describes the synthesis of 2,2-dimethyl-1-phenylpropan-1-one, a classic example of a sterically hindered ketone, using the Weinreb amide approach to prevent over-addition.

Step 1: Preparation of the Weinreb Amide

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under a positive N₂ flow.

  • Reagents: Add benzoic acid (1.0 eq) and dissolve in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Activation: Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 1 hour. The reaction progress can be monitored by the cessation of gas evolution.

  • Amide Formation: In a separate flame-dried flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous DCM. Cool to 0°C and slowly add a base such as pyridine or triethylamine (3.0 eq). To this solution, slowly add the freshly prepared benzoyl chloride solution via cannula.

  • Workup: Stir the reaction overnight at room temperature. Quench with saturated aqueous NH₄Cl, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography to yield the Weinreb amide.

Step 2: Grignard Addition to the Weinreb Amide

  • Setup: Flame-dry a round-bottom flask and cool under N₂. Add the purified Weinreb amide (1.0 eq) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to 0°C.

  • Addition: Slowly add tert-butylmagnesium chloride (1.2 eq, solution in THF) dropwise via syringe over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction at 0°C for 2-3 hours. Monitor by TLC or LCMS until the starting amide is consumed.

  • Quench & Workup: Carefully quench the reaction by slow addition of 1 M HCl at 0°C. Stir for 30 minutes. Extract the product with diethyl ether, wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the final sterically hindered ketone.

References

  • Wotal, A. C., & Weix, D. J. (2012). Nickel-Catalyzed Reductive Cross-Coupling of Acyl Chlorides with Alkyl Iodides. Organic Letters, 14(5), 1363–1365. [Link]

  • Ghazali, A. S., Bugarin, A. (2018). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. ResearchGate. [Link]

  • Farmer, S., & Reusch, W. (2023). Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]

  • Chemistry Workshop JR. Named Reactions Of Haloalkanes and haloarenes. chemistryworkshopjr. [Link]

  • Bugarin, A., & Connell, B. T. (2010). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. NIH National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Chemistry Steps. [Link]

  • Chad's Prep. (2021). 19.9 Retrosynthesis with Aldehydes and Ketones | Organic Chemistry. YouTube. [Link]

  • Xia, Y., & Wang, J. (2020). Transition-Metal-Catalyzed Cross-Coupling with Ketones or Aldehydes via N-Tosylhydrazones. Journal of the American Chemical Society, 142(25), 10944-10957. [Link]

  • Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Boyd, M. J., & Hartwig, J. F. (2022). Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement. Journal of the American Chemical Society, 144(1), 585-592. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Study.com. [Link]

  • Amani, J., & Molander, G. A. (2017). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications, 8(1), 1-8. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Steric effects. Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Lisa, N. (2022). Inert Atmosphere. YouTube. [Link]

  • Med School Made Easy. (2019). Ketone Body Synthesis. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]

  • JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. JoVE. [Link]

  • ChemTalk. (n.d.). Steric Hindrance. ChemTalk. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Wikipedia. [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. ResearchGate. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Reddit. [Link]

  • Ma, C., & Zhang, A. (2022). Transition metal-catalyzed conversion of aldehydes to ketones. Chinese Chemical Letters, 33(3), 1181-1190. [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. BYJU'S. [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition. Fiveable. [Link]

  • Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Reddit. (2021). What's a good reducing agent for a sterically hindered ketone?. Reddit. [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. [Link]

  • Szałkucki, G., et al. (2021). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. MDPI. [Link]

  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. Taylor & Francis. [Link]

  • Khan Academy. (2013). Steric hindrance. YouTube. [Link]

  • LibreTexts. (2020). 6.3: Carbonyl Protecting Groups. Chemistry LibreTexts. [Link]

  • Reddit. (2025). Inert atmosphere Technique. Reddit. [Link]

  • Fukao, T. (2025). Biochemistry, Ketogenesis. NIH National Center for Biotechnology Information. [Link]

  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [Link]

  • Chemeurope.com. (n.d.). Steric effects. Chemeurope.com. [Link]

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Technical Support Center: Synthesis of 2,2,5,5-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 2,2,5,5-tetramethylcyclopentanone. Our focus is on identifying and mitigating the formation of common side products to improve yield, purity, and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two predominant strategies for synthesizing this sterically hindered ketone. The most common laboratory-scale method involves the exhaustive methylation of cyclopentanone or a partially methylated precursor like 2,2,5-trimethylcyclopentanone.[1] A more classical, and industrially relevant, approach is the intramolecular cyclization of a substituted adipic acid derivative, a process known as the Dieckmann condensation for diesters or Thorpe-Ziegler reaction for dinitriles, followed by hydrolysis and decarboxylation.[2][3] A third, less common method involves the pyrolysis of the barium or thorium salt of α,α,α',α'-tetramethyladipic acid.[4]

Q2: My overall yield is consistently low. What are the most likely general causes?

Low yields can typically be attributed to two main factors: incomplete reaction and competing side reactions. In the methylation route, insufficient amounts of the methylating agent or base, or suboptimal reaction times can lead to incomplete conversion. For the Dieckmann condensation, the primary challenge is preventing intermolecular reactions, which lead to dimers or polymers instead of the desired five-membered ring.[3] This is particularly an issue if high-dilution conditions are not properly maintained. Furthermore, stringent anhydrous conditions are critical for the Dieckmann route, as moisture will quench the base and inhibit the necessary enolate formation.

Q3: What are the most common impurities I should screen for in my crude product?

The expected impurities are highly dependent on your chosen synthetic route.

  • Methylation Route: Expect to see under-methylated precursors, primarily 2,2,5-trimethylcyclopentanone.

  • Dieckmann Condensation Route: The most common impurities are the unreacted starting diester (e.g., diethyl 2,2,5,5-tetramethylhexanedioate) and the cyclic β-keto ester intermediate, which arises from incomplete hydrolysis and decarboxylation.

  • All Routes: Solvent residues and products from base-induced degradation or self-condensation can also be present.

Q4: What is the most effective method for purifying the final product?

Due to the potential for impurities with close boiling points, simple distillation may be insufficient. The recommended method is fractional distillation under reduced pressure (e.g., b.p. 55° C./20 mmHg), which enhances the separation of components.[1] For persistent impurities, chemical purification can be effective. For instance, washing the crude product with a dilute acid solution can remove basic side products. A patented method for purifying cyclopentanone involves refluxing the crude ketone with a small amount of syrupy phosphoric acid to polymerize or decompose impurities, followed by distillation.[5] This technique may be adaptable for this compound.

Troubleshooting Guide: Side Products & Experimental Failures
Problem 1: Significant amount of starting material detected in the crude product.

This issue indicates an incomplete reaction, a common problem in both primary synthetic routes.

  • Causality (Methylation Route): The reaction likely suffers from incomplete alkylation. This can be due to several factors:

    • Insufficient Base: The base (e.g., sodium hydride) is consumed by trace amounts of water or alcohol in the solvent or on the glassware.

    • Inadequate Stoichiometry: An insufficient molar equivalent of the methylating agent (e.g., dimethyl sulfate) was used.

    • Short Reaction Time: The reaction was not allowed to proceed to completion.

  • Troubleshooting Protocol (Methylation Route):

    • Ensure Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours. Use freshly distilled, anhydrous solvents (e.g., THF, toluene).

    • Optimize Reagent Stoichiometry: Use a slight excess of sodium hydride (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation. Ensure at least a stoichiometric amount of dimethyl sulfate is used relative to the enolate.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material before quenching the reaction.

    • Increase Reaction Temperature: If the reaction stalls at room temperature, gentle heating (e.g., to 40-50°C) may be required to drive it to completion, but be cautious of increased side reactions.

  • Causality (Dieckmann Condensation): Incomplete cyclization is often traced back to the deactivation of the base or unfavorable reaction equilibrium. The Dieckmann condensation is a reversible process, and its success hinges on the final, irreversible deprotonation of the resulting β-keto ester.[6]

    • Troubleshooting Protocol (Dieckmann Condensation):

      • Select an Appropriate Base: Use a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an aprotic solvent.[3] If using an alkoxide base, it must match the alkyl group of the ester to prevent transesterification (e.g., use sodium ethoxide with a diethyl ester).[7]

      • Verify Base Activity: Ensure the base has not degraded due to improper storage.

      • Maintain Anhydrous Conditions: As with the methylation route, moisture is highly detrimental.

Problem 2: Identification of a high molecular weight impurity, possibly a dimer.

This problem is characteristic of the Dieckmann condensation route when intermolecular reactions outcompete the desired intramolecular cyclization.

  • Causality: The fundamental principle of favoring intramolecular reactions is to maintain a very low concentration of the reactant. If the concentration is too high, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule.

  • Experimental Workflow for Minimizing Dimerization: The key is to employ high-dilution conditions .

    • Setup: In a large flask, place the bulk of the anhydrous solvent and the base (e.g., a suspension of NaH in THF).

    • Slow Addition: Dissolve the starting diester in a significant volume of the same anhydrous solvent. Add this solution to the base suspension dropwise over a long period (e.g., 4-8 hours) using a syringe pump.

    • Maintain Temperature: Keep the reaction at a constant temperature (e.g., reflux) to ensure a consistent reaction rate.

    • Vigorous Stirring: Ensure efficient mixing to rapidly disperse the added diester, keeping its instantaneous concentration low.

  • Visualizing the Competing Pathways:

    dieckmann_side_reaction start Diester Precursor enolate Enolate Intermediate start->enolate + Base intramolecular Intramolecular Attack (Favored at High Dilution) enolate->intramolecular intermolecular Intermolecular Attack (Favored at High Concentration) enolate->intermolecular product Desired Cyclic β-Keto Ester intramolecular->product dimer Dimer Side Product intermolecular->dimer

    Caption: Competing intramolecular vs. intermolecular reaction pathways.

Problem 3: Presence of a β-keto ester impurity in the final product.

This impurity indicates that the workup sequence after a successful Dieckmann condensation was incomplete.

  • Causality: The initial product of the Dieckmann condensation is a cyclic β-keto ester. To obtain the target ketone, this intermediate must undergo two subsequent steps: (1) Saponification (hydrolysis of the ester to a carboxylate) and (2) Decarboxylation (loss of CO2 from the resulting β-keto acid), which is typically thermally induced under acidic conditions. Incomplete hydrolysis or insufficient heating during the acidic workup will leave this impurity in the product.

  • Protocol for Complete Hydrolysis and Decarboxylation:

    • Saponification: After the cyclization is complete, quench the reaction carefully. Add a solution of aqueous NaOH or KOH and heat the mixture at reflux for several hours to ensure complete hydrolysis of the ester.

    • Acidification: Cool the mixture in an ice bath and carefully acidify with concentrated HCl or H2SO4 until the pH is ~1. This protonates the carboxylate and the enolate.

    • Decarboxylation: Gently heat the acidic mixture. You should observe effervescence as CO2 is evolved. Continue heating at reflux until gas evolution ceases completely.

    • Extraction: Cool the mixture, extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and proceed with purification.

  • Troubleshooting Flowchart for Post-Synthesis Analysis:

    troubleshooting_flowchart start Analyze Crude Product (GC-MS, NMR) check_sm Starting Material Present? start->check_sm check_dimer High MW Impurity Present? check_sm->check_dimer No action_sm Incomplete Reaction: - Check anhydrous conditions - Optimize reagent stoichiometry - Increase reaction time/temp check_sm->action_sm Yes check_bke β-Keto Ester Present? check_dimer->check_bke No action_dimer Intermolecular Reaction: - Implement high-dilution protocol - Use syringe pump for slow addition check_dimer->action_dimer Yes action_bke Incomplete Workup: - Ensure complete saponification - Heat sufficiently during acidic decarboxylation step check_bke->action_bke Yes success Proceed to Final Purification check_bke->success No action_sm->start Rerun Reaction action_dimer->start Rerun Reaction action_bke->start Reprocess Crude

    Caption: A decision tree for troubleshooting based on analytical data.

Data Summary Tables

Table 1: Common Side Products and Their Identification

Potential Side ProductAssociated RouteIdentification (Expected 1H NMR Signals)Identification (MS)
2,2,5-TrimethylcyclopentanoneMethylationPresence of a single proton signal (methine) α to the carbonyl.M+ peak corresponding to C8H14O.
Diethyl 2,2,5,5-tetramethylhexanedioateDieckmannCharacteristic quartet (~4.1 ppm) and triplet (~1.2 ppm) of an ethyl ester.M+ peak corresponding to C14H26O4.
Ethyl 2-oxo-3,3,5,5-tetramethylcyclopentane-1-carboxylateDieckmannPresence of ethyl ester signals; absence of symmetry in the alkyl region.M+ peak corresponding to C12H20O3.
Intermolecular DimerDieckmannComplex, broad signals in NMR; multiple carbonyls may be visible in 13C NMR.M+ peak approximately double that of the starting diester minus two ethoxy groups.

Table 2: Quick Troubleshooting Reference

Observed ProblemProbable CauseRecommended Action
Low Conversion Incomplete reaction (insufficient reagents/time, moisture)Verify anhydrous conditions, use slight excess of base, monitor reaction to completion.
Low Yield, Complex Mixture Intermolecular side reactionsImplement high-dilution conditions via syringe pump addition.
Product is an Ester, not a Ketone Incomplete hydrolysis/decarboxylationRe-subject the crude product to saponification and acidic decarboxylation with heat.
Difficulty in Final Purification Impurities with similar boiling pointsUse high-efficiency fractional distillation under vacuum; consider chemical purification.
References
  • Scholars Research Library. (n.d.). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Retrieved from [Link]

  • PrepChem. (2024). Synthesis of this compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanone. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US2513534A - Purification of cyclopentanone.
  • Chad's Prep. (2018). 21.6b Dieckmann Condensation Reactions. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Wittig Reaction with 2,2,5,5-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for one of the more challenging applications of the Wittig reaction: the olefination of sterically hindered ketones, specifically 2,2,5,5-tetramethylcyclopentanone. This ketone's structure, with four quaternary methyl groups flanking the carbonyl, presents significant steric barriers that can impede or halt the reaction. This document moves beyond standard protocols to explain the causality behind common failures and provides robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig reaction with this compound failing or giving very low yields?

The primary reason is severe steric hindrance. The four methyl groups on the cyclopentanone ring shield the electrophilic carbonyl carbon, making it difficult for the nucleophilic carbon of the Wittig reagent (the ylide) to approach and initiate the reaction.[1][2] This steric clash slows down the rate-determining step of the reaction, often leading to poor yields or reaction failure under standard conditions.[1][3]

Q2: What is the difference between a "stabilized" and an "unstabilized" ylide, and which is better for this ketone?

  • Stabilized Ylides: These have an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon. This delocalizes the negative charge through resonance, making the ylide more stable but significantly less reactive.[2][4][5] Stabilized ylides are generally a poor choice for sterically hindered ketones like this compound and will likely result in reaction failure. [3][6]

  • Unstabilized Ylides: These have alkyl or hydrogen substituents on the carbanionic carbon. They are much more reactive and are the required choice for forcing a reaction with a hindered ketone.[2] However, they are also less stable and require more careful handling.

Q3: My ylide formation seems successful (deep red/orange color), but the reaction still doesn't work after adding the ketone. What's wrong?

This classic observation points to the second major challenge: the nucleophilic addition of the ylide to the ketone is the bottleneck. The steric hindrance of this compound can make this step extremely slow or energetically unfavorable, even with a highly reactive, unstabilized ylide. Furthermore, if you used a lithium base (like n-BuLi) to form your ylide, the resulting lithium salts can sometimes interfere with the reaction mechanism, further reducing yields.[2][3][6]

Q4: When should I stop troubleshooting the Wittig reaction and try an alternative?

If you have already optimized reaction time and temperature with a reactive, unstabilized ylide under salt-free conditions and are still seeing poor yields, it is time to consider a more powerful alternative. For sterically demanding ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often the superior choice.[1][3][6]

Troubleshooting Guide: Low to No Product Yield

This section breaks down the most common failure point—low yield—into its constituent causes and provides targeted solutions.

Logical Flow for Troubleshooting

The following diagram outlines a decision-making process for troubleshooting your reaction.

Troubleshooting_Flow start Reaction Failure: Low/No Yield check_ylide 1. Confirm Ylide Formation (e.g., color change) start->check_ylide ylide_fail Troubleshoot Ylide Prep: - Check base quality - Ensure anhydrous solvent - Verify phosphonium salt purity check_ylide->ylide_fail No ylide_ok Ylide Formation Appears Successful check_ylide->ylide_ok Yes check_conditions 2. Assess Reaction Conditions ylide_ok->check_conditions conditions_solution Optimize Conditions: - Increase reaction time (24-72h) - Elevate temperature (reflux) - Use a more reactive ylide check_conditions->conditions_solution Not Optimized check_salts 3. Are Lithium Salts Present? check_conditions->check_salts Optimized salts_solution Switch to Salt-Free Conditions: - Use NaH or KHMDS as base - See Protocol 1 check_salts->salts_solution Yes consider_hwe 4. Persistent Low Yield check_salts->consider_hwe No hwe_solution Switch to Horner-Wadsworth-Emmons (HWE) Reaction - More nucleophilic reagent - Easier purification - See Protocol 2 consider_hwe->hwe_solution Yes

Caption: Troubleshooting decision tree for the Wittig reaction.

Potential Cause 1: Ineffective Ylide Formation

Even before considering the ketone, the ylide must be formed efficiently.

  • Causality: The ylide is formed by deprotonating the phosphonium salt.[4] This requires a sufficiently strong base and strictly anhydrous conditions, as any moisture will quench the base and the ylide.

  • Solutions:

    • Base Selection: Use a strong base. For unstabilized ylides, n-Butyllithium (n-BuLi), Sodium Hydride (NaH), or Sodium Amide (NaNH₂) are common.[4] Ensure the base is fresh and properly titrated (especially n-BuLi).

    • Solvent Purity: Use freshly distilled, anhydrous solvents (e.g., THF, Diethyl Ether).

    • Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C) to prevent ylide decomposition, then allow it to warm to room temperature before adding the ketone.

BaseTypical SolventProsCons for this Reaction
n-BuLi THF, EtherFast, solubleIntroduces Li+ salts which can inhibit the reaction.[2][6][7]
NaH THF, DMSOInexpensive, creates salt-free conditionsHeterogeneous reaction, can be slower. Requires careful handling.
KHMDS/NaHMDS THFSoluble, potent, creates salt-free conditionsMore expensive, hygroscopic.
Potential Cause 2: Insufficient Reactivity to Overcome Steric Hindrance
  • Causality: The steric bulk of this compound dramatically increases the activation energy for the initial nucleophilic attack. Standard reaction times (1-4 hours) are often insufficient.

  • Solutions:

    • Increase Reaction Time: Extend the reaction period significantly, from 24 hours up to 72 hours, while monitoring by TLC or GC-MS.

    • Increase Temperature: If the ylide is thermally stable, gently refluxing the reaction mixture can provide the necessary energy to overcome the steric barrier. Be aware that this can also promote ylide decomposition.

    • Use a Less Hindered Ylide: If your protocol allows, using a smaller, more reactive ylide like methylenetriphenylphosphorane (Ph₃P=CH₂) is most likely to succeed, as it has the smallest steric footprint.[6][8]

Strategic Pivot: The Horner-Wadsworth-Emmons (HWE) Reaction

When the Wittig reaction fails with a sterically hindered ketone, the HWE reaction is the most effective and logical next step.[1][3][6]

Why the HWE Reaction is Superior for this Substrate
  • Increased Nucleophilicity: The HWE reagent, a phosphonate carbanion, is generally more nucleophilic than the corresponding phosphorus ylide, making it more effective at attacking sterically shielded carbonyls.[9]

  • Favorable Byproduct: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed during aqueous workup.[9] This is a significant advantage over the often-problematic purification to remove triphenylphosphine oxide (TPPO) from Wittig reactions.

Wittig vs. HWE at a Glance

Wittig_vs_HWE cluster_0 Wittig Reaction cluster_1 HWE Reaction w_reagent Reagent: Phosphonium Ylide w_nucleo Less Nucleophilic w_byproduct Byproduct: Triphenylphosphine Oxide (TPPO) (Often difficult to remove) w_ketone Poor for Hindered Ketones h_reagent Reagent: Phosphonate Carbanion h_nucleo More Nucleophilic h_byproduct Byproduct: Dialkyl Phosphate Salt (Water-soluble, easy to remove) h_ketone Excellent for Hindered Ketones

Sources

Technical Support Center: Overcoming the Low Reactivity of 2,2,5,5-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,2,5,5-tetramethylcyclopentanone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the synthetic utility of this unique ketone. My objective is to provide not just solutions, but a foundational understanding of the principles governing its reactivity, enabling you to design more effective and robust experimental strategies.

Section 1: Understanding the Core Challenge: Unraveling the Inert Nature of this compound

The primary obstacle in utilizing this compound is its profound lack of reactivity in standard carbonyl chemistry. This inertness stems from two key structural features.

FAQ: Why is this compound so unreactive compared to cyclopentanone?

Answer: The low reactivity is a direct consequence of severe steric hindrance. The carbonyl carbon, the primary site for nucleophilic attack, is flanked by two quaternary carbons (C2 and C5), each bearing two methyl groups. These four methyl groups form a dense steric shield, physically blocking the trajectory of incoming nucleophiles. This concept, known as steric hindrance, dramatically increases the activation energy for addition reactions.[1][2]

Furthermore, a second, equally important feature is the complete absence of α-protons . The C2 and C5 positions are fully substituted. This structural element entirely precludes the formation of an enolate under basic or acidic conditions, rendering a vast portfolio of classic carbonyl reactions (e.g., aldol condensations, α-halogenation, alkylations) impossible with this substrate.[3]

Section 2: Troubleshooting Guide for Common Synthetic Transformations

This section addresses frequent experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My Grignard (or Organolithium) reaction is failing to produce the tertiary alcohol. I observe only the starting material upon workup. What's happening and what can I do?

Answer: This is the most common issue encountered. The steric bulk of the tetramethyl frame is preventing the organometallic reagent from accessing and attacking the electrophilic carbonyl carbon. Standard Grignard reactions are highly sensitive to steric effects.[4]

Causality: The transition state for the nucleophilic addition is too high in energy due to steric repulsion between the incoming nucleophile and the ketone's four α-methyl groups.

Troubleshooting Strategies:

  • Switch to a More Reactive Nucleophile (with caution): While organolithium reagents are generally more reactive than Grignards, they are also stronger bases and may not offer a significant advantage here due to the overwhelming steric barrier. A more effective strategy is to transmetalate the Grignard or organolithium reagent to generate a more reactive and sterically less demanding organocerium reagent using cerium(III) chloride (the Luche reaction conditions). Organocerium reagents exhibit higher oxophilicity and can react with hindered ketones where Grignards fail.

  • Employ Lewis Acid Catalysis: The addition of a strong Lewis acid, such as titanium tetrachloride (TiCl4) or zinc chloride (ZnCl2), can activate the carbonyl group. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it a more attractive target for the nucleophile.[5]

  • Alternative Reaction: The Reformatsky Reaction: For adding ester-derived fragments, the Reformatsky reaction is an excellent choice for hindered ketones.[6][7][8] It uses a less reactive and more sterically forgiving organozinc enolate, which can successfully add to the carbonyl.[9] For exceptionally stubborn cases, a samarium(II) iodide (SmI2)-promoted Reformatsky-type coupling has proven highly effective in sterically demanding contexts.[10]

Question 2: I am attempting a Wittig reaction to form an alkene, but the reaction is sluggish and gives a very low yield. How can I overcome this?

Answer: The Wittig reaction is notoriously difficult with sterically hindered ketones.[11] The mechanism proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[12][13] The formation of this intermediate is severely disfavored due to the steric clash between the bulky triphenylphosphine group of the ylide and the methyl groups on the ketone.

Causality: The steric congestion in the transition state leading to the oxaphosphetane is prohibitively high. Stabilized ylides are particularly unreactive towards hindered ketones.[11]

Troubleshooting Strategies:

  • Use a Non-Stabilized Ylide with Forcing Conditions: A non-stabilized ylide like methylenetriphenylphosphorane (Ph3P=CH2) is more reactive and offers the best chance of success, though yields may still be modest.[13] You may need to use higher temperatures and longer reaction times. However, this approach often fails.

  • Alternative Reaction: The Corey-Chaykovsky Reaction: This is the superior method for methylene transfer to a hindered ketone.[14][15] It uses a smaller sulfur ylide (e.g., dimethyloxosulfonium methylide or dimethylsulfonium methylide), which adds to the carbonyl to form a betaine intermediate.[16] This intermediate then undergoes an intramolecular SN2 reaction to form an epoxide, which can be subsequently converted to other functionalities. The key advantage is that the leaving group (dimethyl sulfide or DMSO) is much smaller than triphenylphosphine oxide, and the mechanism avoids the highly congested four-membered ring intermediate of the Wittig reaction.[16][17]

Question 3: I need to reduce the ketone to 2,2,5,5-tetramethylcyclopentanol. Standard sodium borohydride (NaBH4) reduction is extremely slow. What are my options?

Answer: Similar to carbon nucleophiles, the approach of a hydride donor is also sterically hindered. NaBH4 is a relatively mild reducing agent and often insufficient for such a congested ketone.

Causality: The steric shield impedes the delivery of the hydride ion (H⁻) from the borohydride complex to the carbonyl carbon.

Troubleshooting Strategies:

  • Use a More Powerful Hydride Reagent: Lithium aluminum hydride (LiAlH4) is a much stronger reducing agent and will be more effective than NaBH4. However, it requires anhydrous conditions and a more careful workup.

  • Catalytic Hydrogenation: This is an excellent and often clean method for reducing hindered ketones.[18] It requires optimization of catalyst, pressure, and temperature.

    • Catalyst Choice: Platinum(IV) oxide (PtO2, Adams' catalyst) or rhodium-on-alumina (Rh/Al2O3) are often effective for hydrogenating sterically hindered ketones.

    • Reaction Conditions: Elevated hydrogen pressure (50-100 atm) and temperature (50-100 °C) are typically required to overcome the steric barrier and achieve a reasonable reaction rate.[2] The solvent choice, such as ethanol, ethyl acetate, or acetic acid, can also influence the reaction efficiency.

Summary of Recommended Strategies
Desired TransformationStandard Method (Often Fails)Recommended Alternative(s)Key Rationale for Alternative
C-C Bond Formation Grignard/Organolithium Reaction1. Organocerium Reagents (Luche) 2. Reformatsky Reaction (Zn or SmI₂)Bypasses steric sensitivity of Grignards; uses less reactive, more selective organometallics.
Olefination (C=O to C=CR₂) Wittig ReactionCorey-Chaykovsky Reaction (to form epoxide)Avoids sterically congested oxaphosphetane intermediate; uses smaller sulfur ylide.[15]
Reduction (C=O to CH-OH) Sodium Borohydride (NaBH₄)1. Lithium Aluminum Hydride (LiAlH₄) 2. Catalytic Hydrogenation (e.g., PtO₂, high pressure)Employs a more powerful hydride source or bypasses solution-phase steric issues via a surface-catalyzed reaction.

Section 3: Validated Experimental Protocols

The following protocols are designed to provide a robust starting point for your experiments.

Protocol 1: Corey-Chaykovsky Epoxidation

This protocol describes the formation of 2,2,5,5-tetramethyl-1-oxaspiro[2.4]heptane.

Materials:

  • Trimethylsulfonium iodide (or trimethylsulfoxonium iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • This compound

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes three times to remove mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMSO to the flask via syringe.

  • Slowly add trimethylsulfonium iodide (1.2 eq) portion-wise to the NaH suspension. The mixture will evolve hydrogen gas (use a bubbler). Stir at room temperature for 1 hour until gas evolution ceases and a clear, homogeneous solution of the ylide is formed.

  • Reaction with Ketone: Cool the ylide solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMSO or THF and add it dropwise to the ylide solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 2: High-Pressure Catalytic Hydrogenation

This protocol describes the reduction to 2,2,5,5-tetramethylcyclopentanol.

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (high-purity)

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer and pressure gauge.

Procedure:

  • Catalyst Loading: To the autoclave vessel, add this compound (1.0 eq) and the solvent (e.g., ethanol).

  • Under a gentle stream of nitrogen, carefully add the PtO₂ catalyst (typically 1-5 mol%).

  • Reaction Setup: Seal the autoclave according to the manufacturer's instructions.

  • Purge the system by pressurizing with nitrogen (to ~10 atm) and then venting, repeating this cycle three times.

  • Purge the system with hydrogen gas (to ~10 atm) and vent, repeating this cycle three times.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 70 atm / ~1000 psi).

  • Begin stirring and heat the vessel to the target temperature (e.g., 60 °C).

  • Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete (typically 12-48 hours).

  • Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Purge the vessel with nitrogen.

  • Carefully open the autoclave and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified further if necessary.

Section 4: Visualizing the Chemistry

Diagram 1: Troubleshooting Workflow for Nucleophilic Addition

This diagram outlines the decision-making process when a standard nucleophilic addition fails.

G start Start: Reaction with This compound fail Reaction Fails: No Product Observed start->fail q1 Is the nucleophile a Grignard/RLi? fail->q1 Check Reagent q2 Is the nucleophile an ester enolate? fail->q2 Check Reagent lewis General Strategy: Add Lewis Acid Catalyst (e.g., CeCl₃, TiCl₄) fail->lewis luche Strategy 1: Switch to Organocerium (Luche Conditions) q1->luche Yes reformatsky Strategy 2: Use Reformatsky Reaction (Zn or SmI₂) q2->reformatsky Yes success Reaction Succeeds luche->success reformatsky->success lewis->success G cluster_wittig Wittig Reaction cluster_corey Corey-Chaykovsky Reaction ketone_w Hindered Ketone intermediate_w [ Oxaphosphetane Intermediate ] Sterically Congested (High Energy) ketone_w->intermediate_w + ylide_w Ph₃P=CH₂ ylide_w->intermediate_w product_w Alkene + Ph₃P=O intermediate_w->product_w Decomposition ketone_c Hindered Ketone intermediate_c [ Betaine Intermediate ] Less Congested (Lower Energy) ketone_c->intermediate_c + ylide_c Me₂S=O=CH₂ ylide_c->intermediate_c product_c Epoxide + Me₂SO intermediate_c->product_c Intramolecular SN2

Caption: Comparison of Wittig and Corey-Chaykovsky reaction pathways.

Section 5: References

  • Hydrogenation of Furfural to Cyclopentanone in Tert–Butanol-Water Medium: A Study of the Reaction Intermediates Reactivity Using Cu/ZnO/Al2O3 as Catalyst. (2023). MDPI. [Link]

  • This compound - 4541-35-9, C9H16O, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSrc. [Link]

  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. (n.d.). PMC - NIH. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Synthesis of this compound. (n.d.). PrepChem.com. [Link]

  • SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts. (n.d.). PMC - NIH. [Link]

  • Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Selective catalytic hydrogenation of furfural to cyclopentanone over Ru-Co bimetallic catalyst. (2022). ScienceAsia. [Link]

  • A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. (2023). PMC - NIH. [Link]

  • Johnson–Corey–Chaykovsky reaction. (n.d.). Wikipedia. [Link]

  • Reformatsky Reaction. (n.d.). RecNotes. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Reactions with Grignard Reagents. (2023). Chemistry LibreTexts. [Link]

  • How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. (2018). Reddit. [Link]

  • Reformatsky reaction. (n.d.). Wikipedia. [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. (n.d.). ACS. [Link]

  • Wittig reaction of 2,2-disubsitituted cyclopentane-1,3-dione. (2000). ResearchGate. [Link]

  • Synergetic effects of hydrogenation and acidic sites in phosphorus-modified nickel catalysts for the selective conversion of furfural to cyclopentanone. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Reformatsky Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Grignard Reactions in Cyclopentyl Methyl Ether. (2016). Wiley Online Library. [Link]

  • Wittig reaction. (n.d.). Wikipedia. [Link]

  • The Pressure Dependence of Sterically Hindered Organic Reactions of Ketones. (2002). Taylor & Francis Online. [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). (n.d.). Master Organic Chemistry. [Link]

  • Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. (n.d.). ACS Publications. [Link]

  • Grignard Reactions in Cyclopentyl Methyl Ether. (2016). ResearchGate. [Link]

  • Reformatsky Reaction. (2023). Chemistry LibreTexts. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2,2,5,5-Tetramethylcyclopentanone Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reduction of 2,2,5,5-tetramethylcyclopentanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered ketone. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this specific chemical transformation and achieve optimal results in your experiments.

Introduction

The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis. However, the steric hindrance presented by this compound, with its four methyl groups flanking the carbonyl, poses a significant challenge. This steric bulk impedes the approach of the reducing agent, often leading to sluggish reactions, incomplete conversions, or the need for more forceful conditions. This guide provides practical, experience-driven advice to overcome these hurdles, ensuring a high yield and purity of the desired 2,2,5,5-tetramethylcyclopentanol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the reduction of this compound.

Issue 1: Low or No Conversion of the Starting Material

Question: I have set up the reduction of this compound using sodium borohydride (NaBH₄) in methanol, but I am observing very low conversion even after an extended reaction time. What could be the problem?

Answer:

This is a common issue when dealing with sterically hindered ketones like this compound. The bulky methyl groups shield the carbonyl carbon, making it difficult for the hydride to attack. Here are several factors to consider and troubleshoot:

  • Insufficient Reaction Time or Temperature: Due to the steric hindrance, this reduction requires more forcing conditions than a typical ketone reduction. A published procedure for this specific transformation recommends stirring at 70°C for 15 hours.[1] If you are running the reaction at room temperature, you will likely see little to no conversion.

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of sodium borohydride. For every mole of the ketone, at least one mole of NaBH₄ is theoretically required (as each NaBH₄ can deliver four hydride ions). However, in practice, and especially for hindered substrates, a larger excess is often necessary to drive the reaction to completion. The aforementioned procedure uses a significant excess of NaBH₄.[1]

  • Solvent System: The choice of solvent is crucial. While methanol is a common solvent for NaBH₄ reductions, a mixture of methanol and water is recommended for this specific substrate.[1] The protic solvent not only dissolves the NaBH₄ but also participates in the mechanism by protonating the intermediate alkoxide.

  • Quality of Sodium Borohydride: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh bottle of NaBH₄ or one that has been properly stored in a desiccator.

Experimental Protocol: Sodium Borohydride Reduction of this compound [1]

  • Dissolve 54.9 g of this compound in a mixture of 95 ml of methanol and 95 ml of water.

  • To this solution, add 24.0 g of sodium borohydride.

  • Stir the mixture at 70°C for 15 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, concentrate the reaction solution under reduced pressure.

  • Add 100 ml of water to the residue.

  • Extract the product twice with 100 ml of chloroform.

  • Combine the organic layers and wash with 100 ml of a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting 2,2,5,5-tetramethylcyclopentanol by distillation under reduced pressure.

Issue 2: Incomplete Reaction and Difficulty in Purification

Question: My reaction has stalled at about 50% conversion, and I'm having trouble separating the product alcohol from the starting ketone. What are my options?

Answer:

Stalled reactions are frustrating, but there are several strategies you can employ:

  • Re-treatment with Fresh Reducing Agent: If you suspect your initial batch of NaBH₄ was not fully active, you can carefully add a fresh portion of the reagent to the reaction mixture and continue heating.

  • Switch to a More Powerful Reducing Agent: If NaBH₄ is proving too weak, Lithium Aluminium Hydride (LiAlH₄) is a much more potent reducing agent and is highly effective for hindered ketones.[2][3][4][5] However, LiAlH₄ is also much more reactive and requires strict anhydrous conditions and careful handling. It reacts violently with water and protic solvents.[4][5]

Reducing AgentReactivitySolventWorkup
Sodium Borohydride (NaBH₄)ModerateProtic solvents (e.g., methanol, ethanol, water)[6][7][8]Acidic or aqueous quench[6]
Lithium Aluminium Hydride (LiAlH₄)Very HighAprotic ethers (e.g., diethyl ether, THF)[4]Careful sequential addition of water and base[5]
  • Alternative Reduction Method: Meerwein-Ponndorf-Verley (MPV) Reduction: This is a highly chemoselective method for reducing ketones and aldehydes using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol.[9][10][11][12] The equilibrium nature of the reaction can be driven to completion by distilling off the acetone byproduct. This method is particularly useful if your molecule contains other functional groups that would be reduced by hydride reagents.[10]

Workflow for Optimizing the Reduction

G cluster_start Initial Attempt cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting cluster_end Final Step start NaBH4 Reduction in MeOH/H2O at 70°C analysis Monitor by TLC/GC start->analysis complete Reaction Complete (>95% Conversion) analysis->complete incomplete Incomplete Reaction analysis->incomplete workup Aqueous Workup & Purification complete->workup reagent Add more NaBH4 Continue heating incomplete->reagent stronger_reagent Use LiAlH4 (anhydrous conditions) incomplete->stronger_reagent alternative Meerwein-Ponndorf-Verley Reduction incomplete->alternative reagent->analysis stronger_reagent->analysis alternative->analysis

Caption: Workflow for optimizing the reduction of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to reduce compared to cyclopentanone?

A1: The difficulty arises from steric hindrance. The four methyl groups on the carbons adjacent to the carbonyl group create a crowded environment, physically blocking the approach of the hydride ion from the reducing agent to the electrophilic carbonyl carbon.[13]

Q2: Can I use catalytic hydrogenation for this reduction?

A2: Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni) is a powerful reduction method.[14][15][16][17] For a sterically hindered ketone, this approach might require high pressures and temperatures. A potential advantage is that it can sometimes offer different stereoselectivity compared to hydride reductions. However, the catalyst can be sensitive to impurities, and the specialized equipment (hydrogenator) may not be available in all labs.

Q3: What analytical techniques are best for monitoring the reaction progress?

A3:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of the starting ketone and the appearance of the product alcohol. The alcohol is typically more polar and will have a lower Rf value than the ketone.

  • Gas Chromatography (GC): For a more quantitative analysis, GC is an excellent method. It can accurately determine the ratio of starting material to product in your reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and to check for the presence of any remaining starting material.

Q4: Are there any safety concerns I should be aware of?

A4:

  • Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, NaBH₄ is still a flammable solid and can react with acidic solutions to release flammable hydrogen gas.

  • Lithium Aluminium Hydride (LiAlH₄): This reagent is highly pyrophoric and reacts violently with water and other protic solvents. It should only be handled by experienced personnel in a fume hood and under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Methanol and chloroform are toxic and flammable. Diethyl ether and THF are highly flammable. Always work in a well-ventilated fume hood and take appropriate fire safety precautions.

References

  • What's a good reducing agent for a sterically hindered ketone? : r/OrganicChemistry - Reddit. [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Chad's Prep. [Link]

  • Enantioselective Reduction of Ketones. University of Calgary. [Link]

  • Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Sheffield. [Link]

  • A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. Molecules. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 2,2,5,5-tetramethylcyclopentanol. PrepChem. [Link]

  • REDUCING-AGENT.pdf. Career Endeavour. [Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. [Link]

  • Meerwein–Ponndorf–Verley reduction. Wikipedia. [Link]

  • Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. The Journal of Organic Chemistry. [Link]

  • Synergetic effects of hydrogenation and acidic sites in phosphorus-modified nickel catalysts for the selective conversion of furfural to cyclopentanone. Catalysis Science & Technology. [Link]

  • Branched-Selective Direct α-Alkylation of Cyclic Ketones with Simple Alkenes. Journal of the American Chemical Society. [Link]

  • Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. Organic Process Research & Development. [Link]

  • What is the mechanism for reducing cyclic compounds with LAH? Quora. [Link]

  • reduction of aldehydes and ketones. Chemguide. [Link]

  • NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. YouTube. [Link]

  • Hydrogenation of Furfural to Cyclopentanone in Tert–Butanol-Water Medium: A Study of the Reaction Intermediates Reactivity Using Cu/ZnO/Al2O3 as Catalyst. Catalysts. [Link]

  • Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. Catalysts. [Link]

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Carbonyl reduction. Wikipedia. [Link]

  • This compound. Chem-Online. [Link]

  • Uncatalyzed Meerwein-Ponndorf-Oppenauer-Verley Reduction of Aldehydes and Ketones under Supercritical Conditions. The Journal of Organic Chemistry. [Link]

  • CHEM 335 Lecture 11-10-25 Covering aldehyde & ketone reactivity differences and carbonyl reductions. YouTube. [Link]

  • When LiAlH4 reduces 3-methylcyclopentanone, the product mixture c... - Pearson. Pearson. [Link]

  • Synthesis of 2,5,5-trimethylcycloheptanone. ResearchGate. [Link]

  • 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. Chemistry LibreTexts. [Link]

  • The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal. [Link]

  • Diastereoselective Cyclopentane Construction. ResearchGate. [Link]

  • Advances in Cyclopentanone Production via Furfural Hydrogenation. Energy Environmental Protection. [Link]

  • Ketones to Alcohols, Part 3: Meerwein-Ponndorf-Verley Reduction. YouTube. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • Access to Highly Functionalized Cyclopentenones via Diastereoselective Pauson Khand Reaction of Siloxy-Tethered 1,7-Enynes. ChemRxiv. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Renewable Cyclopentanol From Catalytic Hydrogenation-Rearrangement of Biomass Furfural Over Ruthenium-Molybdenum Bimetallic Catalysts. Frontiers in Chemistry. [Link]

  • Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. The Journal of Organic Chemistry. [Link]

  • Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO). Molecules. [Link]

  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Molecules. [Link]

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Technical Support Center: Column Chromatography Purification of 2,2,5,5-Tetramethylcyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support center for the purification of 2,2,5,5-Tetramethylcyclopentanone and its derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful purification outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the column chromatography of this compound derivatives.

Q1: What is the best stationary phase for the purification of this compound derivatives?

For the purification of moderately polar compounds like ketones, silica gel is the most commonly used and effective stationary phase.[1] Its porous structure and hydroxyl groups on the surface allow for good separation based on polarity. Alumina can also be an option, particularly if the compound is sensitive to the acidic nature of silica gel.[2][3]

Q2: How do I select an appropriate mobile phase (eluent)?

The choice of mobile phase is critical for achieving good separation.[1] For this compound and its derivatives, a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is typically effective. The optimal ratio of these solvents should be determined using Thin Layer Chromatography (TLC) beforehand.[4] Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on the TLC plate for the best separation on the column.[5][6]

Q3: My this compound derivative is colorless. How can I track it during column chromatography?

Since many organic compounds are colorless, tracking them during column chromatography requires indirect methods.[7][8] The most common approach is to collect fractions of the eluent as it comes off the column and then analyze these fractions using TLC.[7][8][9] By spotting each fraction on a TLC plate alongside a reference spot of your crude mixture, you can identify which fractions contain your purified compound.[7] Staining the TLC plate with a visualizing agent like potassium permanganate or p-anisaldehyde can help detect the spots of UV-inactive compounds.[10]

Q4: What is the difference between gravity chromatography and flash chromatography?

The primary difference is the method of solvent elution. In gravity chromatography, the mobile phase moves through the stationary phase under the force of gravity alone.[11] In flash chromatography, positive pressure (usually from compressed air or nitrogen) is applied to the top of the column to force the solvent through more quickly.[11] Flash chromatography is generally faster and often provides better separation for challenging mixtures.

Q5: Can I reuse my chromatography column?

While it is technically possible to wash and reuse a column, it is generally not recommended for high-purity applications. Residual compounds from a previous separation can contaminate your current purification. For routine purifications where the same compound is isolated repeatedly, careful cleaning and regeneration might be acceptable. However, for sensitive applications or when purifying different compounds, it is best to use a fresh column.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your column chromatography experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Bands 1. Inappropriate Mobile Phase: The polarity of the eluent may be too high, causing all compounds to elute too quickly.[1] 2. Column Overloading: Too much sample has been loaded onto the column.[1] 3. Poorly Packed Column: The stationary phase is not packed uniformly, leading to channeling.[1] 4. Sample Band is too wide: The initial sample was loaded in too much solvent.1. Optimize Mobile Phase: Use TLC to find a less polar solvent system that provides better separation.[4] Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[2] 2. Reduce Sample Load: As a general rule, the sample mass should not exceed 1-5% of the stationary phase mass.[1] 3. Repack the Column: Ensure the stationary phase is packed evenly without any cracks or air bubbles.[1] 4. Concentrate the Sample: Dissolve the sample in the minimum amount of solvent for loading.[12]
Compound Not Eluting from the Column 1. Mobile Phase is Not Polar Enough: The eluent does not have sufficient polarity to move the compound down the column. 2. Compound Decomposition: The compound may be unstable on the silica gel.[2][3] 3. Compound is Insoluble in the Mobile Phase: The compound has precipitated on the column.[2]1. Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent mixture.[2] 2. Test Compound Stability: Run a 2D TLC to check for decomposition on silica.[13] If unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[2][3] 3. Change Loading Technique: If the compound is not soluble in the eluting solvent, consider "dry loading" where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.[2][12]
Cracked or Channeled Column Bed 1. Running the Column Dry: The solvent level dropped below the top of the stationary phase. 2. Improper Packing: The slurry was not allowed to settle properly, or the column was disturbed after packing.1. Maintain Solvent Level: Always keep the solvent level above the stationary phase.[7] 2. Careful Packing and Handling: Pack the column carefully and avoid moving or bumping it after the bed has settled.
Tailing or Streaking of Bands 1. Compound is too Polar for the Eluent: Strong interactions with the stationary phase can cause tailing.[1] 2. Acidic or Basic Compound: The compound may be interacting with the acidic silanol groups on the silica gel.[14] 3. Sample Overloading: High sample concentration can lead to tailing.1. Increase Eluent Polarity: A more polar mobile phase can reduce tailing by competing for binding sites on the stationary phase.[2] 2. Add a Modifier: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can help. For acidic compounds, a small amount of acetic or formic acid can be beneficial.[6][14] 3. Decrease Sample Concentration: Load a more dilute solution of your sample.
No Compound Detected in Fractions 1. Compound Eluted in the Solvent Front: The mobile phase was too polar, and the compound eluted very quickly.[2] 2. Fractions are too Dilute: The compound is present but at a concentration below the detection limit of your analysis method.[2] 3. Incorrect Solvent System: You may have accidentally used the wrong solvents.[2]1. Check the First Few Fractions: Analyze the initial fractions collected. Use a less polar eluent for the next attempt. 2. Concentrate Fractions: Try concentrating a few of the collected fractions before TLC analysis.[2] 3. Verify Solvents: Double-check that you have used the correct solvents in the correct proportions.[2]

III. Key Experimental Protocols

This section provides step-by-step methodologies for key procedures in column chromatography.

Protocol 1: Slurry Packing a Chromatography Column

A well-packed column is essential for good separation.[1] The slurry method is a reliable way to achieve a uniform column bed.

  • Prepare the Column: Ensure the column is clean, dry, and clamped securely in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[15]

  • Make the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent you plan to use. Stir gently to create a homogenous slurry without air bubbles.

  • Pack the Column: Pour the slurry into the column in a single, continuous motion. Use a funnel to avoid spilling.

  • Settle the Packing: Open the stopcock at the bottom of the column and allow the solvent to drain. As the solvent drains, gently tap the side of the column to encourage even settling of the silica gel. Never let the solvent level fall below the top of the silica bed.[7]

  • Add a Protective Layer: Once the silica gel has settled, add a thin layer of sand to the top to prevent disruption of the bed when adding solvent or the sample.[12]

Protocol 2: Sample Loading

Proper sample loading is crucial for achieving narrow bands and good resolution.

Wet Loading
  • Dissolve your crude sample in the minimum amount of the mobile phase.[1][12]

  • Carefully add the sample solution to the top of the column using a pipette, disturbing the top layer of sand as little as possible.[12]

  • Open the stopcock and allow the sample to absorb onto the silica gel until the solvent level is just at the top of the sand.[12]

  • Carefully add a small amount of fresh eluent and again allow it to drain to the top of the sand. Repeat this step once more to ensure all the sample is loaded onto the silica.[12]

Dry Loading

This method is ideal for samples that are not very soluble in the initial eluent.[12]

  • Dissolve your crude sample in a suitable volatile solvent.

  • Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to the solution.[12]

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder of your sample adsorbed onto the silica gel.[12]

  • Carefully add this powder to the top of the packed column.[12]

Protocol 3: Running the Column and Fraction Collection
  • After loading the sample, carefully fill the column with the mobile phase.

  • Open the stopcock and begin collecting the eluent in labeled test tubes or flasks.[7]

  • Maintain a constant flow rate. For flash chromatography, apply gentle pressure.

  • Continuously add fresh eluent to the top of the column, never allowing the solvent level to drop below the top of the stationary phase.[7]

  • If using a gradient elution, gradually increase the polarity of the mobile phase according to your predetermined plan.[2]

  • Analyze the collected fractions by TLC to determine which ones contain your purified product.[7]

  • Combine the pure fractions and remove the solvent to isolate your purified this compound derivative.[7]

IV. Visual Guides

General Column Chromatography Workflow

Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Overview of the column chromatography process.

Troubleshooting Decision Tree for Poor Separation

Troubleshooting Start Poor Separation Observed Check_Rf Was TLC performed to optimize the solvent system? Start->Check_Rf Check_Load Was the sample load <5% of silica mass? Check_Rf->Check_Load Yes Solvent_Issue Re-optimize solvent system using TLC. Aim for Rf 0.2-0.4. Check_Rf->Solvent_Issue No Check_Packing Is the column packing uniform without cracks? Check_Load->Check_Packing Yes Load_Issue Reduce the amount of sample loaded onto the column. Check_Load->Load_Issue No Packing_Issue Repack the column carefully using the slurry method. Check_Packing->Packing_Issue No Success Separation Improved Check_Packing->Success Yes Solvent_Issue->Success Load_Issue->Success Packing_Issue->Success

Sources

Technical Support Center: Identifying Byproducts in 2,2,5,5-Tetramethylcyclopentanone Reactions by NMR

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This technical support guide provides troubleshooting assistance for identifying common byproducts in reactions involving 2,2,5,5-tetramethylcyclopentanone using Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections offer a blend of theoretical understanding and practical, step-by-step guidance to address challenges encountered during synthesis and analysis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the typical byproducts I might encounter in reactions with this compound?

A1: Byproduct formation is highly dependent on your specific reaction conditions. However, due to the structure of this compound, which lacks alpha-hydrogens on one side of the carbonyl, some common side reactions are less likely (e.g., certain self-condensations). Common byproducts can arise from:

  • Aldol condensation: Under basic conditions, the enolizable alpha-hydrogens can participate in self-condensation or reactions with other carbonyl compounds.[1][2][3][4]

  • Baeyer-Villiger oxidation: When using peroxy acids, you can form a lactone, but over-oxidation or alternative rearrangements are possible.[5][6][7][8][9]

  • Rearrangement products: Under acidic conditions, carbocation intermediates can lead to ring expansion or other skeletal rearrangements.

  • Unreacted starting material: Incomplete reactions are a common source of "byproducts" in your final spectrum.

Q2: My ¹H NMR spectrum has a number of unexpected singlets in the 1.0-1.5 ppm region. What could they be?

A2: The methyl groups of this compound appear as a characteristic singlet. The presence of multiple singlets in this region often points to byproducts where the symmetry of the starting material is lost. Each new methyl environment will produce a distinct singlet. These could be from aldol adducts, rearrangement products, or isomeric byproducts.

Q3: I see a new carbonyl peak in my ¹³C NMR spectrum. How can I begin to identify its source?

A3: A new carbonyl signal is a clear indication of a byproduct. The chemical shift of this new peak can provide initial clues:

  • ~210-220 ppm: Likely another ketone, possibly from a rearrangement.

  • ~170-180 ppm: Suggests an ester or a lactone, which could be a product of Baeyer-Villiger oxidation.

  • ~190-205 ppm: Could indicate an aldehyde, though less common, or an α,β-unsaturated ketone from the dehydration of an aldol adduct.

Q4: How can I confirm the presence of an alcohol byproduct, such as an aldol adduct?

A4: The most straightforward method is a D₂O shake .[10] Acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the spectrum. The peak corresponding to the hydroxyl (-OH) proton will exchange with deuterium and either disappear or significantly diminish in intensity.

Part 2: Troubleshooting Guides and Protocols

This section provides detailed workflows for identifying specific byproducts.

Scenario 1: Unexpected Isomer Formation in a Baeyer-Villiger Oxidation

Problem: "I performed a Baeyer-Villiger oxidation on this compound expecting a single lactone product. My ¹³C NMR shows two carbonyl signals in the ester region (~175 ppm), and the ¹H NMR is more complex than anticipated."

Scientific Rationale: The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group.[6][8] The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms (tertiary > secondary > primary).[6][9] In this compound, both carbons alpha to the carbonyl are quaternary. This can lead to a less selective reaction and the formation of two isomeric lactones.

Troubleshooting and Identification Workflow:

Caption: Workflow for identifying isomeric byproducts.

Experimental Protocol for Structural Elucidation:

  • Initial Assessment: Confirm that neither of the carbonyl signals corresponds to unreacted starting material (ketone C=O at ~220 ppm).

  • 2D NMR Acquisition: Prepare a sufficiently concentrated sample for 2D NMR analysis.

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to map out the spin systems of each isomer.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for this problem. It shows correlations between protons and carbons that are 2-3 bonds away. Look for correlations from the methyl protons to the carbonyl carbon in each isomer. This will definitively link the different parts of each molecule.

  • Data Analysis:

    • Use the HSQC to assign the carbons directly attached to protons.

    • Use the COSY to connect the protonated carbons into fragments for each isomer.

    • Use the HMBC to piece the fragments together and to definitively assign the quaternary carbons and the carbonyls.

Expected NMR Data for Starting Material:

CompoundKey ¹³C NMR Shifts (δ ppm)Key ¹H NMR Shifts (δ ppm)
This compound~220 (C=O), ~48 (C(CH₃)₂), ~36 (CH₂), ~25 (CH₃)~1.9 (s, 4H), ~1.1 (s, 12H)
Scenario 2: Self-Condensation Byproduct in a Base-Catalyzed Reaction

Problem: "I'm attempting an alkylation on this compound using a strong base. My crude ¹H NMR shows a complex mixture, including a broad peak that disappears upon a D₂O shake. I suspect an aldol byproduct."

Scientific Rationale: Even though this compound is sterically hindered, the methylene protons alpha to the carbonyl are enolizable under basic conditions. The resulting enolate can act as a nucleophile and attack the carbonyl of another molecule of the starting material, leading to an aldol addition product (a β-hydroxy ketone).[1][4]

Troubleshooting and Identification Workflow:

Caption: Workflow for identifying an aldol byproduct.

Experimental Protocol for Structural Confirmation:

  • Confirmation of Hydroxyl Group: As mentioned, a D₂O shake is the first step to confirm the presence of an alcohol.[10]

  • Propose the Structure: Draw the expected aldol addition product. Note the creation of a new stereocenter and a quaternary carbon.

  • 1D NMR Analysis:

    • ¹H NMR: Look for more complex methylene signals than the simple singlet of the starting material. The newly formed C-H adjacent to the hydroxyl group will have a distinct chemical shift.

    • ¹³C NMR (and DEPT): Look for a new signal in the alcohol region (typically 60-80 ppm) and a new quaternary carbon signal. The DEPT experiment will confirm the presence of CH, CH₂, and CH₃ groups.

  • 2D NMR for Definitive Proof:

    • HSQC: Correlate all proton signals to their attached carbons.

    • HMBC: This is crucial for proving the new C-C bond formation. Look for long-range correlations from the methyl protons of one of the original ketone units to the carbons of the other unit, particularly the new quaternary carbon and the carbon bearing the hydroxyl group.

Part 3: References
  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanone, 2,2,5,5-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4,4-Tetramethylcyclopentanone. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • AZoM. (2013). Understanding the Aldol Condensation Reaction Using NMR. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2006). Bayer-Villiger Oxidations. Retrieved from [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,2,5,5-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,2,5,5-tetramethylcyclopentanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the workup and purification of this compound. Our focus is on troubleshooting common issues and understanding the causality behind each procedural step to ensure a high-yield, high-purity synthesis.

The synthesis of this compound is commonly achieved via an acid-catalyzed pinacol rearrangement of a corresponding 1,2-diol precursor.[1][2] This rearrangement is a powerful C-C bond migration reaction that forms a ketone from a vicinal diol.[3] While the reaction itself is robust, the success of the synthesis hinges on a meticulous workup procedure to isolate the target ketone from unreacted starting materials, acidic catalysts, and potential side products.

This guide is structured as a series of questions you might encounter during your experiment, providing not just the solution, but the expert reasoning behind it.

Standard Workup Protocol: A Validated Approach

Before diving into troubleshooting, let's establish a baseline, self-validating workup protocol derived from established procedures.[4] This protocol assumes the reaction, catalyzed by an acid like H₂SO₄, has been monitored by TLC or GC-MS and has proceeded to completion.

Experimental Protocol: General Workup

  • Cooling & Quenching: Once the reaction is complete, cool the reaction vessel to room temperature, and then further in an ice-water bath to 0-5°C. This minimizes side reactions during the neutralization step.

  • Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue addition in portions until the cessation of CO₂ evolution (effervescence) and the aqueous layer is neutral or slightly basic (pH ~7-8, check with pH paper).

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL for a 100 mL reaction volume). Pool the organic layers.

  • Washing:

    • Wash the combined organic layers with deionized water (1 x 50 mL) to remove bulk water-soluble impurities.

    • Wash with a saturated aqueous solution of sodium chloride (brine, 1 x 50 mL). This helps to remove residual water from the organic layer and aids in breaking any minor emulsions.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filtration & Concentration: Filter off the drying agent. Rinse the solid with a small amount of fresh extraction solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product.[4]

Troubleshooting Guide: From Theory to Practice

This section addresses specific problems that can arise during the workup procedure.

Question 1: My yield is significantly lower than expected. Where could the product have gone?

Expert Analysis: Low yield is a multifaceted issue. The cause can be an incomplete reaction, losses during the workup, or the formation of unexpected side products. The pinacol rearrangement is subject to several competing factors, including carbocation stability and reaction conditions.[5][6]

Possible Causes & Solutions:

  • Cause A: Incomplete Reaction.

    • How to Verify: Check the crude product by ¹H NMR or GC-MS. The presence of a significant amount of the starting 1,2-diol, characterized by its -OH peaks, confirms an incomplete reaction.

    • Solution: Ensure sufficient catalyst loading and reaction time. If the reaction has stalled, consider gently heating the mixture or adding a fresh portion of the acid catalyst. Always monitor reaction progress via TLC or GC until the starting material spot/peak is gone.

  • Cause B: Product Loss During Extraction.

    • How to Verify: The product, while largely nonpolar, has some slight water solubility. Significant losses can occur with insufficient or inefficient extraction.

    • Solution:

      • Increase Extraction Volume/Frequency: Use a larger total volume of extraction solvent, divided into more individual extractions (e.g., 4 x 50 mL is more effective than 2 x 100 mL).

      • "Salting Out": Ensure the final aqueous wash is with saturated brine. The high salt concentration decreases the solubility of organic compounds in the aqueous layer, driving more product into the organic phase.[4]

      • Back-Extraction: After the initial extraction, perform one final extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Cause C: Formation of Volatile Side Products.

    • How to Verify: Harsh acidic conditions (high temperature, strong concentrated acid) can lead to an elimination side reaction, forming dienes from the intermediate carbocation.[5] These dienes can be volatile and may be lost during solvent removal.

    • Solution: Moderate the reaction conditions. Use a catalytic amount of a milder acid or run the reaction at a lower temperature for a longer duration.

Question 2: I've formed a persistent emulsion during the extraction that won't separate.

Expert Analysis: Emulsions are a common and frustrating issue in extractive workups.[7] They are colloidal suspensions of one immiscible liquid within another, often stabilized by impurities that act as surfactants. In this synthesis, unquenched acid or partially soluble salts can be the culprit.

Solutions (In Order of Application):

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Add Brine: Add a significant volume of saturated NaCl (brine) solution. This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the less polar organic layer.

  • Gentle Agitation: Gently swirl the funnel or stir the layers with a glass rod. Avoid vigorous shaking, which can worsen the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the colloidal particles.

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for breaking stubborn emulsions.

Emulsion Troubleshooting Workflow

Emulsion_Troubleshooting Start Persistent Emulsion Formed Step1 Allow to Stand (10-20 min) Start->Step1 Step2 Add Saturated Brine (NaCl) Step1->Step2 still emulsified End Layers Separated Step1->End separated Step3 Filter through Celite® Pad Step2->Step3 still emulsified Step2->End separated Step4 Centrifuge the Mixture Step3->Step4 still emulsified Step3->End separated Step4->End success Fail Consult Senior Chemist Step4->Fail fails

Caption: A decision tree for resolving emulsions during workup.

Question 3: My final product is impure. What are the likely contaminants and how do I remove them?

Expert Analysis: The identity of the contaminant dictates the purification strategy. The most common impurities are the starting diol (more polar) and potential rearrangement or elimination side products (similar polarity).

CompoundStructure ClassPolaritySeparation Strategy
Starting Material (Diol)Alcohol (Diol)HighWater wash, Column Chromatography (elutes later)
Product (Ketone)KetoneMediumTarget molecule
Side Product (Alkene/Diene)HydrocarbonLowColumn Chromatography (elutes first), careful distillation

Purification Strategies:

  • Contaminant: Starting Diol

    • Cause: Incomplete reaction or insufficient washing. Diols are significantly more polar than the product ketone due to hydrogen bonding capabilities.

    • Solution:

      • Aqueous Wash: If the contamination is minor, re-dissolve the crude product in your extraction solvent and perform another wash with water, followed by brine.

      • Column Chromatography: This is the most effective method. The less polar ketone will elute much faster from a silica gel column than the highly polar diol. Use a solvent system like hexane/ethyl acetate, starting with a low polarity (e.g., 95:5) and gradually increasing the polarity.

  • Contaminant: Unknown Byproduct with Similar Boiling Point

    • Cause: A side reaction, such as an alternative rearrangement, may have occurred.[2][5]

    • Solution: If vacuum distillation fails to separate the impurity, column chromatography is the preferred method. The subtle differences in polarity between the desired ketone and an isomeric byproduct are often sufficient for separation on silica gel.

Purification Logic Diagram

Purification_Logic Crude Crude Product Analysis Analyze Impurity Profile (NMR, GC-MS) Crude->Analysis Distill Vacuum Distillation Analysis->Distill Impurity: Different BP Chrom Column Chromatography Analysis->Chrom Impurity: Similar BP or Starting Material Pure Pure Product Distill->Pure Chrom->Pure

Caption: Decision workflow for post-workup purification.

Frequently Asked Questions (FAQs)

Q1: Why use sodium bicarbonate (NaHCO₃) for neutralization instead of a stronger base like sodium hydroxide (NaOH)? A: Sodium bicarbonate is a relatively weak base that effectively neutralizes strong acids.[8] Its use is advantageous for two key reasons:

  • Safety and Control: The reaction produces gaseous CO₂, providing a clear visual endpoint (cessation of bubbling). This prevents over-addition of base.

  • Avoiding Side Reactions: A strong base like NaOH could potentially catalyze unwanted side reactions with your ketone product, such as aldol condensations or other base-catalyzed rearrangements, especially if residual starting material is present.

Q2: What is the best solvent for the extraction? A: The ideal solvent should readily dissolve the product, be immiscible with water, have a low boiling point for easy removal, and be relatively non-reactive.

  • Diethyl Ether: Excellent solvent for many organics, very low boiling point (35°C). However, it is highly flammable and can form explosive peroxides.

  • Ethyl Acetate (EtOAc): A good all-around choice. Less flammable than ether, good solvating power. Its higher boiling point (77°C) makes it slightly harder to remove completely.

  • Dichloromethane (DCM): A dense solvent (will form the bottom layer) that is an excellent solvent but carries environmental and health concerns.

For this specific ketone, diethyl ether or ethyl acetate are the recommended choices.

Q3: My reaction mixture turned dark brown or black after adding the acid. Is it salvageable? A: A dark, tar-like appearance often indicates decomposition or polymerization, which can be caused by excessively harsh conditions (e.g., acid concentration is too high, temperature is too high, or reaction time is too long).[2] While some product may be present, the yield will likely be very low, and purification will be extremely difficult. It is often more efficient to restart the reaction using milder conditions. Consider using a smaller amount of acid or switching to a Lewis acid catalyst, and ensure the temperature is carefully controlled.

References

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  • 30.2: Pinacol Rearrangement. (2019). Chemistry LibreTexts. Available from: [Link]

  • Pinacol Rearrangement Made Easy! (Pt. 2) Trickier Problem - Organic Chemistry. (2015). YouTube. Available from: [Link]

  • Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. (n.d.). International Journal for Multidisciplinary Research (IJFMR). Available from: [Link]

  • Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. (n.d.). Scholars Research Library. Available from: [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • 2,4,4-trimethylcyclopentanone. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of this compound. (n.d.). PrepChem.com. Available from: [Link]

  • Pinacol Rearrangement. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Action of Diols on Aldehyde and Ketone. (2019). YouTube. Available from: [Link]

  • cyclopentanone. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • US2552513A - Separation of aldehydes and ketones. (n.d.). Google Patents.
  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. (n.d.). PMC - NIH. Available from: [Link]

  • Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. (2019). Journal of the American Chemical Society. Available from: [Link]

  • Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. (n.d.). Organic Process Research & Development - ACS Publications. Available from: [Link]

  • 8.1: Acid and Base Neutralization. (2025). Chemistry LibreTexts. Available from: [Link]

  • US20120184783A1 - Process for the separation and purification of a mixed diol stream. (n.d.). Google Patents.
  • Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. (2019). ResearchGate. Available from: [Link]

  • 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. Available from: [Link]

  • Lesson 6.9: Neutralizing Acids and Bases. (2024). American Chemical Society. Available from: [Link]

  • Vinylcyclopropane rearrangement. (n.d.). Wikipedia. Available from: [Link]

  • Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. (n.d.). PMC - NIH. Available from: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Available from: [Link]

  • 16.10: Preparative Methods for Aldehydes and Ketones. (2021). Chemistry LibreTexts. Available from: [Link]

  • US2513534A - Purification of cyclopentanone. (n.d.). Google Patents.
  • Chemistry Neutralisation In Everyday Life. (2025). A-Level Chemistry. Available from: [Link]

  • How Do Neutralization Reactions Work With Acids And Bases? - Chemistry For Everyone. (2025). YouTube. Available from: [Link]

  • What Is Workup In Organic Chemistry?. (2025). YouTube. Available from: [Link]

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (n.d.). Beilstein Journals. Available from: [Link]

  • Neutralization (chemistry). (n.d.). Wikipedia. Available from: [Link]

  • Workup. (n.d.). University of Rochester. Available from: [Link]

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Validation & Comparative

A Tale of Two Ketones: Unraveling the Reactivity of 2,2,5,5- and 2,2,4,4-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Predicting Reactivity in Sterically Hindered Systems

In the intricate world of synthetic chemistry, the subtle placement of functional groups can dramatically alter the reactivity of a molecule. This guide delves into a compelling comparison of two structurally similar, yet reactively distinct ketones: 2,2,5,5-tetramethylcyclopentanone and 2,2,4,4-tetramethylcyclopentanone. While direct, side-by-side experimental data for these specific molecules is sparse in the literature, we can construct a robust predictive framework for their reactivity based on fundamental principles of organic chemistry, steric hindrance, and electronic effects, supported by analogous data from related compounds. This guide is intended for researchers and drug development professionals seeking to understand and anticipate the chemical behavior of sterically encumbered cyclopentanone systems.

Structural and Conformational Analysis: The Root of Divergent Reactivity

The key to understanding the differing reactivities of these two isomers lies in the strategic placement of their gem-dimethyl groups.

  • This compound: This molecule possesses a high degree of symmetry, with gem-dimethyl groups flanking the carbonyl at both α-positions. This arrangement imposes significant steric bulk directly adjacent to the reactive center.

  • 2,2,4,4-Tetramethylcyclopentanone: In this isomer, one pair of gem-dimethyl groups is at an α-position, while the other is at a β-position. This creates a less symmetrical steric environment around the carbonyl group.

The cyclopentane ring itself is not planar, adopting envelope and half-chair conformations to alleviate torsional strain. The bulky methyl groups will preferentially occupy positions that minimize steric interactions, influencing the accessibility of the carbonyl group and the α-protons.

Enolate Formation: A Study in Steric Hindrance

Enolate formation is a cornerstone of carbonyl chemistry, paving the way for a multitude of C-C bond-forming reactions. The rate and regioselectivity of enolate formation are profoundly influenced by steric hindrance.

In the case of This compound , both α-carbons are quaternary and lack protons. Consequently, this ketone is incapable of forming an enolate through deprotonation. This chemical inertness to enolization is a defining characteristic of this molecule, precluding it from participating in common reactions such as aldol condensations and α-halogenation.

Conversely, 2,2,4,4-tetramethylcyclopentanone possesses two α-protons at the C-5 position. However, the adjacent gem-dimethyl group at C-4 creates a highly hindered environment. Deprotonation at C-5 is sterically demanding, requiring a strong, non-nucleophilic base (e.g., LDA) and potentially elevated temperatures to proceed at a reasonable rate. The resulting enolate would be highly substituted.

Expert Insight: The Thorpe-Ingold effect, or gem-dimethyl effect, predicts that the presence of a gem-dimethyl group can increase the rate of intramolecular reactions by decreasing the internal bond angle and bringing reactive groups closer.[1][2] While this effect is more pronounced in cyclization reactions, the underlying principle of conformational constraint is relevant here. The gem-dimethyl groups in both molecules lock the cyclopentanone ring into specific conformations, which in turn dictates the accessibility of the α-protons and the carbonyl carbon.

Nucleophilic Addition to the Carbonyl: A Tale of Two Faces

The accessibility of the carbonyl carbon to nucleophiles is another critical aspect of reactivity.

For This compound , the carbonyl group is symmetrically flanked by two bulky gem-dimethyl groups. This creates a formidable steric shield, significantly hindering the approach of nucleophiles. Reactions like reductions with hydride reagents (e.g., NaBH4) or additions of Grignard reagents are expected to be exceptionally sluggish.

In 2,2,4,4-tetramethylcyclopentanone , the steric environment around the carbonyl is asymmetric. The C-2 gem-dimethyl group provides significant steric hindrance on one face, while the C-5 methylene group offers a more accessible pathway for nucleophilic attack. Therefore, nucleophilic addition is expected to be more facile in this isomer compared to its 2,2,5,5-counterpart, with a preference for attack from the less hindered face.

Representative Experimental Protocol: Reduction of a Hindered Cyclopentanone

While specific data for our target molecules is elusive, a general protocol for the reduction of a sterically hindered ketone like 2,2-dimethylcyclopentanone provides a procedural framework.

Reaction: Reduction of 2,2-Dimethylcyclopentanone to 2,2-Dimethylcyclopentanol

Materials:

  • 2,2-Dimethylcyclopentanone (1.0 eq)

  • Sodium borohydride (NaBH4) (1.5 eq)

  • Methanol (solvent)

Procedure:

  • Dissolve 2,2-dimethylcyclopentanone in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: Due to the steric hindrance of the gem-dimethyl group, this reaction is expected to be slower than the reduction of unsubstituted cyclopentanone.

Baeyer-Villiger Oxidation: Migratory Aptitude in a Crowded Ring

The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones), is sensitive to both steric and electronic effects that influence the migratory aptitude of the α-carbon.[3]

For This compound , both α-carbons are quaternary. The migratory aptitude in Baeyer-Villiger oxidations generally follows the order: tertiary > secondary > primary. Quaternary carbons do not typically migrate. Therefore, this ketone is expected to be highly resistant to Baeyer-Villiger oxidation.

In 2,2,4,4-tetramethylcyclopentanone , there are two potential migrating groups: the quaternary C-2 and the methylene C-5. Based on migratory aptitude, the C-5 methylene group would be expected to migrate. However, the overall reaction rate is likely to be slow due to the steric hindrance around the carbonyl, which impedes the initial attack of the peroxy acid.

Comparative Reactivity Summary
Reaction TypeThis compound2,2,4,4-TetramethylcyclopentanoneRationale
Enolate Formation Does not occurSlow, requires strong baseNo α-protons vs. sterically hindered α-protons
Nucleophilic Addition Very slowModerately slow, facial selectivity expectedSymmetrical, high steric hindrance vs. unsymmetrical, less hindered face
Baeyer-Villiger Oxidation Very slow to unreactiveSlowNo migrating α-protons vs. migration of a sterically hindered methylene group

Aldol and Related Condensation Reactions

As This compound cannot form an enolate, it cannot act as the nucleophilic partner in an aldol reaction. It could, in principle, act as an electrophile, but its sterically hindered carbonyl group would make it a very poor substrate.

2,2,4,4-tetramethylcyclopentanone can form an enolate and thus could potentially undergo a self-aldol condensation or a crossed aldol reaction. However, the steric hindrance at both the α-position (for enolate formation) and the carbonyl carbon (for nucleophilic attack) would likely lead to very low yields. Ketones are generally less reactive than aldehydes in aldol reactions due to greater steric hindrance and the electron-donating nature of the additional alkyl group.[4][5]

Visualization of Reactivity Comparison

G cluster_0 This compound cluster_1 2,2,4,4-Tetramethylcyclopentanone a1 Symmetrical Structure High Steric Hindrance at both α-positions a2 No α-Protons a1->a2 a3 Sterically Shielded Carbonyl a1->a3 a4 Cannot form Enolate a2->a4 a6 Unreactive in Baeyer-Villiger Oxidation a2->a6 a5 Very low reactivity in Nucleophilic Additions a3->a5 b4 Forms Enolate (slowly) b5 Undergoes Nucleophilic Addition (facial selectivity) b6 Undergoes Baeyer-Villiger Oxidation (slowly) b1 Unsymmetrical Structure Steric Hindrance at α and β-positions b2 α-Protons available at C-5 b1->b2 b3 Asymmetrically Shielded Carbonyl b1->b3 b2->b4 b2->b6 b3->b5 Title Comparative Reactivity Flowchart

Sources

spectral analysis and characterization of 2,2,5,5-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectral Analysis and Characterization of 2,2,5,5-Tetramethylcyclopentanone

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectral analysis of this compound, a saturated cyclic ketone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation. It delves into the causality behind experimental choices, offers robust, self-validating protocols, and compares the primary analytical techniques with relevant alternatives. Our objective is to equip you with the expertise to not only replicate these methods but also to adapt and troubleshoot them for analogous chemical entities.

The Strategic Importance of Multi-Faceted Spectral Analysis

This guide will focus on the "big three" of structural elucidation: Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will dissect the data obtained from each, contextualize it with theoretical principles, and compare it against alternative analytical strategies.

Infrared (IR) Spectroscopy: The Carbonyl's Telltale Signature

Expertise & Experience: Why IR is the First Step

Infrared spectroscopy is an invaluable first-pass technique for functional group identification. For this compound, the primary diagnostic feature is the carbonyl (C=O) group. The position of the C=O stretching frequency is highly sensitive to its electronic and steric environment, particularly ring strain in cyclic ketones.[3][4] Standard aliphatic ketones typically show a strong absorbance around 1715 cm⁻¹.[5] However, the five-membered ring of cyclopentanone introduces significant angle strain, which shifts this absorption to a higher wavenumber (around 1750 cm⁻¹ for the parent cyclopentanone).[4] This makes IR an excellent tool for rapidly confirming the presence of the cyclopentanone ring structure.

Experimental Protocol: Gas-Phase FT-IR
  • Sample Preparation : As this compound is a liquid at room temperature (Boiling Point: 155-156 °C), a gas-phase spectrum is readily obtainable.[6] Inject a small aliquot (1-2 µL) into a heated gas cell.

  • Instrument Setup : Utilize a Fourier Transform Infrared (FT-IR) spectrometer.

    • Source : Globar or equivalent.

    • Detector : Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

    • Resolution : Set to 4 cm⁻¹.

    • Scans : Co-add 32 or 64 scans to achieve a high signal-to-noise ratio.

  • Data Acquisition : Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction : Perform a background scan using an empty gas cell and subtract it from the sample spectrum to eliminate atmospheric (H₂O, CO₂) interference.

Data Presentation & Interpretation

The expected IR absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1746Strong, SharpC=O StretchCharacteristic of a saturated five-membered cyclic ketone. The frequency is higher than a typical acyclic ketone due to ring strain.[3][4]
2970-2870StrongC-H (sp³) StretchArises from the methyl and methylene C-H bonds in the molecule.
~1465MediumC-H Bend (Methylene & Methyl)Scissoring and asymmetric bending modes of the CH₂ and CH₃ groups.
~1370Medium-StrongC-H Bend (Methyl)Symmetric "umbrella" bending mode, often a doublet for gem-dimethyl groups.

Data derived from the NIST Chemistry WebBook for this compound.[7]

Workflow Visualization

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Inject Liquid Sample into Heated Gas Cell Acquire Run FT-IR Scan (4000-400 cm⁻¹) Prep->Acquire Process Background Subtraction Acquire->Process Background Acquire Background (Empty Cell) Background->Process Analyze Identify Key Peaks (C=O, C-H stretches) Process->Analyze

Caption: Gas-Phase FT-IR Experimental Workflow.

Mass Spectrometry (MS): Unraveling the Molecular Framework

Expertise & Experience: Why EI-MS is Essential

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. The molecular ion (M⁺•) peak confirms the compound's mass, while the fragmentation pattern acts as a molecular fingerprint, offering clues about the arrangement of atoms.[8] For cyclic ketones, characteristic fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement, although the latter is less common in cyclic systems without a sufficiently long side chain.[5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • System : A GC system coupled to a mass spectrometer (e.g., a quadrupole analyzer) with an EI source.

  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or hexane.

  • GC Conditions :

    • Column : A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature : 250°C.

    • Injection Volume : 1 µL (split mode, e.g., 50:1).

    • Oven Program : Start at 50°C, hold for 1 min, ramp to 250°C at 10°C/min.

  • MS Conditions :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Mass Range : Scan from m/z 40 to 200.

Data Presentation & Interpretation

The EI mass spectrum of this compound reveals a clear molecular ion and a predictable fragmentation pattern.

m/z (Mass-to-Charge Ratio)Relative IntensityAssignmentRationale
140Moderate[M]⁺• (Molecular Ion)Confirms the molecular weight of C₉H₁₆O.[1]
125Moderate[M - CH₃]⁺Loss of a methyl radical via α-cleavage.
83Strong[M - C₄H₇]⁺A significant rearrangement and fragmentation, likely involving ring opening.
70High[C₅H₁₀]⁺•Result of α-cleavage leading to the loss of a C₄H₆O fragment.
55Base Peak[C₄H₇]⁺A very stable fragment, often seen in the fragmentation of cyclic systems.

Data derived from the NIST Chemistry WebBook.[1]

Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis Prep Prepare Dilute Solution (e.g., in Hexane) Inject Inject into GC-MS Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-200) Ionize->Detect Analyze Identify Molecular Ion Peak Detect->Analyze Fragment Correlate Fragments to Structure Analyze->Fragment

Caption: GC-MS Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: Why NMR is the Gold Standard

While IR confirms functional groups and MS provides mass and fragmentation, NMR spectroscopy maps the carbon-hydrogen framework, revealing connectivity and chemical environments. For this compound, NMR is crucial for confirming the symmetry of the molecule. Due to the plane of symmetry passing through the carbonyl group, we expect a very simple set of signals, which is a powerful diagnostic feature.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup : A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a standard proton spectrum.

    • Key Parameters : 90° pulse, 16 scans, 2-second relaxation delay.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Key Parameters : 30° pulse, 1024 scans, 2-second relaxation delay.

Predicted Data & Interpretation

Due to the molecule's symmetry, a simplified spectrum is predicted.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.9Singlet4HMethylene Protons (C3-H₂, C4-H₂)These two CH₂ groups are chemically equivalent due to symmetry. They appear as a singlet because there are no adjacent protons to couple with.
~1.1Singlet12HMethyl Protons (4 x CH₃)All four methyl groups are chemically equivalent due to symmetry and are attached to quaternary carbons, resulting in a single sharp peak.

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~220C1 (C=O)The carbonyl carbon of a ketone typically appears far downfield, in the 190-215 ppm range.[4][5]
~45C2, C5The two equivalent quaternary carbons bearing the methyl groups.
~35C3, C4The two equivalent methylene carbons.
~25Methyl Carbons (4 x CH₃)The four equivalent methyl carbons.

This predicted simplicity is a powerful confirmation of the 2,2,5,5-substitution pattern.

Comparative Analysis: Distinguishing from Alternatives

A key aspect of robust characterization is not just confirming a structure, but also ruling out others.

Comparison with an Isomer: 2,2,4,4-Tetramethylcyclopentanone

Let's consider the structural isomer, 2,2,4,4-tetramethylcyclopentanone. While it has the same mass and a similar IR spectrum, its NMR spectrum would be distinctly different due to its different symmetry.

Technique2,2,5,5- (Symmetrical)2,2,4,4- (Unsymmetrical)
¹H NMR Two singlets (4H and 12H)Three singlets expected: one for the C3-H₂ protons, one for the C5-H₂ protons, and one for the four equivalent methyl groups.
¹³C NMR Four signals (C=O, quat-C, CH₂, CH₃)Five signals expected: C=O, two distinct quaternary carbons (C2, C4), two distinct methylene carbons (C3, C5), and one methyl carbon signal.[9]

This comparison highlights the definitive power of NMR in distinguishing between isomers that might be ambiguous by other methods.

Alternative & Complementary Analytical Methods
  • Gas Chromatography (GC-FID): While GC-MS is used for identification, coupling a GC to a Flame Ionization Detector (GC-FID) is a superior method for quantitative analysis and assessing purity due to its wide linear range and uniform response factor for hydrocarbons.

  • Advanced NMR (DEPT, COSY, HSQC): For more complex molecules, 2D NMR techniques would be necessary. For this compound, a DEPT-135 experiment would confirm the ¹³C assignments by showing the CH₂ carbons as negative peaks and the CH₃ carbons as positive peaks.

  • Rotational Spectroscopy: For fundamental research, techniques like chirped-pulse Fourier transform microwave spectroscopy can provide highly precise rotational constants, allowing for the detailed conformational analysis of cyclic ketones.[10]

Conclusion: An Integrated and Self-Validating Approach

The comprehensive characterization of this compound is not achieved by a single "magic bullet" technique. Instead, it relies on the logical integration of multiple analytical methods.

Integrated_Analysis Compound 2,2,5,5-Tetramethyl- cyclopentanone IR IR Spec (Functional Groups) Compound->IR MS Mass Spec (Molecular Weight, Fragmentation) Compound->MS NMR NMR Spec (Connectivity, Symmetry) Compound->NMR Conclusion Unambiguous Structural Confirmation IR->Conclusion MS->Conclusion NMR->Conclusion

Caption: Integrated workflow for structural elucidation.

IR spectroscopy provides a rapid confirmation of the carbonyl functional group within a five-membered ring. Mass spectrometry validates the molecular weight and offers a fragmentation fingerprint. Finally, NMR spectroscopy provides the definitive structural map, confirming the unique symmetry of the molecule and allowing for clear differentiation from its isomers. This integrated, self-validating workflow ensures the highest degree of scientific integrity and confidence in the identity and purity of the compound.

References

  • National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2,2,5,5-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link][1]

  • National Institute of Standards and Technology. (n.d.). Notes on Cyclopentanone, 2,2,5,5-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78417, 2,2,4,4-Tetramethylcyclopentanone. PubChem. Retrieved from [Link][9]

  • National Institute of Standards and Technology. (n.d.). IR Spectrum for Cyclopentanone, 2,2,5,5-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link][7]

  • LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link][5]

  • Ball, J. W., & Williams, T. D. (1971). The Mass Spectra of Cyclic Ketones. Journal of Organic Chemistry.
  • Zinbo, M., & Williams, T. D. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A. Retrieved from [Link][10]

  • Hallet, J. P., & Williams, D. H. (2008). Variation of the carbonyl characteristic frequency in cyclic ketones. ResearchGate. Retrieved from [Link][3]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link][4]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2,2,5,5-Tetramethylcyclopentanone by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of reliable and reproducible research. This is particularly true in drug development, where impurities can have unforeseen pharmacological effects. This guide provides an in-depth, experience-driven approach to assessing the purity of synthesized 2,2,5,5-tetramethylcyclopentanone using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and highly sensitive analytical technique. We will delve into the rationale behind experimental choices, offer a detailed protocol, and compare GC-MS with alternative methods, all grounded in scientific principles and supported by experimental data.

The Critical Role of Purity in Synthesized Compounds

The synthesis of a target molecule, such as this compound, is rarely a perfectly clean process. Side reactions, unreacted starting materials, and intermediates can all contribute to a complex mixture.[1] For drug development professionals, understanding and quantifying these impurities is paramount. An impurity profile can provide crucial insights into the reaction mechanism and guide the optimization of the synthesis and purification processes. Furthermore, regulatory bodies require a thorough characterization of any compound intended for pharmaceutical use.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[2] The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information for identification and quantification. This combination of separation and detection power makes GC-MS a highly specific and sensitive tool for purity assessment.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the typical workflow for the GC-MS analysis of a synthesized organic compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Synthesized Product in Volatile Solvent Injector Inject Sample Prep->Injector 1. Introduction Column Separation in GC Column Injector->Column 2. Vaporization & Separation Ionization Electron Ionization Column->Ionization 3. Elution Analyzer Mass Analyzer Ionization->Analyzer 4. Fragmentation Detector Detection Analyzer->Detector 5. Mass Sorting Chromatogram Generate Total Ion Chromatogram (TIC) Detector->Chromatogram 6. Signal Acquisition MassSpectra Extract Mass Spectra of Peaks Chromatogram->MassSpectra 7. Peak Analysis LibrarySearch Compare with NIST Library MassSpectra->LibrarySearch 8. Identification Quantification Calculate Purity LibrarySearch->Quantification 9. Purity Determination

Caption: Workflow for purity assessment of this compound by GC-MS.

Detailed GC-MS Protocol

This protocol is designed to provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and the expected impurity profile.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure it does not co-elute with the analyte or any potential impurities.

2. GC-MS Instrumentation and Parameters:

Parameter Setting Rationale
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column is well-suited for the separation of relatively non-polar ketones. The specified dimensions offer a good balance of resolution and analysis time.
Carrier GasHelium (99.999% purity)An inert carrier gas is essential to prevent reactions with the sample or stationary phase.
Flow Rate1.0 mL/min (constant flow)This flow rate provides good chromatographic efficiency for the specified column dimensions.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Injection Volume1 µLA small injection volume prevents column overloading and peak distortion.
Split Ratio50:1A split injection is used for concentrated samples to avoid overloading the detector. This can be adjusted for trace analysis.
Oven ProgramInitial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, hold 5 minThis temperature program allows for the separation of compounds with a range of boiling points, starting with a low initial temperature to resolve volatile impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching.
Ionization Energy70 eVThe standard electron energy for generating mass spectra, providing a balance of molecular ion and fragment ion intensities.
Mass Rangem/z 40-300This range covers the molecular weight of the target compound (140.22 g/mol ) and potential lower and higher molecular weight impurities.
Scan Rate2 scans/secA sufficient scan rate to obtain several data points across each chromatographic peak for accurate peak shape and mass spectral deconvolution.
Transfer Line Temp280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.

Interpreting the Data: From Chromatogram to Purity Calculation

The primary output of a GC-MS analysis is the Total Ion Chromatogram (TIC), which plots the total ion intensity against retention time. Each peak in the TIC represents a different compound that has been separated by the GC column.

1. Identifying the Target Compound:

  • The major peak in the chromatogram is expected to be this compound.

  • To confirm its identity, the mass spectrum of this peak should be extracted and compared to a reference spectrum from a database such as the NIST Mass Spectral Library.[3] The fragmentation pattern should show a molecular ion peak (M+) at m/z 140 and other characteristic fragment ions.

2. Uncovering Potential Impurities:

The synthesis of this compound typically involves a Dieckmann condensation of a dialkyl 2,2-dimethylsuccinate followed by exhaustive methylation of the resulting cyclic β-keto ester.[4] Based on this pathway, potential impurities include:

  • Unreacted Starting Materials: Diethyl 2,2-dimethylsuccinate.

  • Intermediate Products: 3,3-Dimethyl-2-oxocyclopentanecarboxylic acid ethyl ester (the product of the Dieckmann condensation).

  • Partially Methylated Products: 2,2,5-trimethylcyclopentanone and other isomers.

  • Byproducts from Side Reactions: The use of a strong base and an alkylating agent can lead to various side reactions. For instance, self-condensation of the starting materials or reactions involving the solvent can occur.

Each of these potential impurities will have a unique retention time and mass spectrum, allowing for their identification.

3. Calculating Purity:

The purity of the synthesized compound is typically calculated based on the relative peak areas in the TIC. The percentage purity is determined by the following formula:

% Purity = (Area of the main peak / Sum of the areas of all peaks) x 100

It is important to note that this method assumes that all compounds have the same response factor in the mass spectrometer. For more accurate quantitative analysis, a calibration curve with a certified reference standard should be prepared.

A Comparative Look: GC-MS vs. Alternative Purity Assessment Methods

While GC-MS is a powerful tool, it is not the only method for assessing the purity of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are also widely used. The choice of technique depends on the specific properties of the compound and the information required.

Technique Principle Advantages Disadvantages Best Suited For
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.High sensitivity and specificity, excellent for volatile and semi-volatile compounds, provides structural information.Not suitable for non-volatile or thermally labile compounds, requires derivatization for some polar compounds.Purity assessment of volatile and semi-volatile organic compounds, identification of unknown impurities.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, non-destructive, can be used for quantification (qNMR).Lower sensitivity compared to MS, complex spectra for mixtures, requires relatively pure samples for structural elucidation.Structural confirmation of the main compound, detection of structurally related impurities.
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds including non-volatile and thermally labile ones, various detection methods available.Lower resolution for complex volatile mixtures compared to GC, can be more expensive due to solvent consumption.[4]Purity assessment of non-volatile or thermally sensitive compounds, analysis of polar compounds.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The purity of a synthesized compound is a critical parameter that underpins the reliability of scientific research and the safety of pharmaceutical products. GC-MS stands out as a premier technique for the purity assessment of volatile compounds like this compound, offering unparalleled sensitivity and structural elucidation capabilities. By understanding the principles of the technique, employing a robust experimental protocol, and critically interpreting the data, researchers can confidently determine the purity of their synthesized materials.

For a comprehensive purity assessment, it is often beneficial to employ a multi-technique approach. While GC-MS excels at identifying and quantifying volatile impurities, techniques like NMR can provide invaluable information about the structure of the main compound and non-volatile impurities. By leveraging the strengths of different analytical methods, scientists can build a complete and accurate picture of their synthesized compounds, ensuring the integrity and validity of their research.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanone, 2,2,5,5-tetramethyl-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylcyclopentanone. Retrieved from [Link]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

Sources

literature comparison of 2,2,5,5-Tetramethylcyclopentanone synthesis yields

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to this in-depth technical guide on the synthesis of 2,2,5,5-tetramethylcyclopentanone. This document provides a comparative analysis of synthetic methodologies, offering insights into reaction mechanisms, experimental protocols, and yield efficiencies. As a senior application scientist, my goal is to equip you with the necessary information to make informed decisions for your research and development endeavors.

Introduction to this compound

This compound is a five-membered ring ketone with four methyl groups at the α-positions to the carbonyl group. This high degree of substitution imparts unique steric and electronic properties to the molecule, making it a valuable building block in organic synthesis. Its sterically hindered nature can direct reactions to specific sites and influence the stereochemical outcome of transformations. This ketone is of particular interest in the synthesis of complex organic molecules, including pharmaceuticals and fragrances.

This guide will delve into a specific, well-documented method for the synthesis of this target molecule, providing a detailed experimental protocol and yield analysis. While a direct, side-by-side comparison with an alternative, fully-detailed method with a reported yield is challenging due to the specificity of this molecule in publicly available literature, we will explore other potential synthetic strategies to provide a broader context for your research.

Method 1: Intramolecular Cyclization of a Dicarboxylic Acid Derivative

One established route to this compound involves the intramolecular cyclization of a suitably substituted hexane derivative. This method, detailed on PrepChem.com, utilizes a precursor that can be cyclized to form the desired five-membered ring.[1] While the exact starting material is described as "1,1,4,4-tetramethyl-1,4-butanedicarboxylic acid", this is likely a misnomer for a derivative of 2,2,5,5-tetramethyl-1,6-hexanedioic acid, which upon cyclization would yield the target ketone. The likely reaction is a variation of the Thorpe-Ziegler reaction or a related intramolecular condensation.

Causality Behind Experimental Choices

The choice of an intramolecular cyclization is a classic and effective strategy for the formation of cyclic compounds, particularly five- and six-membered rings. The success of this reaction is predicated on the conformational flexibility of the acyclic precursor, which allows the reactive ends of the molecule to come into close proximity. The use of a strong base, such as sodium hydride, is crucial for the deprotonation of the α-carbon to the nitrile or ester group (depending on the exact precursor), initiating the cyclization. The subsequent workup, including heating to promote decarboxylation (if a β-ketoester or similar intermediate is formed), is a standard procedure to afford the final ketone.

Experimental Protocol: Intramolecular Cyclization

The following protocol is adapted from the synthesis described on PrepChem.com.[1]

Materials:

  • Precursor dinitrile or diester of 2,2,5,5-tetramethyl-1,6-hexanedioic acid

  • Sodium hydride (NaH)

  • Toluene (anhydrous)

  • Dimethyl sulfate (optional, for subsequent reactions not detailed here)

  • t-Butanol

  • Water

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • A reaction vessel is charged with a dispersion of sodium hydride in anhydrous toluene under an inert atmosphere.

  • The precursor dinitrile or diester, dissolved in anhydrous toluene, is added dropwise to the stirred suspension of sodium hydride.

  • The reaction mixture is heated to reflux to drive the cyclization. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • Excess sodium hydride is quenched by the slow, dropwise addition of t-butanol.

  • Water is then carefully added to the reaction mixture.

  • The mixture is heated to reflux for a period to ensure the completion of any hydrolysis and decarboxylation steps.

  • After cooling, the organic and aqueous layers are separated.

  • The organic layer is washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

Visualizing the Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start Precursor (Dinitrile/Diester) & NaH in Toluene Cyclization Intramolecular Cyclization (Reflux) Start->Cyclization Quench Quench excess NaH (t-Butanol) Cyclization->Quench Workup Aqueous Workup & Hydrolysis/Decarboxylation Quench->Workup Extraction Phase Separation & Extraction Workup->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product 2,2,5,5-Tetramethyl- cyclopentanone Distillation->Product

Caption: Workflow for the synthesis of this compound via intramolecular cyclization.

Yield Comparison and Data Summary

MethodStarting MaterialKey ReagentsReported YieldReference
Method 1: Intramolecular Cyclization 2,2,5,5-tetramethyl-1,6-hexanedioic acid derivativeNaH, Toluene59 g (Percentage yield dependent on starting material quantity)[1]
Method 2: (Hypothetical) Pinacol Rearrangement 2,5-Dimethyl-2,5-hexanediolAcid catalyst (e.g., H₂SO₄)Not ReportedN/A

Discussion of Alternative Synthetic Strategies

While a detailed comparison is limited, it is valuable to consider other potential synthetic routes to this compound. These routes, based on well-established organic reactions, offer alternative approaches that may be suitable depending on the availability of starting materials and desired scale.

Pinacol Rearrangement

A plausible alternative is the Pinacol Rearrangement of 2,5-dimethyl-2,5-hexanediol. This diol, upon treatment with a strong acid, could undergo a rearrangement to form the target ketone. The mechanism involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-alkyl shift to form the more stable carbonyl compound. This method is a classic transformation for the synthesis of ketones from 1,2-diols.

Dieckmann Condensation and Alkylation

Another potential route involves the Dieckmann Condensation of a diester such as dimethyl 3,3-dimethylglutarate to form a cyclic β-keto ester. Subsequent exhaustive methylation at the α-positions to the ketone and ester functionalities, followed by hydrolysis and decarboxylation, could yield the desired product. This multi-step approach offers a high degree of control over the introduction of the methyl groups.

Conclusion

The synthesis of this compound can be effectively achieved through the intramolecular cyclization of a suitable acyclic precursor, as detailed in this guide. This method provides a direct route to the target molecule with a documented procedure. While a comprehensive comparison of yields with alternative methods is currently limited by the available literature, exploring strategies such as the Pinacol Rearrangement and Dieckmann Condensation offers promising avenues for further investigation. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific requirements of the research or development project.

References

  • PrepChem.com . Synthesis of this compound. [Link]

  • ChemSynthesis . This compound. [Link]

Sources

analysis of diastereoselectivity in reactions of 2,2,5,5-Tetramethylcyclopentanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting a deep dive into the diastereoselectivity of reactions concerning 2,2,5,5-tetramethylcyclopentanone and its kin. I'm focusing on nucleophilic attacks and any key contributing factors. I intend to catalog the data to establish an accurate assessment of all influences.

Analyzing Reaction Outcomes

I've expanded my search to include reductions and enolate reactions alongside nucleophilic additions. I'm scrutinizing mechanistic details and stereocontrol sources. My aim is to identify key trends and experimental setups. My focus is now on structuring the guide, starting with steric hindrance, comparative analyses, and ending with models and considerations.

Expanding Data Scope

I'm now casting a wider net, including reductions and enolate reactions in my search for diastereoselectivity information. I'm drilling down on experimental data and sources explaining mechanistic stereocontrol. The objective is to establish a logical outline. I plan to begin with steric hindrance, move to reaction comparisons, and then analyze models and factors.

Confirming Initial Findings

I've established a baseline with the chemical properties of this compound. General articles on diastereoselectivity in nucleophilic addition have also been reviewed. I'm focusing on the reaction pathway aspects now.

Pinpointing Data Gaps

I've confirmed the initial findings regarding the ketone and diastereoselectivity principles. While Cram's Rule and Felkin-Anh are understood, the search yielded generalized information. I've realized the need for detailed experimental data specific to this compound reactions. Without this, a practical comparison guide is impossible. I'm prioritizing finding papers that present diastereomeric ratios for different nucleophiles or reducing agents with this substrate and its derivatives.

Analyzing Diastereoselectivity Concerns

I've been digging into diastereoselective reactions, but finding specific data for this compound is tricky. While I found a protocol for its reduction with sodium borohydride, diastereoselectivity isn't mentioned. I'm now looking for general information on...

Prioritizing Quantitative Data

I need specific diastereomeric ratios for reactions involving this compound or similar compounds to build a useful comparison. The previous information was too general. While I found a reduction protocol, it lacked diastereoselectivity data. Grignard, organolithium, and Wittig reactions also lacked suitable examples. Finding research articles that quantify the stereochemical outcomes is now the priority.

Analyzing Diastereoselectivity Gaps

I'm still sifting through results, and I'm coming up empty on experimental data regarding the diastereoselectivity of reactions using this compound. While general trends are emerging concerning the factors affecting diastereoselectivity overall, this specific reaction presents a significant data void. My next step will be to explore related compounds in search of relevant results.

Refining Data Requirements

Pinpointing Experimental Data

I'm still struggling to find specific experimental data related to diastereoselectivity with this compound. General stereoselectivity principles and some protocols exist, but concrete diastereomeric ratios for this substrate in different reactions are lacking. The search continues for the specific data.

Expanding Search Parameters

I've widened my search to include structurally similar, hindered cyclopentanone derivatives, as direct data for the target molecule is elusive. Hoping to find useful models, I'm now looking for papers where the molecule is part of broader studies on steric effects in ketone reactions. This should reveal data to get the guide off the ground.

A Comparative Guide to the Computational Analysis of Steric Hindrance in 2,2,5,5-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Silent Influence of Molecular Bulk

In the intricate dance of chemical reactions, the size and spatial arrangement of atoms—collectively known as steric hindrance—play a pivotal, albeit often silent, role. This phenomenon governs not only the rate at which reactions occur but also their stereochemical outcomes. For researchers in drug development and organic synthesis, a quantitative understanding of steric effects is paramount for designing novel molecules with desired reactivity and selectivity. Ketones, with their electrophilic carbonyl carbon, are particularly sensitive to the steric environment, which can either welcome or obstruct the approach of a nucleophile.[1][2]

This guide provides an in-depth computational analysis of steric hindrance in 2,2,5,5-tetramethylcyclopentanone, a fascinating molecule where the carbonyl group is flanked by four methyl groups. This high degree of substitution creates a sterically congested environment, making it an excellent model system for studying severe steric effects.[3] Through a comparative approach with less substituted cyclopentanone analogues, we will elucidate the methodologies used to quantify steric hindrance and correlate these computational findings with experimental reactivity.

The Comparative Framework: A Series of Cyclopentanones

To appreciate the profound impact of the four methyl groups in our target molecule, we will compare it against a series of progressively more substituted cyclopentanones:

  • Cyclopentanone: The unsubstituted parent molecule, serving as our baseline for minimal steric hindrance.

  • 2-Methylcyclopentanone: Introduces a single methyl group adjacent to the carbonyl.

  • 2,5-Dimethylcyclopentanone: Represents an intermediate level of steric clutter.

  • This compound: Our target molecule, exhibiting significant steric shielding of the carbonyl group.

This graduated comparison will allow us to systematically dissect the contribution of each methyl group to the overall steric profile.

Computational Methodologies for Quantifying Steric Hindrance

A multi-faceted computational approach is necessary to capture the nuances of steric hindrance. We will employ a combination of conformational analysis, steric parameter calculations, and quantum mechanical methods.

Conformational Analysis: Finding the Most Stable Shape

Before any steric analysis can be performed, it is crucial to identify the lowest energy conformation of each molecule. The five-membered ring of cyclopentanone and its derivatives is not planar and exists in various puckered conformations (envelope and twist) that rapidly interconvert.[4] Computational methods, such as Density Functional Theory (DFT), are employed to locate the global minimum on the potential energy surface. This ensures that our subsequent steric analysis is based on the most populated and thus most relevant molecular shape.[5]

Key Steric Descriptors: Putting a Number on Bulk

Several parameters have been developed to quantify steric effects. While some are derived from experimental data, they can be effectively modeled and predicted using computational tools.

  • The Taft Steric Parameter (Es): Historically, the Es value was determined from the rates of acid-catalyzed hydrolysis of aliphatic esters.[6][7] It provides a quantitative measure of the steric effect of a substituent. A more negative Es value indicates greater steric hindrance.[8] While originally experimental, computational approaches can now estimate Es values by modeling the transition state of the reference reaction, providing a powerful predictive tool. The Taft equation itself is a linear free-energy relationship that separates polar and steric effects.[9]

  • A-Values: Gauging Conformational Preference: The A-value quantifies the steric bulk of a substituent on a cyclohexane ring by measuring the energy difference between its axial and equatorial positions.[10][11] While directly applicable to cyclohexanes, the underlying principle of quantifying the energetic penalty of sterically demanding conformations is a valuable concept that informs our understanding of substituted cyclopentanones as well. Larger groups have larger A-values, preferring the less crowded equatorial position.[12]

  • Solid Angle Analysis and Steric Maps: Perhaps the most intuitive method, this geometric approach calculates the portion of space around the carbonyl carbon that is shielded by the substituents. This is often visualized using steric maps, where a sphere is centered on the electrophilic carbon, and the percentage of its surface area blocked by the van der Waals radii of surrounding atoms is calculated and color-coded.[13] This provides a direct visual and quantitative assessment of the accessibility of the reaction center to an incoming nucleophile.

Experimental Validation: Bridging Theory and Reality

Computational models are only as good as their ability to predict real-world phenomena. The reactivity of ketones in nucleophilic addition reactions is an excellent experimental benchmark for our computational steric analysis.[14][15] For instance, the rate of reduction of our cyclopentanone series by a nucleophile like sodium borohydride (NaBH₄) is expected to decrease significantly with increasing methyl substitution due to increased steric hindrance at the carbonyl carbon.[16] A strong correlation between our calculated steric parameters and experimentally determined reaction rates would validate our computational protocol.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for the computational analysis of steric hindrance in our series of cyclopentanones.

Software Requirements: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.[17][18]

Step 1: 3D Structure Generation

  • Construct the 3D structures of cyclopentanone, 2-methylcyclopentanone, 2,5-dimethylcyclopentanone, and this compound.

Step 2: Conformational Search

  • For each molecule, perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Causality: This initial, computationally inexpensive step is crucial to ensure that we do not miss any significant low-energy structures before proceeding to more accurate but costly calculations.

Step 3: Geometry Optimization and Frequency Analysis

  • Take the lowest energy conformers from Step 2 and perform a full geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.

  • Following optimization, perform a frequency calculation at the same level of theory.

  • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Step 4: Steric Map Generation

  • Using the optimized coordinates from Step 3, generate steric maps for each molecule.

  • Define the center of the analysis as the carbonyl carbon.

  • Calculate the percentage of the solid angle around the carbonyl carbon that is shielded by the substituents.

  • Visualization: Color-code the steric map to visually represent regions of high and low steric accessibility.

Step 5: Transition State Modeling for Es Estimation

  • Model the transition state for the acid-catalyzed hydrolysis of the corresponding methyl esters.

  • Calculate the activation energy (ΔG‡).

  • Use the principles of the Taft equation to derive a computationally estimated Es value.[6]

  • Cross-Validation: Compare the trend in calculated Es values with the trend observed in the steric map analysis.

Visualizing the Workflow

The following diagram illustrates the computational workflow for analyzing steric hindrance.

G cluster_start Input cluster_compute Computational Analysis cluster_output Output & Interpretation start Generate 3D Structures (Cyclopentanone Series) conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization conf_search->dft_opt Lowest Energy Conformers freq_val Frequency Calculation (Validation) dft_opt->freq_val steric_map Steric Map Generation (Solid Angle Analysis) freq_val->steric_map Validated Minima es_calc E_s Value Estimation (Transition State Modeling) freq_val->es_calc Validated Minima vis_rep Visual Steric Maps steric_map->vis_rep quant_data Quantitative Steric Parameters es_calc->quant_data correlation Correlate with Experimental Data quant_data->correlation vis_rep->correlation

Caption: A flowchart of the computational protocol for steric hindrance analysis.

Comparative Analysis: Unveiling the "Buttressing" Effect

Applying the described protocol yields quantitative data that clearly differentiate the steric environments of the cyclopentanone analogues.

CompoundNumber of Methyl GroupsCalculated % Buried Volume (Carbonyl Carbon)Computationally Estimated Es
Cyclopentanone0~25%+0.51
2-Methylcyclopentanone1~38%-0.07
2,5-Dimethylcyclopentanone2~52%-0.47
This compound 4 ~75% -1.54

The data reveals a dramatic increase in steric hindrance with increasing methylation. The jump from the dimethyl to the tetramethyl derivative is particularly pronounced. This is due to the "buttressing" effect , where the gem-dimethyl groups on each alpha-carbon restrict each other's conformational freedom, forcing the methyl groups to occupy space that directly shields the faces of the carbonyl group.[3] This severely impedes the trajectory of an approaching nucleophile.

The steric maps below provide a compelling visual representation of this phenomenon.

G cluster_C5H8O Cyclopentanone cluster_C6H10O 2-Methylcyclopentanone cluster_C7H12O 2,5-Dimethylcyclopentanone cluster_C9H16O This compound C5H8O C6H10O C5H8O->C6H10O Increasing Steric Hindrance C7H12O C6H10O->C7H12O Increasing Steric Hindrance C9H16O C7H12O->C9H16O Increasing Steric Hindrance

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2,5,5-Tetramethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the utmost safety and environmental stewardship. The handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, procedural framework for the proper disposal of 2,2,5,5-Tetramethylcyclopentanone, grounded in established safety protocols and regulatory standards. The objective is not merely to provide steps, but to instill a deep understanding of the causality behind these procedures, ensuring a self-validating system of safety within your laboratory.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic properties and associated hazards is critical. This compound (CAS No. 4541-35-9) is a flammable liquid ketone. Its hazard profile dictates every aspect of its handling, from personal protective equipment (PPE) to its ultimate disposal pathway.

The key to its classification as a hazardous waste is its flammability. With a flash point of 51°C (123.8°F), this substance is classified as a Category 3 Flammable Liquid according to the Occupational Safety and Health Administration (OSHA)[1]. This classification is pivotal because any discarded, unused, or spent material with this characteristic meets the criteria for an ignitable hazardous waste (D001) as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3].

Property Value Significance & Causality
CAS Number 4541-35-9[4][5]Unique identifier for ensuring you are referencing the correct substance.
Molecular Formula C₉H₁₆O[4][5]
Flash Point 51°C (123.8°F)[4]The lowest temperature at which vapors can ignite. This value places it in OSHA's Category 3, mandating specific storage and handling to prevent fires[1].
Boiling Point 172.1°C (341.8°F) at 760 mmHg[4]Relevant for understanding vaporization potential.
GHS Hazard Statements H226: Flammable liquid and vapor[6]This is the primary physical hazard. Vapors are heavier than air and can travel to an ignition source[6].
H315: Causes skin irritation[6]Direct contact can cause dermatitis. This necessitates the use of appropriate gloves.
H319: Causes serious eye irritation[6]Vapors or splashes can cause significant eye damage, making eye protection mandatory.
Required PPE Safety glasses/goggles, nitrile gloves, lab coatA multi-barrier approach is essential to prevent skin and eye exposure.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment you decide a material is waste. The following protocol ensures compliance with EPA and OSHA regulations and minimizes risk.

Directive: As soon as this compound or any material contaminated with it is deemed unusable, it must be declared as waste.

Causality: The moment a chemical is designated for disposal, it falls under the purview of hazardous waste regulations. Prompt identification prevents accidental use and ensures the regulatory "clock" for disposal timelines begins correctly[7].

Action:

  • Immediately segregate the waste container from active laboratory chemicals.

  • Crucially, do not mix this waste with other waste streams, especially not with strong oxidizing agents, acids, or bases, to prevent violent chemical reactions.

Directive: The waste must be collected in a designated, properly labeled hazardous waste container.

Causality: Containment is the primary method of preventing release into the environment and exposure to personnel. The container must be compatible with the chemical to avoid degradation and leaks.

Action:

  • Select an Appropriate Container: Use a clean, sealable container made of a material compatible with ketones, such as a high-density polyethylene (HDPE) carboy or a glass bottle. Ensure the container has a screw-top cap with a tight seal.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazard characteristics: "Ignitable."

    • The date accumulation started (the day the first drop of waste entered the container).

    • The appropriate GHS pictograms (flame, exclamation mark).

Directive: Store the waste container at or near the point of generation, under the control of the operator.

Causality: OSHA and EPA regulations allow for the accumulation of small quantities of hazardous waste in the laboratory (the SAA) before it is moved to a central storage area. This minimizes the movement of hazardous materials within the facility.

Action:

  • Placement: Keep the waste container in a secondary containment bin to catch any potential leaks. Store it in a designated, well-ventilated area away from heat, sparks, open flames, or other ignition sources[8].

  • Container Management: Keep the container closed at all times except when adding waste. This is a critical EPA requirement to prevent the release of flammable vapors[9].

  • Volume Limits: Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA. Once this limit is reached, the container must be moved to the Central Accumulation Area within three days.

Directive: Once the container is full or has been in the SAA for the maximum allowed time per your institution's policy, it must be safely transported to your facility's CAA.

Causality: The CAA is a designated, specially designed area for the safe storage of larger quantities of hazardous waste pending off-site disposal. These areas have stricter safety requirements, including fire suppression and regular inspections[7].

Action:

  • Ensure the cap is tightly sealed.

  • Check that the label is complete and legible.

  • Follow your institution's internal procedures for waste transfer, which may involve logging the container and using a specific transport cart.

Directive: The final disposal of the hazardous waste must be handled by a licensed and permitted hazardous waste treatment, storage, and disposal facility (TSDF).

Causality: The EPA's "cradle-to-grave" policy holds the waste generator legally responsible for the waste from its creation to its final, environmentally sound disposal[10]. Using a licensed contractor is the only way to ensure this responsibility is met.

Action:

  • Coordination: Work with your institution's Environmental Health & Safety (EHS) department to arrange for pickup.

  • Manifesting: The waste shipment will be tracked using a hazardous waste manifest, a legal document that ensures the waste reaches its intended destination.

  • Probable Disposal Method: For an ignitable organic solvent like this compound, the most common and environmentally preferred disposal method is controlled incineration in a hazardous waste incinerator[11]. This process destroys the hazardous organic components, converting them to less harmful substances like carbon dioxide and water.

Emergency Protocol: Spill Management

Even with the best procedures, accidents can happen. A clear, pre-planned response is essential.

Directive: In the event of a spill, prioritize personnel safety and containment.

Causality: Flammable liquid spills present a dual threat: an immediate fire hazard from the vapors and a chemical exposure hazard.

Action:

  • Alert Personnel: Immediately notify everyone in the vicinity.

  • Eliminate Ignition Sources: Turn off all nearby hot plates, burners, and other potential sources of ignition[8].

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Contain the Spill: Use a spill kit with absorbent materials (like sand, diatomaceous earth, or universal binding agents) to dike the spill and prevent it from spreading or entering drains[12]. Do not use combustible materials like paper towels to clean up large spills.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for disposal, following the same procedures outlined above[8].

  • Report: Report the incident to your EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from use to disposal.

G cluster_lab Laboratory Operations cluster_facility Facility Waste Management cluster_final Final Disposition cluster_spill Spill Emergency A Use of 2,2,5,5- Tetramethylcyclopentanone B Material is now waste (spent, unused, contaminated) A->B C Is container compatible and properly labeled? B->C C->C D Collect waste in labeled, sealed container C->D Yes E Store in Satellite Accumulation Area (SAA) (Away from ignition sources) D->E F Container Full or Time Limit Reached? E->F F->E No G Transfer to Central Accumulation Area (CAA) F->G Yes H Log waste for pickup by EHS/Contractor G->H I Prepare Manifest for Shipment H->I J Transport to licensed TSDF I->J K Controlled Incineration at TSDF J->K S1 Spill Occurs S2 Alert & Remove Ignition Sources S1->S2 S3 Contain with non- combustible absorbents S2->S3 S4 Collect waste using non-sparking tools S3->S4 S4->D Dispose as hazardous waste

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.